2,4-Dichloro-3-aminophenol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-2,4-dichlorophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO.ClH/c7-3-1-2-4(10)5(8)6(3)9;/h1-2,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWQWQBIVSVACH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210685 | |
| Record name | 3-Amino-2,4-dichlorophenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61693-43-4 | |
| Record name | 2,4-Dichloro-3-aminophenol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61693-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2,4-dichlorophenol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061693434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2,4-dichlorophenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 3-amino-2,4-dichloro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-2,4-DICHLOROPHENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5N19I6VR4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,4-Dichloro-3-aminophenol hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-3-aminophenol Hydrochloride
This guide provides a comprehensive technical overview of this compound (CAS No. 61693-43-4), a crucial chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, analytical characterization, and applications, with a focus on providing practical, field-proven insights.
Introduction and Strategic Importance
This compound is a substituted aromatic amine of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a phenol ring substituted with two chlorine atoms and an amino group, makes it a versatile building block. This compound is primarily recognized for its role as a key reagent in the preparation of aryl-pyrimidinyl ureas, which are being studied as potential FGFR (Fibroblast Growth Factor Receptor) tyrosine kinase inhibitors and antitumor agents.[1][2] Its classification as a "Protein Degrader Building Block" further highlights its relevance in contemporary drug discovery, particularly in the development of targeted protein degradation technologies.[3] Additionally, it serves as a precursor in the formulation of oxidation hair dyes.[4][5]
Physicochemical and Structural Properties
A thorough understanding of the compound's fundamental properties is paramount for its effective use in research and development. These properties dictate storage conditions, solvent selection, and reaction parameters.
Core Data Summary
The essential physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 61693-43-4 | [1][3][6][7][8] |
| Molecular Formula | C₆H₆Cl₃NO | [1][3][8] |
| Molecular Weight | 214.48 g/mol | [1][3][7][8] |
| Appearance | Pale purple to light pink solid; White to off-white crystalline powder | [1][9] |
| Purity | Typically ≥95-98% | [3][5][6] |
| Solubility | Soluble in water | [9] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][6] |
Molecular Structure and Identifiers
The precise identification of a chemical substance is critical for scientific accuracy and reproducibility. The standardized identifiers for this compound are provided below.
-
IUPAC Name : 3-amino-2,4-dichlorophenol;hydrochloride[8]
-
Synonyms : 3-Amino-2,4-dichlorophenol hydrochloride, Phenol, 3-amino-2,4-dichloro-, hydrochloride[6][8][9]
-
Chemical Structure :

-
InChI : InChI=1S/C6H5Cl2NO.ClH/c7-3-1-2-4(10)5(8)6(3)9;/h1-2,10H,9H2;1H[6][8][9]
Synthesis and Reactivity Profile
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
General Synthetic Approach
While specific, proprietary synthesis methods may vary, the preparation of substituted aminophenols generally involves the reduction of a corresponding nitrophenol precursor. For 2,4-dichloro-3-aminophenol, a plausible synthetic route involves the nitration and subsequent chlorination of phenol, followed by the selective reduction of the nitro group to an amine. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid. This multi-step process requires careful control of reaction conditions to ensure correct isomer formation and high purity.
A generalized workflow for the synthesis is depicted below. The choice of reagents, such as using iron or catalytic hydrogenation for the reduction step, is critical. Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields, though it requires specialized equipment.
Caption: Generalized synthetic workflow for this compound.
Reactivity and Chemical Behavior
The chemical behavior of this compound is governed by its three key functional components: the aromatic ring, the amino group (-NH₂), and the hydroxyl group (-OH).
-
Amino Group : As a primary aromatic amine, this group is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and diazotization. Its reactivity is fundamental to its use as a building block in synthesizing more complex molecules like the aforementioned aryl-pyrimidinyl ureas.[1][2]
-
Phenolic Hydroxyl Group : The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. It is an activating, ortho-, para-directing group for electrophilic aromatic substitution, although its influence is modulated by the other substituents.
-
Dichlorinated Phenolic Ring : The two chlorine atoms are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution.[9] However, they also provide steric hindrance and influence the regioselectivity of reactions. The presence of these halogens can be exploited for cross-coupling reactions.
The interplay between these groups makes the molecule a versatile intermediate.
Caption: Key reactive functional groups of 2,4-dichloro-3-aminophenol.
Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Spectroscopic Features
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the substitution pattern. Signals for the amine (-NH₂) and hydroxyl (-OH) protons would also be present, though their positions can be broad and variable depending on the solvent and concentration. The integration of these signals should correspond to the number of protons in the molecule.
-
IR Spectroscopy : The IR spectrum should exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching vibrations for the primary amine, a broad O-H stretch for the phenol, C-H stretching for the aromatic ring, and C-Cl stretching vibrations.
Generalized Protocol for ¹H NMR Analysis
This protocol provides a self-validating system for obtaining a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure technical accuracy.
Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the structural identity of this compound.
Methodology:
-
Solvent Selection & Preparation:
-
Action: Select a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in which the compound is soluble.
-
Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for keeping labile protons (like -OH and -NH₂) visible as distinct, albeit sometimes broad, peaks.
-
-
Sample Preparation:
-
Action: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Causality: This concentration range typically provides a good signal-to-noise ratio without causing issues of saturation or insolubility.
-
-
Instrument Setup & Shimming:
-
Action: Insert the sample into the NMR spectrometer. Perform automatic or manual shimming to optimize the homogeneity of the magnetic field.
-
Causality: Shimming is a critical step that corrects for inhomogeneities in the magnetic field across the sample volume. Proper shimming results in sharp, well-resolved peaks, which is essential for accurate interpretation of chemical shifts and coupling constants.
-
-
Spectrum Acquisition:
-
Action: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).
-
Causality: Multiple scans are averaged to improve the signal-to-noise ratio. The relaxation delay allows the nuclei to return to their equilibrium state between pulses, ensuring accurate signal integration.
-
-
Data Processing and Analysis:
-
Action: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks and determine their chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).
-
Causality: Proper processing is crucial for extracting meaningful information. Phase and baseline corrections ensure the peaks are correctly shaped and integrations are accurate, allowing for the correct assignment of protons.
-
Applications in Drug Discovery and Chemical Industry
The primary value of this compound lies in its application as a specialized chemical intermediate.
-
Oncology Research : Its most prominent use is in the synthesis of targeted cancer therapeutics. As a precursor to aryl-pyrimidinyl ureas, it contributes to the development of small-molecule inhibitors that target specific tyrosine kinases like FGFR, which are often dysregulated in various cancers.[1][2]
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Cosmetic Industry : In cosmetology, it functions as an oxidative hair dye intermediate.[4] It reacts with a primary intermediate (a developer) and an oxidizing agent (like hydrogen peroxide) to form the final hair colorant. The European Scientific Committee on Consumer Products has reviewed its use in these formulations.[4]
Caption: Role as a building block in kinase inhibitor synthesis.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
GHS Hazard Information
| Hazard Class | GHS Statement | Pictogram | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | [6][8] |
| Skin Irritation | H315: Causes skin irritation | GHS07 | [6][8] |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | [6][8] |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 | [6][8] |
| Skin Sensitization | H317: May cause an allergic skin reaction | GHS07 | [8] |
| Serious Eye Damage | H318: Causes serious eye damage | GHS05 | [8] |
Recommended Handling and Storage
-
Precautionary Statements : Key handling advice includes P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][6]
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) : Standard PPE includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Storage : The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C to maintain its stability and prevent degradation.[1][6]
Conclusion
This compound is a highly valuable, specialized chemical with a well-defined set of properties. Its utility is most pronounced in the fields of medicinal chemistry, where it serves as an essential building block for synthesizing targeted anti-cancer agents, and in the cosmetics industry. A comprehensive understanding of its chemical properties, reactivity, and safety protocols, as outlined in this guide, is crucial for any scientist or researcher aiming to leverage its full potential in their work.
References
- Cas 101819-99-2, 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride. LookChem. [Link]
- 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117.
- Opinion of the Scientific Committee on Consumer Products on 3-amino-2,4-dichlorophenol HCl (A43). European Commission. [Link]
- 3-amino-2,4-dichlorophenol HCl, 61693-43-4. The Good Scents Company. [Link]
- This compound. CAS Common Chemistry. [Link]
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- 1. This compound | 61693-43-4 [m.chemicalbook.com]
- 2. This compound | 61693-43-4 [amp.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. 3-amino-2,4-dichlorophenol HCl, 61693-43-4 [thegoodscentscompany.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 61693-43-4: this compound [cymitquimica.com]
A Technical Guide to the Structural Elucidation of 2,4-Dichloro-3-aminophenol Hydrochloride
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2,4-dichloro-3-aminophenol hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of scientific integrity and field-proven insights. We will explore the synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Single-Crystal X-ray Crystallography. The causality behind experimental choices is explained, and each described protocol is designed as a self-validating system, grounded in authoritative references.
Introduction: The Analytical Challenge
This compound (C₆H₆Cl₃NO) is a substituted aromatic compound of significant interest in medicinal chemistry and drug development.[1] Its precise chemical structure, including the substitution pattern on the phenol ring and the confirmation of the hydrochloride salt form, is critical for its intended use and for regulatory compliance. The presence of halogen atoms, an amino group, and a hydroxyl group on the aromatic ring presents a unique analytical challenge that requires a multi-faceted approach for unambiguous structure confirmation. This guide will walk through a logical workflow for the complete structural characterization of this molecule.
Molecular Structure and Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₃NO | [1] |
| Molecular Weight | 214.48 g/mol | [1] |
| CAS Number | 61693-43-4 | [1] |
| Appearance | Pale purple to light pink solid |
The Integrated Approach to Structure Elucidation
A robust structural elucidation strategy does not rely on a single analytical technique. Instead, it integrates data from multiple orthogonal methods to build a cohesive and irrefutable structural assignment. Each technique provides a unique piece of the puzzle, and their combined interpretation provides a high degree of confidence in the final structure.
Caption: Integrated workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
Expertise & Experience: Why NMR is the Cornerstone
For a molecule like this compound, ¹H and ¹³C NMR are indispensable. The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environments (influenced by the electron-withdrawing chlorine atoms and electron-donating amino and hydroxyl groups), and their proximity to each other through spin-spin coupling. The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The aromatic region of both spectra will be particularly informative for confirming the substitution pattern.[4][5]
Predicted ¹H and ¹³C NMR Data
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet (broad) | 1H | OH | Phenolic proton, exchangeable. |
| ~7.4 | Doublet | 1H | H-6 | Ortho to a chlorine, deshielded. |
| ~7.2 | Doublet | 1H | H-5 | Meta to both chlorines. |
| ~5.5 | Singlet (broad) | 3H | NH₃⁺ | Protons of the ammonium group, exchangeable. |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 | C-1 (C-OH) | Carbon attached to the hydroxyl group. |
| ~130 | C-3 (C-NH₃⁺) | Carbon attached to the ammonium group. |
| ~128 | C-5 | Aromatic CH. |
| ~125 | C-6 | Aromatic CH. |
| ~122 | C-2 (C-Cl) | Carbon attached to chlorine. |
| ~120 | C-4 (C-Cl) | Carbon attached to chlorine. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its ability to dissolve polar compounds and to avoid the exchange of labile protons (OH and NH₃⁺) with the solvent.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (approximately 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a spectral width of approximately 0-160 ppm.
-
A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Advanced 2D NMR Experiments
To further confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Caption: 2D NMR correlation diagram.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For halogenated compounds, the isotopic pattern is a key diagnostic tool.
Expertise & Experience: The Isotopic Signature of Chlorine
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[9][10][11] Therefore, a molecule containing two chlorine atoms, such as 2,4-dichloro-3-aminophenol, will exhibit a characteristic isotopic cluster in its mass spectrum for the molecular ion and any chlorine-containing fragments. This pattern will consist of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1. Observing this pattern provides strong evidence for the presence of two chlorine atoms.
Predicted Mass Spectrum Fragmentation
The fragmentation of 2,4-dichloro-3-aminophenol in an electron ionization (EI) mass spectrometer is expected to proceed through several pathways, including the loss of small neutral molecules like HCl, CO, and HCN.
Predicted Key Fragments in the EI-MS of 2,4-dichloro-3-aminophenol
| m/z (for ³⁵Cl) | Predicted Fragment | Notes |
| 177 | [M]⁺ (C₆H₅Cl₂NO) | Molecular ion. Exhibits the characteristic 9:6:1 isotopic pattern for two chlorines. |
| 149 | [M - CO]⁺ | Loss of carbon monoxide. |
| 142 | [M - HCl]⁺ | Loss of hydrogen chloride. |
| 113 | [M - CO - HCl]⁺ | Subsequent loss of CO and HCl. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for the hydrochloride salt, which should be readily protonated in solution.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion. Use the accurate mass to calculate the elemental composition and compare it with the theoretical value for C₆H₅Cl₂NO. Analyze the isotopic pattern to confirm the presence of two chlorine atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12][13][14]
Expertise & Experience: Vibrational Fingerprints
Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique "fingerprint" spectrum. For this compound, we expect to see characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the ammonium group, C-Cl stretches, and aromatic C-H and C=C stretches.[15][16][17]
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenol |
| 3200-2800 (broad) | N-H stretch | Ammonium (NH₃⁺) |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1200 | C-O stretch | Phenol |
| ~800-600 | C-Cl stretch | Aryl chloride |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide excellent information about the connectivity and functional groups, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state.[18][19][20]
Expertise & Experience: From Molecule to Crystal Structure
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[21] For a hydrochloride salt, which is typically a well-ordered crystalline solid, the chances of growing suitable crystals are good. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule, as well as the packing of molecules in the crystal lattice.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystallization:
-
Method: Slow evaporation is a common and effective method for growing crystals of small organic molecules.[22]
-
Solvent Selection: Dissolve the this compound in a minimal amount of a polar solvent in which it is moderately soluble (e.g., ethanol, methanol, or a mixture with water).
-
Procedure: Filter the solution to remove any particulate matter. Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.[23]
-
Mount the crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
Collect the diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Trustworthiness: Validation of Analytical Methods
The reliability of the structural elucidation process is underpinned by the validation of the analytical methods used. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, analytical procedures should be validated to demonstrate their suitability for their intended purpose.[24][25][26][27]
For the techniques described in this guide, key validation parameters include:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By ensuring that the analytical methods used for the structural elucidation of this compound are validated, the trustworthiness of the final structural assignment is significantly enhanced.
Conclusion
The structural elucidation of this compound requires a synergistic and methodologically sound approach. By integrating data from NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and single-crystal X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This guide has provided a framework for this process, emphasizing the importance of understanding the underlying principles of each technique, adhering to validated protocols, and interpreting the data in a cohesive manner. This comprehensive approach ensures the scientific integrity of the structural characterization, which is paramount in the fields of pharmaceutical research and development.
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An In-depth Technical Guide to 2,4-Dichloro-3-aminophenol hydrochloride (CAS 61693-43-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-3-aminophenol hydrochloride, identified by the CAS number 61693-43-4, is a chlorinated aromatic amine of significant interest in synthetic chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to pharmaceutical research and development. Safety and handling information, along with analytical methodologies, are also detailed to ensure its effective and safe utilization in a laboratory setting.
Chemical and Physical Properties
This compound is a white to off-white or pale purple to light pink crystalline powder.[1][3] It is soluble in water, a property that enhances its utility in various aqueous reaction media.[1] The presence of an amino group and two chlorine atoms on the phenol ring dictates its chemical reactivity and potential biological activity.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 61693-43-4 | [1][3][4][5] |
| Molecular Formula | C₆H₆Cl₃NO | [4][5] |
| Molecular Weight | 214.48 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder; Pale purple to light pink solid | [1][3] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |
| InChI Key | MQWQWQBIVSVACH-UHFFFAOYSA-N | [1] |
| SMILES | ClC1=C(N)C(Cl)=CC=C1O.Cl | [1] |
Synthesis and Reactivity
While specific, detailed synthesis protocols for this compound are not extensively published in readily available literature, the synthesis of analogous aminophenols often involves the reduction of a corresponding nitrophenol. A plausible synthetic route could therefore involve the nitration of 2,4-dichlorophenol, followed by a selective reduction of the nitro group to an amine.
The reactivity of this compound is largely governed by the amino group, which can participate in a variety of chemical reactions, including electrophilic substitution.[1][2] This reactivity makes it a valuable intermediate in organic synthesis.
Applications in Research and Development
Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial reagent in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] Its structure provides a scaffold for the construction of various heterocyclic compounds.
Precursor for FGFR Tyrosine Kinase Inhibitors
Of particular interest to drug development professionals is its use in the preparation of aryl-pyrimidinyl ureas, which have been investigated as potential Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors.[5] The FGFR signaling pathway is a key regulator of cell proliferation, differentiation, and migration, and its dysregulation is implicated in various cancers. Small molecule inhibitors of FGFRs are therefore a promising class of anti-cancer agents. The 2,4-dichloro-3-aminophenyl moiety can be incorporated into larger molecules designed to bind to the ATP-binding site of the FGFR kinase domain, thereby inhibiting its activity.
Caption: Simplified FGFR signaling pathway and the inhibitory action of a potential drug derived from this compound.
Reagent in Hair Dye Formulations
Beyond pharmaceuticals, this compound is also utilized as an ingredient in hair dye formulations.[3]
Safety and Toxicology
This compound should be handled with care, as it may pose health risks if ingested or inhaled.[1] It is classified as harmful if swallowed and may cause skin and eye irritation.[4] Proper laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when working with this compound.[1]
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | [4] |
| H315 | Causes skin irritation | [4] |
| H317 | May cause an allergic skin reaction | [4] |
| H318 | Causes serious eye damage | [4] |
| H335 | May cause respiratory irritation | [4] |
Analytical Methods
The analysis of this compound in various matrices can be performed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and effective method for its quantification and purity assessment.
Representative HPLC Method
While a specific validated method for this compound is not widely published, a general approach for the analysis of aminophenol derivatives can be adapted.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation from impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the compound in the mobile phase. A wavelength of maximum absorbance should be selected for quantification.
-
Standard Preparation: A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., methanol or the mobile phase). A series of calibration standards are then prepared by diluting the stock solution.
-
Sample Preparation: The sample containing the analyte is dissolved in a suitable solvent and filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
Analysis: The calibration standards and samples are injected into the HPLC system, and the peak areas are recorded. A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of the analyte in the samples is then determined from the calibration curve.
Caption: A general workflow for the analytical determination of this compound using HPLC.
Conclusion
This compound is a versatile chemical intermediate with important applications in both the pharmaceutical and chemical industries. Its utility as a precursor for potential anti-cancer therapeutics, specifically FGFR inhibitors, makes it a compound of high interest for researchers in drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective application in the laboratory.
References
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An In-Depth Technical Guide to the Physicochemical Characteristics of 2,4-Dichloro-3-aminophenol hydrochloride
Introduction
2,4-Dichloro-3-aminophenol hydrochloride (CAS No. 61693-43-4) is a substituted aromatic amine of significant interest in synthetic organic chemistry and drug development. It serves as a critical building block and intermediate in the synthesis of a variety of complex molecules, including, notably, aryl-pyrimidinyl ureas which have been investigated as potential FGFR tyrosine kinase inhibitors and antitumor agents.[1] Its unique substitution pattern—featuring a hydroxyl group, an amino group, and two chlorine atoms on a benzene ring—imparts specific reactivity and physicochemical properties that are crucial for its application in multi-step syntheses.
This technical guide provides an in-depth analysis of the core physical and chemical characteristics of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data points. It offers insights into the causality behind analytical method development, discusses potential impurities based on synthetic pathways, and provides detailed, field-proven protocols for characterization. Our objective is to equip the scientific community with the foundational knowledge required for the effective handling, analysis, and application of this versatile chemical intermediate.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its effective use in research and development. These identifiers and characteristics dictate everything from reaction stoichiometry and solvent selection to purification strategies and long-term storage.
Chemical Identifiers
-
Chemical Name: 3-Amino-2,4-dichlorophenol hydrochloride
-
Synonyms: this compound; Phenol, 3-amino-2,4-dichloro-, hydrochloride[2][3]
-
CAS Number: 61693-43-4[4]
-
Molecular Formula: C₆H₆Cl₃NO[4]
-
Molecular Weight: 214.48 g/mol [4]
-
Chemical Structure:
(Note: Image is a representation of the chemical structure.)
Physicochemical Data Summary
The physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing experimental conditions, including dissolution, reaction temperature, and extraction protocols.
| Property | Value / Description | Significance in Application | Source(s) |
| Appearance | White to off-white crystalline powder. | Indicates purity; color changes may suggest degradation or contamination. | [2] |
| Melting Point | 171 – 186 °C | Wide range suggests potential for impurities affecting lattice energy or decomposition during melting. Provides an upper limit for thermal processing. | [4] |
| Solubility | Good solubility in water. | Facilitates its use in aqueous reaction media and simplifies purification by aqueous extraction or recrystallization. | [3][5] |
| UV-Vis λmax | 209 nm, 293 nm (in solution) | Key parameters for quantitative analysis via UV-Vis spectrophotometry or for setting detection wavelengths in HPLC-UV analysis. | [4] |
| Purity (Typical) | ≥98% (Commercial Grade) | High purity is essential for its role as an intermediate to avoid side reactions and impurity carry-through in pharmaceutical synthesis. | [4] |
| Storage | Store at 2-8°C under an inert atmosphere. | Aminophenols are susceptible to oxidation. Cool, dry, and oxygen-free conditions are crucial to prevent degradation and maintain material integrity. |
A noteworthy point is the explicit statement by the European Commission's Scientific Committee on Consumer Products that detailed data on solubility and stability were not adequately reported in submissions they reviewed, highlighting a common challenge in working with specialized reagents.[4]
Section 2: Synthesis, Stability, and Impurity Profile
The purity of a chemical intermediate is intrinsically linked to its synthesis and stability. Understanding the manufacturing process allows scientists to anticipate likely impurities, which is a critical aspect of risk assessment and quality control in drug development.
Plausible Synthetic Pathway and Origin of Impurities
While multiple synthetic routes to substituted aminophenols exist, a common and logical approach for 2,4-Dichloro-3-aminophenol is the reduction of a nitrophenol precursor. This pathway is illustrative of the types of impurities that may be encountered. The key transformation is the reduction of 2,4-dichloro-3-nitrophenol.
The diagram below outlines this hypothetical synthesis and the points at which impurities may be introduced or formed.
Caption: Hypothetical synthesis of 2,4-Dichloro-3-aminophenol HCl and sources of potential impurities.
Causality of Impurity Formation:
-
Process-Related Impurities:
-
Starting Materials: Incomplete reaction can lead to the presence of the precursor, 2,4-dichloro-3-nitrophenol.[6]
-
Isomers: Poor regioselectivity during the chlorination of a phenol or aminophenol precursor can result in various positional isomers of the dichlorinated product.
-
By-products: Incomplete reduction of the nitro group may leave residual nitrophenol. The amino group itself can be subject to side reactions depending on the reagents used.
-
-
Degradation Impurities:
-
Oxidation: The aminophenol moiety is susceptible to oxidation, particularly when exposed to air, light, or certain metal ions. This can lead to the formation of colored polymeric impurities (aminophenoxazinones), which would be visually apparent as a darkening of the material.
-
Hydrolysis: While the core structure is stable, associated salts or esters in a formulation could be subject to hydrolysis.[7]
-
Stability and Storage
The stability of this compound is paramount for ensuring reproducible experimental outcomes.
-
Mechanism of Instability: The primary degradation pathway is the oxidation of the aminophenol functional group. The electron-donating nature of both the amino and hydroxyl groups makes the aromatic ring highly activated and susceptible to oxidation, which can be catalyzed by light, heat, and trace metals.
-
Self-Validating Storage Protocol: To ensure the integrity of the compound, a strict storage protocol must be followed.
-
Procurement: Obtain the material from a reputable supplier with a certificate of analysis indicating high purity (e.g., >98%).
-
Environment: Upon receipt, immediately store the container in a refrigerator at 2-8°C.
-
Inert Atmosphere: Before sealing, flush the container headspace with an inert gas like argon or nitrogen to displace oxygen. This is the most critical step in preventing oxidative degradation.
-
Desiccation: Store the container within a desiccator to protect against atmospheric moisture, as the hydrochloride salt can be hygroscopic.
-
Light Protection: Use an amber vial or store the container in the dark to prevent photochemical degradation.
-
By adhering to this protocol, the material's purity is actively preserved, ensuring that its performance in subsequent reactions is not compromised by unknown degradation products.
Section 3: Analytical Characterization Workflow
A multi-technique approach is required for the comprehensive characterization of this compound, confirming its identity, purity, and structural integrity. The identity of the compound has been previously confirmed by a suite of spectroscopic techniques including ¹H-NMR, ¹³C-NMR, and IR.[4]
Caption: A comprehensive analytical workflow for the characterization of the title compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds like this one. The method separates the main component from its process-related impurities and degradation products.
Expertise-Driven Method Development: The selection of HPLC parameters is dictated by the chemical nature of the analyte. As a polar, ionizable compound, a reversed-phase C18 or C8 column is appropriate. The mobile phase must contain an aqueous component with a buffer to control the ionization state of the amine and phenol groups, ensuring consistent retention times. An organic modifier like acetonitrile or methanol is used to elute the compound from the column.
Step-by-Step Protocol for HPLC Purity Analysis:
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. This low pH ensures the amino group is protonated (acting as a cation), leading to sharp peak shapes.
-
Solvent B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Elution: Isocratic or gradient. An isocratic method with 70% Solvent A and 30% Solvent B is a good starting point.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection Wavelength: 293 nm, corresponding to one of the compound's absorption maxima, to maximize sensitivity for the main peak and related impurities.[4]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to create a 0.1 mg/mL stock solution. This ensures solubility and compatibility with the mobile phase.
-
-
Analysis and Interpretation:
-
Inject the sample and record the chromatogram.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. A purity of ≥98% is typically expected.
-
Spectroscopic Characterization Protocols
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR provide the definitive structural confirmation by mapping the hydrogen and carbon skeletons of the molecule.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it can solubilize a wide range of polar compounds and its residual solvent peak does not typically interfere with aromatic signals.
-
¹H NMR Analysis: The spectrum is expected to show distinct signals in the aromatic region corresponding to the two protons on the benzene ring. The amino (NH₃⁺) and hydroxyl (OH) protons will appear as broad signals whose chemical shifts are concentration and temperature-dependent.
-
¹³C NMR Analysis: The spectrum will show six distinct signals for the six carbons of the benzene ring, with their chemical shifts influenced by the attached substituents (Cl, OH, NH₃⁺).
3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, analyze the neat powder using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorptions:
-
O-H Stretch: A broad band around 3200-3400 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
N-H Stretch: A broad, complex band from ~2500-3100 cm⁻¹ is expected for the ammonium (R-NH₃⁺) group of the hydrochloride salt.
-
C=C Stretch: Aromatic ring stretches typically appear in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 700-850 cm⁻¹.
-
Section 4: Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE) and engineering controls.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity | H335 | May cause respiratory irritation. |
Mandatory Handling Procedures:
-
Engineering Controls: Always handle the solid material inside a certified chemical fume hood to prevent inhalation of the powder.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves to prevent skin contact.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to protect clothing and skin.
-
-
Spill Response: In case of a spill, cordon off the area. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Clean the area with an appropriate solvent and decontaminate surfaces.
Conclusion
This compound is a valuable chemical intermediate whose effective use is predicated on a thorough understanding of its physical and chemical properties. This guide has detailed its key characteristics, from its fundamental physicochemical data to the analytical methodologies required for its characterization. By appreciating the nuances of its synthesis, potential impurity profile, and stability, researchers can mitigate risks associated with quality and ensure the integrity of their scientific endeavors. The protocols and insights provided herein are intended to serve as a robust foundation for the safe and effective application of this compound in the advancement of chemical and pharmaceutical research.
References
- Scientific Committee on Consumer Products (SCCP). (2007). Opinion on 3-amino-2,4-dichlorophenol HCl (A43). European Commission. [Link]
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- U.S. Patent No. US8552002B2. (2013). Compounds and compositions as protein kinase inhibitors.
- PrepChem.com. (n.d.). A. Preparation of 2,4-Dichloro-6-aminophenol.
- Waterman, K. C. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
- ResearchGate. (2022). HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min)... [Figure]. [Link]
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In-Depth Technical Guide: Solubility of 2,4-Dichloro-3-aminophenol Hydrochloride in Organic Solvents
Introduction
2,4-Dichloro-3-aminophenol hydrochloride is a substituted aromatic compound of significant interest in synthetic chemistry, serving as a crucial intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a phenol, an aniline, and two chlorine atoms, imparts a unique combination of polarity, hydrogen bonding capabilities, and steric hindrance. As a hydrochloride salt, its solubility is markedly different from its free base form, a critical consideration for its use in reaction chemistry, purification, and formulation.
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₃NO | |
| Molecular Weight | 214.48 g/mol | |
| Appearance | Off-white to beige crystalline powder | |
| Melting Point | 225-230 °C (decomposes) | |
| Water Solubility | Soluble |
Note: Quantitative solubility data in organic solvents is not widely published in standard databases. The information presented in this guide is a synthesis of available data, theoretical principles, and recommended experimental procedures.
Theoretical Framework for Solubility
The solubility of this compound is governed by the principle of "like dissolves like," which is a function of intermolecular forces. As a salt, its solubility is primarily driven by its ionic character. The protonated amine (ammonium) and the chloride ion can engage in strong ion-dipole interactions with polar solvents.
-
Polar Protic Solvents (e.g., alcohols, water): These solvents are generally effective at solvating both the cation (the protonated aminophenol) and the anion (chloride). The hydroxyl groups of alcohols can act as hydrogen bond donors to the chloride ion and as hydrogen bond acceptors from the ammonium and hydroxyl groups of the cation.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents possess a dipole moment and can solvate ions, but they lack a hydrogen bond-donating group. Their ability to solvate the chloride ion is less effective than that of protic solvents. However, the polar nature of these solvents can still facilitate the dissolution of the salt.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents lack a significant dipole moment and cannot effectively solvate the ions of the salt. Consequently, the solubility of this compound in nonpolar solvents is expected to be very low.
Solubility Profile in Common Organic Solvents
While precise quantitative data is scarce, a qualitative and semi-quantitative solubility profile can be constructed based on the principles outlined above and information from safety data sheets.
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | Strong hydrogen bonding and polarity favor solvation of the ionic compound. |
| Ketones | Acetone | Moderate | Polar aprotic nature allows for some ion-dipole interactions, but less effective than alcohols. |
| Ethers | Diethyl ether, THF | Low | Lower polarity and weaker interactions compared to ketones. |
| Halogenated | Dichloromethane | Low | Although polar, the ability to solvate ions is limited. |
| Hydrocarbons | Hexane, Toluene | Very Low/Insoluble | Nonpolar nature prevents effective solvation of the salt. |
| Amides | Dimethylformamide (DMF) | High | Highly polar aprotic solvent with a strong ability to solvate cations. |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | High | Highly polar aprotic solvent, excellent at solvating both cations and anions. |
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective:
To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Volumetric flasks
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
The solubility can then be calculated in terms of g/100g of solvent or other desired units.
-
-
Alternative Analysis (HPLC/UV-Vis):
-
Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
A known volume of the filtered saturated solution is diluted with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
The concentration of the diluted sample is measured, and the original concentration of the saturated solution is calculated by accounting for the dilution factor.
-
Data Presentation:
The results should be presented in a clear and organized table, as shown below:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |
| Methanol | 25 | Experimental Value | Gravimetric |
| Ethanol | 25 | Experimental Value | HPLC |
| Acetone | 25 | Experimental Value | Gravimetric |
| Dichloromethane | 25 | Experimental Value | HPLC |
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the solubility of a solid compound.
Factors Influencing Solubility
-
Temperature: The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.
-
pH: For a compound like this compound, the pH of the solution can have a significant impact on its solubility, particularly in aqueous or mixed aqueous-organic systems. The hydrochloride salt is the protonated form of the amine. If the pH of the solution is raised, the amine will be deprotonated, forming the free base. The free base is less polar than the salt and will have a different solubility profile, generally being less soluble in polar solvents and more soluble in nonpolar solvents.
-
Presence of Other Solutes: The presence of other solutes can affect the solubility through common ion effects or changes in the overall polarity of the solvent system.
Conclusion
The solubility of this compound is a critical parameter for its effective use in chemical synthesis and pharmaceutical applications. As a hydrochloride salt, it exhibits high solubility in polar protic solvents like alcohols and moderate to high solubility in polar aprotic solvents such as DMF and DMSO. Its solubility is expected to be low in nonpolar organic solvents. Due to the limited availability of published quantitative data, experimental determination of solubility using a robust and well-validated protocol is highly recommended for any specific application. The methodology provided in this guide serves as a reliable starting point for such investigations.
References
- PubChem, National Center for Biotechnology Information. This compound. [Link]
A Technical Guide to the Spectral Analysis of 2,4-Dichloro-3-aminophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-3-aminophenol hydrochloride is a substituted aromatic compound with significant potential in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents.[1][2] Its utility in the synthesis of targeted therapies, such as Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors, underscores the importance of unambiguous structural characterization.[1] This in-depth technical guide provides a comprehensive analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this guide leverages established principles of spectroscopy and comparative data from structurally related analogs to provide a robust interpretation of its spectral features.
This guide is designed to serve as a valuable resource for researchers by not only presenting the expected spectral data but also by elucidating the underlying principles that govern the interaction of the molecule with different spectroscopic techniques. By understanding the causality behind the spectral observations, scientists can gain deeper insights into the molecular structure and reactivity of this important synthetic intermediate.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound forms the basis for interpreting its spectral data. The molecule consists of a phenol ring substituted with two chlorine atoms, an amino group, and is present as a hydrochloride salt. This arrangement of functional groups and substituents gives rise to a unique spectroscopic fingerprint.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key information about the substitution pattern on the aromatic ring.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | d | 1H | Ar-H |
| ~6.8-7.2 | d | 1H | Ar-H |
| Broad | s | 3H | -NH₃⁺ |
| Broad | s | 1H | -OH |
Interpretation and Rationale
The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The exact chemical shifts are influenced by the electronic effects of the substituents. The chlorine atoms are electron-withdrawing, which would typically shift the signals of adjacent protons downfield. The hydroxyl group is an activating, electron-donating group, while the protonated amino group (-NH₃⁺) is a deactivating, electron-withdrawing group. The interplay of these effects will determine the final chemical shifts.
Due to the hydrochloride form, the amino group will be protonated (-NH₃⁺), and the protons attached to the nitrogen will likely appear as a broad singlet. Similarly, the phenolic proton (-OH) will also be a broad singlet. The signals for these exchangeable protons can sometimes be broad or even absent depending on the solvent and concentration.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~150-160 | C-OH |
| ~130-140 | C-Cl |
| ~125-135 | C-Cl |
| ~120-130 | C-NH₃⁺ |
| ~115-125 | Ar-CH |
| ~110-120 | Ar-CH |
Interpretation and Rationale
The ¹³C NMR spectrum will display six distinct signals for the six carbons of the benzene ring, as they are all in different chemical environments. The carbon attached to the hydroxyl group (C-OH) is expected to be the most downfield due to the deshielding effect of the oxygen atom. The carbons bonded to the chlorine atoms (C-Cl) will also be downfield. The carbon attached to the protonated amino group (C-NH₃⁺) will be influenced by the electron-withdrawing nature of this group. The remaining two signals will correspond to the carbons bearing hydrogen atoms (Ar-CH).
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
NMR Acquisition Workflow
Caption: A streamlined workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 (broad) | Strong | O-H stretch (phenol) |
| 2800-3200 (broad) | Medium-Strong | N-H stretch (-NH₃⁺) |
| ~1600, ~1470 | Medium | C=C aromatic ring stretch |
| ~1200-1300 | Strong | C-O stretch (phenol) |
| ~1000-1100 | Medium | C-N stretch |
| ~700-850 | Strong | C-Cl stretch |
| ~600-800 | Medium | Ar-H out-of-plane bend |
Interpretation and Rationale
The IR spectrum of this compound is expected to be dominated by a broad absorption band in the high-frequency region (3200-3500 cm⁻¹) corresponding to the O-H stretching vibration of the phenolic group.[3] The broadening is due to hydrogen bonding. The N-H stretching vibrations of the protonated amino group (-NH₃⁺) are also expected in the 2800-3200 cm⁻¹ region, likely appearing as a broad band overlapping with the O-H stretch.[4]
Characteristic aromatic C=C stretching vibrations will be observed around 1600 and 1470 cm⁻¹.[5] A strong band for the C-O stretching of the phenol is expected in the 1200-1300 cm⁻¹ region. The C-N stretching vibration will likely appear in the 1000-1100 cm⁻¹ range. The C-Cl stretching vibrations typically occur in the fingerprint region, between 700 and 850 cm⁻¹.[6] Finally, out-of-plane bending vibrations for the aromatic C-H bonds will be present in the 600-800 cm⁻¹ region, and the pattern can sometimes be indicative of the substitution pattern on the benzene ring.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum Data
| m/z | Relative Intensity | Assignment |
| 213/215/217 | High | [M]⁺ (molecular ion of the free base) |
| 178/180 | Medium | [M-Cl]⁺ |
| 149 | Medium | [M-CO-HCl]⁺ or [M-Cl-CHO]⁺ |
| 114 | Low | [M-Cl-Cl]⁺ |
Interpretation and Rationale
In a typical electron ionization (EI) mass spectrum, this compound will first lose HCl to form the free base, 2,4-Dichloro-3-aminophenol, which has a molecular weight of approximately 213 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks at m/z 213, 215, and 217, with a relative intensity ratio of approximately 9:6:1, corresponding to the isotopic distribution of ³⁵Cl and ³⁷Cl.[7]
Fragmentation of the molecular ion is expected to proceed through several pathways. Loss of a chlorine radical would result in a fragment at m/z 178/180. Further fragmentation could involve the loss of carbon monoxide (CO) from the phenolic ring or other complex rearrangements. The presence of an odd number of nitrogen atoms in the molecule means that the molecular ion will have an odd nominal mass, which is consistent with the predicted m/z of 213 for the free base.[8]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that may yield a more prominent molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mass Spectrometry Fragmentation Pathway
Caption: A simplified representation of the predicted mass fragmentation of 2,4-Dichloro-3-aminophenol.
Conclusion
The comprehensive spectral analysis of this compound, encompassing NMR, IR, and Mass Spectrometry, provides a detailed and self-validating framework for its structural confirmation. While direct experimental data is sparse, the predicted spectra, based on the well-established principles of spectroscopy and comparison with closely related analogs, offer a reliable guide for researchers. The characteristic signals in ¹H and ¹³C NMR, the specific absorption bands in the IR spectrum, and the unique isotopic pattern and fragmentation in the mass spectrum collectively form a robust analytical profile for this important chemical intermediate. This guide, with its detailed protocols and interpretations, is intended to empower scientists in their research and development endeavors by providing a solid foundation for the characterization of this compound.
References
- Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle - S1 Supplementary Information. The Royal Society of Chemistry.
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Human Metabolome Database.
- 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the presence of b hemicucurbit[9]uril, c hemicucurbit[10]uril. ResearchGate.
- 3-Amino-2,4-dichlorophenol hydrochloride. PubChem.
- 1 H-NMR spectrum of the purified 4-aminophenol. ResearchGate.
- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245818). Human Metabolome Database.
- Phenol, 2,4-dichloro-. NIST WebBook.
- Phenol, 2,4-dichloro-. NIST WebBook.
- Mass spectrometry of halogen-containing organic compounds. ResearchGate.
- FT-IR spectra of isomers of aminophenol: (a) PoAP, (b) PmAP, and (c) PpAP. ResearchGate.
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
- GC-MS spectrum of control 2,4-dichlorophenol. ResearchGate.
- Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC - NIH.
- 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
- FTIR spectra of: (a) a poly(o-aminophenol)/nickel sulfonated phtalocyanine film on Pt (black line); (b) poly(o-aminophenol) film on Pt (grey line). ResearchGate.
- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
- (a) FTIR spectra of Cu(PAP)2 and p-Aminophenol hydrochloride. (b) Raman. ResearchGate.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. ResearchGate.
- article #3 - computational studies on the ir & nmr spectra of 2-aminophenol. American Institute of Chemists.
- FTIR spectra of 4-aminophenol and Cu(II) complex. ResearchGate.
- Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. ResearchGate.
- LC-MS analysis of 2,4-D and the intermediate metabolite 2,4-DCP. ResearchGate.
- Chapter 11 - Amines. Future4200.
- FTIR spectrum of the synthesized PmAP10. ResearchGate.
- Determination of chlorinated hydrocarbon species in aqueous solution using Teflon coated ATR waveguide/FTIR spectroscopy. Waterford Institute of Technology.
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An In-depth Technical Guide to the Biological Significance of 2,4-Dichloro-3-aminophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-Dichloro-3-aminophenol hydrochloride, a chemical intermediate of significant interest in medicinal chemistry and toxicology. We will delve into its chemical properties, synthesis, biological roles, and the analytical methodologies used for its detection. This document is intended to serve as a valuable resource for professionals in drug discovery, chemical synthesis, and safety assessment.
Chemical Identity and Physicochemical Properties
This compound is a chlorinated aromatic amine. Its structure, characterized by a phenol ring substituted with two chlorine atoms and an amino group, makes it a versatile building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 61693-43-4 | [1] |
| Molecular Formula | C₆H₆Cl₃NO | [1] |
| Molecular Weight | 214.48 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [CymitQuimica] |
| Solubility | Soluble in water | [CymitQuimica] |
Synonyms: 3-Amino-2,4-dichlorophenol hydrochloride, Phenol, 3-amino-2,4-dichloro-, hydrochloride[1].
Synthesis and Chemical Reactivity
While a definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in standard chemical literature, its synthesis can be inferred from established organic chemistry principles and methods for analogous compounds. A plausible synthetic route involves the nitration of 2,4-dichlorophenol, followed by the reduction of the resulting nitro group to an amine.
A general workflow for such a synthesis is depicted below:
Caption: Generalized scheme for the synthesis of FGFR inhibitors.
Precursor in Hair Dye Formulations
This compound is also used as a precursor in oxidative hair dye formulations.[1] In this application, it acts as a "coupler" that reacts with a "primary intermediate" in the presence of an oxidizing agent (like hydrogen peroxide) to form the final hair color. The maximum concentration in ready-to-use hair dye formulations is regulated in some regions.[1]
Toxicological Profile
The toxicological profile of this compound is not extensively characterized in the public domain. However, data from regulatory bodies and studies on structurally related compounds provide some insights into its potential hazards.
Acute Toxicity
An acute oral toxicity study in Wistar rats showed no mortality at a dose of 300 mg/kg body weight. However, at a dose of 2000 mg/kg, all animals were found dead within 30 minutes. Post-mortem examination revealed lesions in the lungs and stomach.[1]
Genotoxicity
A mouse lymphoma assay for gene mutations at the tk locus was conducted. The results for 3-amino-2,4-dichlorophenol HCl were inconclusive in the absence of metabolic activation, while a weak positive result was observed in the presence of metabolic activation at the highest concentration.[1]
Skin Irritation and Sensitization
In a skin irritation study with rabbits, the compound caused well-defined erythema and slight edema, which resolved within 14 days.[1] A Local Lymph Node Assay (LLNA) was performed to assess its skin sensitization potential.[1] While the detailed results of the LLNA are not fully described in the available documents, this type of testing is standard for cosmetic ingredients to evaluate the risk of allergic contact dermatitis.
Read-Across from Structurally Related Compounds
Due to the limited specific data, a read-across approach using data from similar compounds can provide a preliminary assessment of potential hazards.
-
Chlorophenols: The toxicological profile of chlorophenols, including 2,4-dichlorophenol, has been more extensively studied. These compounds can be absorbed through the skin and gastrointestinal tract. Depending on the specific compound and dose, they can cause a range of toxic effects.[2][3] Some chlorophenols have been shown to be carcinogenic in animal studies, although 2,4-dichlorophenol itself did not show evidence of carcinogenicity in a 2-year bioassay in rats and mice.[2]
-
Aminophenols: Studies on aminophenols, such as 4-aminophenol and m-aminophenol, have shown potential for reproductive and developmental toxicity at high doses in animal models.[4][5][6][7] These effects are often associated with maternal toxicity.
It is crucial to note that while read-across provides valuable context, the specific toxicological profile of this compound can only be definitively determined through direct testing.
Metabolism
The compound is likely to undergo Phase I and Phase II metabolic reactions.
-
Phase I Metabolism: This may involve oxidation of the aromatic ring or the amino group, potentially mediated by cytochrome P450 enzymes.
-
Phase II Metabolism: The hydroxyl and amino groups are susceptible to conjugation reactions, such as glucuronidation and sulfation, which typically increase water solubility and facilitate excretion.
The presence of chlorine atoms may influence the rate and regioselectivity of these metabolic transformations and could potentially lead to the formation of reactive metabolites.
Analytical Methods for Detection and Quantification
The detection and quantification of this compound are essential for quality control in manufacturing, monitoring its presence in products like hair dyes, and for toxicological and environmental studies. Several analytical techniques are suitable for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of aromatic amines and phenols. A reverse-phase HPLC method can be employed for the separation and quantification of this compound.
A general HPLC protocol would involve:
-
Sample Preparation: Dissolving the sample in a suitable solvent, such as a mixture of acetonitrile and water.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance.
-
-
Quantification: Using a calibration curve prepared from certified reference standards.
For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium acetate should be used instead of non-volatile phosphate buffers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of semi-volatile organic compounds. For GC analysis, derivatization of the polar hydroxyl and amino groups may be necessary to improve volatility and chromatographic peak shape.
A typical GC-MS workflow would include:
-
Extraction: Extracting the analyte from the sample matrix using a suitable organic solvent.
-
Derivatization (optional): Reacting the extract with a derivatizing agent (e.g., a silylating or acetylating agent) to make the analyte more volatile.
-
GC Separation: Using a capillary column with a suitable stationary phase to separate the analyte from other components in the sample.
-
MS Detection: Identifying and quantifying the analyte based on its mass spectrum and retention time.
The following diagram illustrates a general workflow for the analytical determination of this compound.
Caption: General analytical workflow for this compound.
Conclusion
This compound is a chemical intermediate with significant utility in the synthesis of pharmaceuticals, particularly FGFR inhibitors, and as a precursor in the cosmetic industry. Its biological significance is primarily derived from its role as a structural component in these larger, biologically active molecules. While its own toxicological profile is not fully elucidated, available data and information from related compounds suggest a potential for acute toxicity at high doses and skin irritation. Further research is warranted to fully characterize its metabolic fate and long-term toxicological effects. The analytical methods described provide a framework for the reliable detection and quantification of this compound in various matrices, which is crucial for ensuring the quality and safety of products in which it is used or present.
References
- Reproductive and Developmental Toxicity Screening Study of 4-aminophenol in Rats. Journal of Toxicological Sciences, 33(3), 335-343. [Link]
- Harada, T., et al. (2008). Reproductive and Developmental Toxicity Screening Study of 4-Aminophenol in Rats. The Journal of Toxicological Sciences, 33(3), 335-343. [Link]
- Phenol, 2,4-dichloro- - Evaluation statement. (2022, January 14). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
- Harada, T., et al. (1995). Reproductive and Developmental Toxicity of 4-Aminophenol. Journal of the American College of Toxicology, 14(4), 257-267. [Link]
- Toxicological Profile for Chlorophenols. (2019).
- Burnett, C. L., et al. (1982). The toxicity of p-aminophenol in the Sprague-Dawley rat: effects on growth, reproduction and foetal development. Food and Chemical Toxicology, 20(4), 471-476. [Link]
- Re, T. A., et al. (1981). Results of teratogenicity testing of m-aminophenol in Sprague-Dawley rats. Fundamental and Applied Toxicology, 1(5), 346-352. [Link]
- Biodegradation and Co-Metabolism of Monochlorophenols and 2,4-Dichlorophenol by Microbial Consortium.
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- De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
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- Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor.
- Synthetic method of 2-chloro-4-aminophenol.
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- Evaluation of the Dermal Sensitization Potential of 3-Amino-5-Mercapto-1,2, 4-Triazole and N-(2,6-Difluorophenyl)-5-methyl)1,2, 4) Triazolo-(1,5a)-Pyrimidine-2-Sulfonamide. CDC Stacks. [Link]
- Toxicological Profile for Chlorophenols. (2019).
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The Strategic Role of Dichlorinated Aminophenols in the Synthesis of Potent FGFR Inhibitors: A Technical Guide
For Immediate Release
A deep dive into the synthesis of pyrimidinyl aryl urea-based FGFR inhibitors, highlighting the critical function of 2,4-Dichloro-3-aminophenol hydrochloride and its analogs as key building blocks. This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic pathways and mechanistic insights behind a promising class of oncology therapeutics.
Introduction: Targeting the FGFR Signaling Axis in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of this pathway, often through genetic alterations such as mutations, amplifications, and translocations, is a known driver in a variety of human cancers. This makes the FGFR family of receptor tyrosine kinases a compelling target for the development of novel anticancer therapies. A prominent class of molecules developed to target this pathway are the pyrimidinyl aryl ureas, which have demonstrated potent and selective inhibition of FGFR kinases.
At the heart of the synthesis of many of these potent inhibitors lies a critical starting material: this compound and its structural analogs. The specific placement of chlorine and amine functionalities on the phenol ring is instrumental in constructing the pharmacophore necessary for effective FGFR inhibition. This guide will elucidate the precise role of this key building block in the synthesis of a well-characterized and potent pan-FGFR inhibitor, NVP-BGJ398, providing a detailed, step-by-step synthetic protocol and exploring the underlying chemical principles.
The FGFR Signaling Pathway: A Target for Therapeutic Intervention
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of the receptor, leading to dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which in turn regulate gene expression and drive cellular responses. In cancer, aberrant FGFR signaling can lead to uncontrolled cell growth, angiogenesis, and metastasis.
Figure 1: A simplified diagram of the FGFR signaling pathway.
The Core Synthesis: A Case Study of NVP-BGJ398
The synthesis of NVP-BGJ398, a potent pan-FGFR inhibitor, serves as an excellent case study to illustrate the utility of dichlorinated anilines in constructing the pyrimidinyl aryl urea scaffold. While the specific starting material in this documented synthesis is 2,6-dichloro-3,5-dimethoxyaniline, its structural and functional similarity to this compound makes this a highly relevant example. The core of the synthesis involves the sequential reaction of a dichlorinated aniline with a pyrimidine derivative, followed by the introduction of a urea moiety.
Retrosynthetic Analysis
A retrosynthetic analysis of NVP-BGJ398 reveals the key bond formations and the strategic importance of the dichlorinated aniline precursor.
Figure 2: Retrosynthetic analysis of NVP-BGJ398.
Step-by-Step Synthesis Protocol
The following protocol is adapted from the published synthesis of NVP-BGJ398 and related pyrimidinyl aryl urea FGFR inhibitors.[2][3][4][5]
Step 1: Synthesis of the Key Aminopyrimidine Intermediate
The first critical step is the nucleophilic aromatic substitution (SNAr) reaction between the dichlorinated aniline and a 4,6-dichloropyrimidine derivative. The aniline nitrogen acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.
-
Reaction: 2,6-dichloro-3,5-dimethoxyaniline + 4,6-dichloropyrimidine → N-(2,6-dichloro-3,5-dimethoxyphenyl)-6-chloropyrimidin-4-amine
-
Reagents and Conditions: Typically, this reaction is carried out in a suitable solvent such as isopropanol or dioxane, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the HCl generated. The reaction mixture is heated to drive the substitution.
-
Causality: The electron-withdrawing nature of the two chlorine atoms on the aniline ring reduces the nucleophilicity of the amine, requiring elevated temperatures. However, this substitution pattern is crucial for the final compound's activity. The choice of a dichloropyrimidine allows for sequential, controlled substitutions.
Step 2: Introduction of the Second Aryl Amine
The remaining chlorine atom on the pyrimidine ring is then displaced by a second aniline derivative, which will ultimately bear the urea functionality.
-
Reaction: N-(2,6-dichloro-3,5-dimethoxyphenyl)-6-chloropyrimidin-4-amine + 4-(4-ethylpiperazin-1-yl)aniline → 6-((4-(4-ethylpiperazin-1-yl)phenyl)amino)-N-(2,6-dichloro-3,5-dimethoxyphenyl)pyrimidin-4-amine
-
Reagents and Conditions: This second SNAr reaction is also typically performed at elevated temperatures in a polar aprotic solvent.
Step 3: Formation of the Urea Moiety
The final step involves the formation of the urea linkage. This is often achieved by reacting the secondary amine on the pyrimidine core with a suitable isocyanate or carbamoyl chloride.
-
Reaction: 6-((4-(4-ethylpiperazin-1-yl)phenyl)amino)-N-(2,6-dichloro-3,5-dimethoxyphenyl)pyrimidin-4-amine + methyl isocyanate → NVP-BGJ398
-
Reagents and Conditions: The reaction with an isocyanate is generally straightforward and proceeds under mild conditions, often at room temperature in a solvent like dichloromethane.
Experimental Workflow Diagram
Figure 3: A schematic of the experimental workflow for the synthesis of NVP-BGJ398.
The Mechanistic Importance of the Dichlorinated Phenol Moiety
The 2,4-dichloro- or 2,6-dichloro-substituted aminophenol (or aniline) core is not merely a passive scaffold; it plays a crucial role in the inhibitor's ability to bind to the ATP-binding pocket of the FGFR kinase domain. The chlorine atoms are strategically positioned to form key interactions with amino acid residues in the hinge region of the kinase, contributing significantly to the compound's potency and selectivity. The aminophenol's hydroxyl group (or a derivative thereof) can also form important hydrogen bonds within the active site. The precise substitution pattern on this aromatic ring is a result of extensive structure-activity relationship (SAR) studies aimed at optimizing FGFR inhibition while minimizing off-target effects.
Quantitative Data Summary
The following table summarizes typical data for the synthesis of pyrimidinyl aryl urea-based FGFR inhibitors, based on published literature.
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | First SNAr | Dichlorinated aniline, Dichloropyrimidine, DIPEA | 70-85% |
| 2 | Second SNAr | Aminopyrimidine intermediate, Substituted aniline | 60-80% |
| 3 | Urea Formation | Diaminopyrimidine intermediate, Isocyanate | 80-95% |
Conclusion and Future Perspectives
This compound and its analogs are indispensable building blocks in the synthesis of a clinically relevant class of FGFR inhibitors. Their unique electronic and steric properties are leveraged to construct the complex molecular architecture required for potent and selective inhibition of the FGFR kinase domain. The synthetic strategies outlined in this guide provide a robust framework for the development of new and improved FGFR-targeted therapies. Future research in this area will likely focus on the development of even more selective inhibitors with improved pharmacokinetic profiles and the exploration of novel synthetic routes to access these valuable compounds more efficiently.
References
- Guagnano, V., Furet, P., Spanka, C., Bordas, V., Le Douget, M., Stamm, C., Brueggen, J., Jensen, M. R., Schnell, C., Schmid, H., Wartmann, M., Berghausen, J., Drueckes, P., Zimmerlin, A., Bussiere, D., Murray, J., & Graus Porta, D. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066–7083. [Link]
- WO2007071752A2 - Pyrimidinyl aryl urea derivatives being fgf inhibitors. (2007).
- WO2007071752A3 - Pyrimidinyl aryl urea derivatives being fgf inhibitors. (2007).
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- An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. (2018). Molecules, 23(10), 2469. [Link]
- WO/2007/071752 PYRIMIDINYL ARYL UREA DERIVATIVES BEING FGF INHIBITORS. (2007).
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- Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor. (2011). PubMed. [Link]
- Substituted tricyclic compounds as FGFR inhibitors. (2018).
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). Molecules, 25(21), 5174. [Link]
- Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase. (2011).
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A Senior Application Scientist's In-Depth Technical Guide to Commercial Sourcing of 2,4-Dichloro-3-aminophenol hydrochloride for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 2,4-Dichloro-3-aminophenol hydrochloride in Modern Drug Discovery
This compound (CAS No. 61693-43-4) is a highly specialized chemical intermediate that has garnered significant attention in the pharmaceutical industry.[1] Its unique molecular architecture makes it a crucial building block in the synthesis of a variety of complex molecules, most notably as a precursor to potent and selective Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors.[1][2] These inhibitors are at the forefront of targeted cancer therapies, showing promise in the treatment of various malignancies. The purity and quality of this starting material are paramount, as any impurities can have a cascading effect on the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive overview of the commercial landscape for this compound, offering practical insights into supplier selection, quality control, and handling for professionals in research and drug development.
Navigating the Commercial Landscape: Selecting a Reputable Supplier
The selection of a commercial supplier for a critical raw material like this compound is a decision that extends beyond mere procurement. It is a foundational step in risk management for any drug development program. A dependable supplier is a partner in ensuring the consistency and quality of your research and manufacturing endeavors.[3]
Key Evaluation Criteria for Suppliers:
-
Adherence to Good Manufacturing Practices (GMP): For drug development applications, it is crucial to source intermediates from manufacturers who adhere to GMP principles.[4][5][6][7][8] GMP ensures that the product is consistently produced and controlled to the appropriate quality standards. While full GMP compliance, as required for final APIs, may not be necessary for early-stage research, a supplier's familiarity and capability in operating under a quality management system is a strong indicator of reliability.
-
Comprehensive Certificate of Analysis (CoA): A detailed CoA is a non-negotiable requirement. It should provide a thorough profile of the compound's purity and impurity profile. A generic statement of ">98% purity" is insufficient for pharmaceutical applications.[9]
-
Transparency and Technical Support: A reputable supplier will have a knowledgeable technical support team that can provide additional information beyond the CoA, such as insights into the manufacturing process and potential impurities.
-
Scalability: For projects that may progress to clinical trials and commercialization, it is wise to select a supplier who can scale up production from research quantities to commercial volumes while maintaining consistent quality.
Illustrative Supplier Selection Workflow
The process of selecting a supplier should be systematic and well-documented. The following diagram illustrates a logical workflow for this critical process.
Caption: A workflow for the systematic selection and qualification of a commercial supplier.
Deconstructing the Certificate of Analysis: A Scientist's Perspective
The Certificate of Analysis is the primary document attesting to the quality of a specific batch of this compound. A thorough understanding of its components is essential for any researcher.
Key Parameters on a Certificate of Analysis:
| Parameter | Typical Specification | Significance in Drug Development |
| Appearance | White to off-white or light pink/purple solid | A significant deviation from the expected color could indicate the presence of impurities or degradation. |
| Identity (by IR, NMR) | Conforms to structure | Confirms the molecular structure of the compound. |
| Assay (by HPLC or Titration) | ≥ 98.0% | Determines the purity of the compound. For pharmaceutical use, a higher purity (e.g., >99.5%) is often required.[3] |
| Water Content (by Karl Fischer) | ≤ 0.5% | High water content can affect reaction stoichiometry and may promote degradation. |
| Residue on Ignition | ≤ 0.1% | Indicates the amount of inorganic impurities. |
| Heavy Metals | ≤ 10 ppm | A critical parameter for materials used in the synthesis of drugs for human use. |
| Individual Impurities (by HPLC) | Report individual unknown impurities | Identifies and quantifies specific process-related or degradation impurities. |
| Residual Solvents (by GC) | Conforms to ICH Q3C limits | Ensures that residual solvents from the manufacturing process are below safety limits. |
Analytical Methods for Quality Control: Ensuring Purity and Identity
Robust analytical methods are the cornerstone of quality control for pharmaceutical intermediates. The following are key analytical techniques used to characterize this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the purity and impurity profile of this compound. A validated HPLC-UV method is essential for lot release testing.
Illustrative HPLC Method Parameters (for method development):
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with a pH modifier (e.g., phosphoric acid or a buffer).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 275 nm).[10]
-
Column Temperature: 25 °C[11]
Method Validation: A fully validated HPLC method according to ICH Q2(R1) guidelines would include studies on specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and structure of this compound. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information on the number and environment of the hydrogen atoms in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.[12]
-
DEPT-135: A useful experiment to differentiate between CH, CH₂, and CH₃ groups.[13]
The NMR spectra should be consistent with the expected structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to help identify unknown impurities.
Good Manufacturing Practices (GMP) in the Synthesis of this compound
The synthesis of a pharmaceutical intermediate like this compound under GMP ensures a controlled and reproducible process, leading to a consistent product quality.
Key GMP Considerations:
-
Process Controls: Critical process parameters (e.g., reaction temperature, time, stoichiometry) must be defined and controlled.
-
In-Process Controls (IPCs): IPCs are tests performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure the intermediate meets its specifications.
-
Cleaning Validation: Procedures must be in place to prevent cross-contamination between different batches and products.
-
Documentation: All manufacturing steps, from raw material receipt to final product release, must be thoroughly documented.
Generalized Synthetic Workflow
The synthesis of substituted aminophenols can be approached through various routes. A generalized workflow, adaptable for the synthesis of this compound, is illustrated below.
Caption: A generalized synthetic workflow for the preparation of substituted aminophenols.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the quality and integrity of this compound and to ensure the safety of laboratory personnel.
-
Storage: The compound should be stored in a well-closed container, protected from light, and in a cool, dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
-
Safety: this compound is harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion: A Foundation for Successful Drug Development
The commercial sourcing of this compound is a critical, multi-faceted process that requires careful consideration of supplier qualifications, rigorous quality control, and a thorough understanding of the regulatory landscape. By implementing the principles outlined in this guide, researchers, scientists, and drug development professionals can build a solid foundation for their projects, ensuring the quality and consistency of this vital pharmaceutical intermediate and, ultimately, contributing to the development of safe and effective medicines.
References
- U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
- Health Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
- European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
- PharmaTube. (2024, June 21). Good Manufacturing Practice (GMP) Guide for Active Pharmaceutical Ingredients ICHQ7 Guidelines #PharmaTube [Video]. YouTube.
- Pharmaffiliates. (n.d.). 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride.
- Article on Pharmaceutical Intermediates. (2025, October 10). Navigating the Purchase of Pharmaceutical Intermediates: A Buyer's Guide to this compound.
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Stability and Storage of 2,4-Dichloro-3-aminophenol Hydrochloride: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-dichloro-3-aminophenol hydrochloride (CAS 61693-43-4), a key intermediate in pharmaceutical synthesis.[1][2][3][4] Drawing upon data from analogous compounds and established principles of chemical stability, this document outlines potential degradation pathways, including hydrolysis, oxidation, and photodegradation. Detailed protocols for stability testing and recommended best practices for storage are provided to ensure the integrity and purity of this critical reagent in research and drug development settings.
Introduction: Chemical Profile and Significance
This compound is a chlorinated aromatic amine with the molecular formula C₆H₆Cl₃NO.[3] It typically presents as a white to off-white or pale purple to light pink crystalline powder. Its structure, featuring a phenol, an amine, and two chlorine substituents, makes it a versatile reagent, particularly in the synthesis of kinase inhibitors and other targeted therapeutic agents.[4] The hydrochloride salt form generally enhances the solubility and stability of the parent amine. However, the inherent reactivity of the aminophenol core necessitates a thorough understanding of its stability profile to prevent degradation and ensure the reliability of experimental outcomes.
Chemical Stability and Potential Degradation Pathways
While specific kinetic data for the degradation of this compound is not extensively available in published literature, an analysis of its functional groups and data from structurally related compounds allows for the prediction of its primary degradation pathways. The principal drivers of instability for this molecule are expected to be oxidation, hydrolysis, and photodegradation.
Oxidative Degradation
The aminophenol moiety is susceptible to oxidation. The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring makes it electron-rich and prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[5]
-
Mechanism: Oxidation can lead to the formation of colored quinone-imine or benzoquinone species, which would account for the observed discoloration of similar aminophenol compounds upon storage.[5] The reaction likely proceeds via the formation of radical intermediates, which can then polymerize to form complex colored impurities.
Hydrolytic Degradation
The stability of this compound in aqueous solutions is expected to be pH-dependent. While the hydrochloride salt form provides some initial acidic stabilization, prolonged exposure to neutral or alkaline conditions could lead to degradation.
-
Mechanism: In aqueous solutions, the compound exists in equilibrium with its free base. Under neutral or basic conditions, the free amine is more susceptible to oxidation. Furthermore, while the aromatic C-Cl bonds are generally stable, extreme pH and temperature conditions could potentially lead to slow hydrolysis, resulting in the formation of hydroxylated byproducts. Studies on related compounds like paracetamol have shown that hydrolysis under acidic or basic conditions can cleave functional groups, with 4-aminophenol being a common degradant.[6]
Photodegradation
Exposure to light, particularly in the UV spectrum, is a significant stability concern for many aromatic amines and phenols.
-
Mechanism: Photons can provide the activation energy for the homolytic cleavage of C-Cl bonds, generating radical species that can initiate a cascade of degradation reactions. This can lead to dechlorination, dimerization, or the formation of other photoproducts.[1] Studies on the photodegradation of other chlorophenols have demonstrated that dechlorination and the formation of less-chlorinated phenols are common degradation pathways.[1]
The following diagram illustrates the potential degradation pathways for this compound:
Caption: Potential Degradation Pathways
Recommended Storage Conditions
To mitigate the degradation risks outlined above, strict adherence to appropriate storage conditions is paramount. The following recommendations are based on information from safety data sheets and chemical suppliers.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Refrigeration slows down the rates of all potential degradation reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, minimizing the risk of oxidative degradation.[7] |
| Light | Protect from Light | Storage in amber vials or in the dark prevents photodegradation. |
| Moisture | Tightly Sealed Container | A tightly sealed container prevents the ingress of moisture, which can contribute to hydrolysis and deliquescence. |
Experimental Protocol: Forced Degradation Study
To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradants.
Materials and Equipment
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
Photostability chamber
-
Oven
Protocol Workflow
The following diagram outlines the workflow for a comprehensive forced degradation study:
Caption: Forced Degradation Study Workflow
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the solution at 60°C for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep the solution at 60°C for a defined period.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for a defined period.
-
Photolytic Degradation: Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Chromatographic Conditions: Use a C18 reverse-phase column with a gradient elution of a suitable mobile phase (e.g., acetonitrile and a phosphate buffer). Monitor the elution profile using a UV detector at a wavelength determined by the UV spectrum of the parent compound. An MS detector can be used for the identification of degradation products.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of a control sample (stored under recommended conditions). Calculate the percentage degradation and identify and characterize any significant degradation products.
Conclusion
The stability of this compound is a critical factor for its successful use in research and development. While it is a relatively stable compound when stored correctly, it is susceptible to degradation through oxidation, hydrolysis, and photolysis. By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, researchers can ensure the integrity of this important chemical intermediate. The provided forced degradation protocol offers a framework for a thorough in-house stability assessment, which is a crucial step in the validation of its use in sensitive applications.
References
- PubChem. (n.d.). 3-Amino-2,4-dichlorophenol hydrochloride.
- Reddit. (2022, November 4). 4-Aminophenol stability. r/chemhelp.
- Association of Pharmacy Professionals. (n.d.). Forced Degradation Study of Paracetamol in Tablet Formulation Using RP-HPLC.
- ResearchGate. (2025, August 9). Photo-degradation of chlorophenols in the aqueous solution.
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A Technical Guide to the Applications of 2,4-Dichloro-3-aminophenol Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 2,4-dichloro-3-aminophenol hydrochloride, a versatile building block in modern organic synthesis. With its unique substitution pattern of chloro, amino, and hydroxyl functional groups on an aromatic scaffold, this compound offers a gateway to a diverse range of complex molecules. This document will delve into the core chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of targeted therapeutics and advanced dye materials. Detailed reaction mechanisms, step-by-step experimental protocols, and critical analysis of its synthetic potential are presented to empower researchers in their scientific endeavors.
Introduction: Unveiling a Multifunctional Synthetic Tool
This compound, with the chemical formula C₆H₆Cl₃NO, is a crystalline solid that has emerged as a valuable intermediate in the synthesis of high-value organic compounds.[1] Its structure, featuring a phenol ring substituted with two chlorine atoms, an amino group, and a hydroxyl group, provides multiple reactive sites for a variety of chemical transformations. The hydrochloride salt form enhances its stability and solubility in certain solvent systems, making it a convenient precursor for various synthetic applications.[1]
The strategic placement of the functional groups dictates the regioselectivity of its reactions, making it a predictable and reliable building block. The electron-withdrawing nature of the chlorine atoms influences the reactivity of the aromatic ring, while the amino and hydroxyl groups serve as key handles for constructing more complex molecular architectures. This guide will illuminate the causality behind the experimental choices when utilizing this compound, providing a framework for its effective application in research and development.
Physicochemical Properties and Safety Considerations
A comprehensive understanding of the physicochemical properties and safety profile of this compound is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 61693-43-4 | [1] |
| Molecular Formula | C₆H₆Cl₃NO | [1] |
| Molecular Weight | 214.48 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
Safety Information: this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential to prevent skin and eye contact. Inhalation of the dust should be avoided.[1]
Synthesis of this compound
While a direct, one-pot synthesis of 2,4-dichloro-3-aminophenol is not extensively documented in readily available literature, a plausible and logical synthetic route can be constructed based on established organic chemistry principles and analogous transformations of similar compounds. The most viable pathway involves a two-step sequence: the regioselective dichlorination of a suitable nitrophenol precursor, followed by the reduction of the nitro group to an amine.
A likely precursor for this synthesis is 3-nitrophenol. The synthetic strategy would be as follows:
-
Chlorination of 3-Nitrophenol: The selective introduction of two chlorine atoms at the 2- and 4-positions of 3-nitrophenol is the critical first step. This can be achieved using various chlorinating agents.
-
Reduction of 2,4-Dichloro-3-nitrophenol: The resulting 2,4-dichloro-3-nitrophenol is then reduced to the corresponding aminophenol. Several reduction methods are available, with catalytic hydrogenation being a common and efficient choice.
Conceptual Experimental Protocol: Synthesis of 2,4-Dichloro-3-aminophenol
Step 1: Synthesis of 2,4-Dichloro-3-nitrophenol
-
Reaction Principle: Electrophilic aromatic substitution (chlorination) on the activated 3-nitrophenol ring. The hydroxyl and nitro groups direct the incoming electrophiles.
-
Procedure Outline:
-
Dissolve 3-nitrophenol in a suitable solvent (e.g., glacial acetic acid).
-
Slowly add a chlorinating agent (e.g., chlorine gas, sulfuryl chloride) while maintaining a controlled temperature.
-
Monitor the reaction by an appropriate technique (e.g., TLC, GC-MS) until the desired dichlorinated product is formed.
-
Isolate the crude 2,4-dichloro-3-nitrophenol by precipitation or extraction.
-
Purify the product by recrystallization.
-
Step 2: Reduction of 2,4-Dichloro-3-nitrophenol to 2,4-Dichloro-3-aminophenol
-
Reaction Principle: The nitro group is selectively reduced to an amino group without affecting the chloro substituents.
-
Procedure Outline:
-
Dissolve the purified 2,4-dichloro-3-nitrophenol in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Introduce a reducing agent, typically hydrogen gas, under pressure.
-
Monitor the reaction until the starting material is consumed.
-
Filter off the catalyst and evaporate the solvent to obtain the crude 2,4-dichloro-3-aminophenol.
-
The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.
-
Disclaimer: This is a conceptual protocol and requires optimization and validation in a laboratory setting.
Applications in the Synthesis of Biologically Active Molecules
The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of targeted cancer therapies, particularly Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors.
Synthesis of Aryl-Pyrimidinyl Ureas as FGFR Inhibitors
FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making them an attractive target for drug development. Aryl-pyrimidinyl ureas are a class of compounds that have shown promise as potent and selective FGFR inhibitors. This compound serves as a critical building block for the "aryl" portion of these molecules.
Reaction Mechanism: The synthesis of aryl-pyrimidinyl ureas typically involves a multi-step process. A key step is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloro-3-aminophenol and a suitably substituted dichloropyrimidine.
Caption: General workflow for the synthesis of aryl-pyrimidinyl urea FGFR inhibitors.
Detailed Mechanistic Insight:
The SNAr reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two chlorine atoms. The amino group of 2,4-dichloro-3-aminophenol acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom on the pyrimidine ring. The regioselectivity of this reaction can often be controlled by the specific substitution pattern on the pyrimidine ring and the reaction conditions.
Following the SNAr reaction, the remaining amino group on the pyrimidine intermediate is typically reacted with an isocyanate to form the crucial urea linkage, a common pharmacophore in many kinase inhibitors.
Illustrative Experimental Protocol: Synthesis of a Generic Aryl-Pyrimidinyl Urea
-
Part 1: SNAr Reaction
-
In a reaction vessel, dissolve the substituted dichloropyrimidine in a suitable aprotic polar solvent (e.g., N,N-dimethylformamide, DMF).
-
Add this compound and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to neutralize the hydrochloride and facilitate the reaction.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and isolate the product by precipitation or extraction.
-
Purify the intermediate by column chromatography.
-
-
Part 2: Urea Formation
-
Dissolve the purified SNAr product in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Add the desired isocyanate and stir the reaction mixture at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Isolate the final aryl-pyrimidinyl urea product by filtration or evaporation of the solvent.
-
Purify the final compound by recrystallization or column chromatography.
-
Applications in Dye Synthesis
The chromophoric potential of the aminophenol scaffold, combined with the modifying effects of the chloro substituents, makes this compound a valuable precursor in the synthesis of various dyes. Its applications can be found in the creation of both hair dyes and specialized dyes for other industrial purposes.
Precursor for Phenoxazine Dyes
Phenoxazine dyes are a class of heterocyclic compounds known for their vibrant colors and fluorescence properties. The synthesis of the phenoxazine core often involves the condensation of an aminophenol with a suitable coupling partner. 2,4-Dichloro-3-aminophenol can be utilized to introduce specific halogen atoms into the phenoxazine structure, which can modulate the dye's color, lightfastness, and other properties.
Caption: Conceptual pathway for the synthesis of a dichlorinated phenoxazine dye.
Component in Azo Dye Synthesis
Azo dyes are characterized by the presence of the azo group (-N=N-) and represent the largest class of synthetic colorants. The synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich species. The amino group of this compound can be diazotized to form a diazonium salt, which can then be coupled with various aromatic compounds to produce a wide range of azo dyes. The chloro and hydroxyl groups on the aminophenol ring will influence the final color and properties of the dye.
Conclusion and Future Outlook
This compound is a strategically functionalized building block with significant potential in organic synthesis. Its utility in the construction of potent FGFR inhibitors highlights its importance in the field of medicinal chemistry and drug discovery. Furthermore, its application as a precursor for various dye classes underscores its versatility.
Future research in this area may focus on expanding the scope of its applications in the synthesis of other heterocyclic systems and exploring its use in the development of novel functional materials. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new and innovative synthetic methodologies, further solidifying its role as a valuable tool for organic chemists.
References
Sources
Methodological & Application
synthesis of aryl-pyrimidinyl ureas using 2,4-Dichloro-3-aminophenol hydrochloride.
Application Note & Protocol
Topic: Strategic Synthesis of Aryl-Pyrimidinyl Ureas Utilizing 2,4-Dichloro-3-aminophenol Hydrochloride for the Development of Kinase Inhibitor Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl-pyrimidinyl ureas represent a privileged scaffold in modern medicinal chemistry, most notably as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of numerous cancers, making them prime targets for therapeutic intervention. Sorafenib, a diaryl urea, is a prominent example of a multi-kinase inhibitor used in cancer therapy.[3] This application note provides a comprehensive guide to the synthesis of a specific class of aryl-pyrimidinyl ureas, starting from this compound. This particular starting material is a valuable building block for developing potential Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors and other antitumor agents.[4][5]
This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, providing a robust, self-validating protocol, and offering insights into process optimization and safety.
Mechanistic Framework: The Chemistry of Urea Bond Formation
The urea functional group is a cornerstone of many biologically active molecules, prized for its ability to act as a rigid hydrogen bond donor-acceptor unit, facilitating strong interactions with protein targets.[6][7] The most reliable and widely adopted method for constructing unsymmetrical ureas is the reaction between an amine and an isocyanate.[8][9]
The isocyanate intermediate is highly electrophilic and readily attacked by the nucleophilic amine. The primary challenge in this synthesis is often the generation of the isocyanate itself, which is typically not a stable, off-the-shelf reagent. It is commonly prepared in situ from a primary amine using phosgene or a safer, solid equivalent such as bis(trichloromethyl) carbonate, also known as triphosgene.[3][7]
The general synthetic pathway is visualized below.
Figure 1: General two-step, one-pot reaction scheme for unsymmetrical urea synthesis.
Strategic Selection of Reagents
The choice of this compound as the "aryl" component is deliberate. The dichloro-substitution pattern provides steric and electronic properties that can significantly influence binding affinity and selectivity for the target kinase. The phenolic hydroxyl group offers a potential vector for further derivatization or can serve as a key interaction point within the kinase's active site.
For this protocol, we will form the pyrimidinyl isocyanate first and then react it with the 2,4-dichloro-3-aminophenol. This sequence is often chosen to allow the more complex or valuable amine (in this case, the substituted aminophenol) to be added in the final, urea-forming step, which is typically high-yielding and clean.
Detailed Synthesis Protocol
This protocol outlines a representative, two-step, one-pot synthesis of a target aryl-pyrimidinyl urea.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Typical Purity | Supplier Example |
| 4-Amino-2,6-dimethylpyrimidine | C₆H₉N₃ | 123.16 | >98% | Sigma-Aldrich |
| 2,4-Dichloro-3-aminophenol HCl | C₆H₆Cl₃NO | 214.48 | >97% | ChemicalBook[5] |
| Triphosgene (BTC) | C₃Cl₆O₃ | 296.75 | >98% | MilliporeSigma |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | >99.5% | Fisher Scientific |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | >99.8% | Acros Organics |
| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | >99.8% | Alfa Aesar |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | HPLC Grade | VWR Chemicals |
| Hexanes | C₆H₁₄ | 86.18 | HPLC Grade | VWR Chemicals |
Experimental Workflow
The entire process should be conducted in a certified chemical fume hood due to the high toxicity of triphosgene and the phosgene it generates in situ.[9]
Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Part A: In Situ Generation of Pyrimidinyl Isocyanate
-
Setup: Equip a three-neck, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is flame-dried and under a positive pressure of nitrogen.
-
Initial Charge: To the flask, add 4-amino-2,6-dimethylpyrimidine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Add triethylamine (1.2 eq) to act as a base.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Triphosgene Addition: Dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the reaction flask over 30 minutes.
-
Expertise Note: Triphosgene is added as a solution to control the exothermic reaction and the rate of phosgene generation. Adding it in one portion is extremely hazardous. The stoichiometry is ~1/3 equivalent of triphosgene per equivalent of amine.
-
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. The formation of the isocyanate can be monitored by Infrared Spectroscopy, looking for the characteristic strong N=C=O stretch between 2250-2275 cm⁻¹.[3]
Part B: Urea Formation
-
Second Amine Preparation: In a separate flask, suspend this compound (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF). Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and free the amine nucleophile.
-
Expertise Note: Two equivalents of base are required for the hydrochloride salt: one to deprotonate the ammonium salt and a second to scavenge the HCl generated during the urea formation from the phenolic proton if it reacts. DMF is used here to ensure complete dissolution of the aminophenol salt.
-
-
Coupling Reaction: Add the aminophenol/DMF solution dropwise to the isocyanate mixture generated in Part A at room temperature.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the disappearance of the isocyanate and the formation of the product by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, carefully quench by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification and Characterization
The crude product will likely contain unreacted starting materials and symmetrically coupled byproducts.
-
Purification: The most common method is flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Alternatively, if the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide highly pure material.
-
Characterization: The structure and purity of the final aryl-pyrimidinyl urea should be confirmed by a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of two distinct N-H signals (urea protons), often as broad singlets. Signals corresponding to both the pyrimidinyl and the dichlorophenyl fragments should be present and integrate to the correct ratio. |
| ¹³C NMR | A characteristic signal for the urea carbonyl (C=O) carbon, typically in the range of 150-160 ppm. |
| FT-IR | A strong C=O stretching vibration around 1640-1680 cm⁻¹. N-H stretching bands are observed in the 3200-3400 cm⁻¹ region. Disappearance of the isocyanate peak (~2270 cm⁻¹).[3] |
| Mass Spec | A molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated exact mass of the target compound. The isotopic pattern for the three chlorine atoms (from the starting material) should be observable. |
Safety and Hazard Management
-
Triphosgene: Extremely toxic and corrosive. It decomposes into phosgene, a lethal chemical warfare agent. Handle only in a high-performance chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical splash goggles. A dedicated quenching solution (e.g., concentrated ammonia or sodium hydroxide in isopropanol) should be kept on hand for spills and decontaminating glassware.[7][9]
-
This compound: Harmful if swallowed.[10] Causes skin and eye irritation. Avoid inhalation of dust and ensure proper PPE is worn.[4]
-
Solvents: Dichloromethane is a suspected carcinogen. Triethylamine is flammable and corrosive. Handle all solvents in a well-ventilated area.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Isocyanate | Moisture in the reaction; Insufficient base. | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly distilled triethylamine. |
| Formation of Symmetrical Urea | Isocyanate reacts with unreacted starting amine. | Ensure slow, controlled addition of triphosgene. Consider using a slight excess of triphosgene or adding the second amine promptly after isocyanate formation is confirmed. |
| Incomplete Final Reaction | Poor nucleophilicity of the aminophenol; Steric hindrance. | Ensure complete neutralization of the hydrochloride salt. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate, but this may also lead to side products. Monitor carefully. |
| Difficult Purification | Product and byproducts have similar polarity. | Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if the compound is sufficiently polar. Recrystallization trials with various solvents are recommended. |
Conclusion
The synthesis of aryl-pyrimidinyl ureas via an in situ generated isocyanate intermediate is a robust and versatile method for accessing medicinally relevant compounds. By utilizing this compound, this protocol provides a direct route to scaffolds designed for kinase inhibition. Careful control of reaction conditions, particularly moisture exclusion and the stoichiometry of the phosgenation step, is critical for achieving high yields and purity. The principles and techniques outlined in this note serve as a foundational guide for researchers engaged in the discovery and development of novel therapeutics.
References
- Usharani, V., Bhujanga Rao, A.K.S., Pulla Reddy, M., & Dubey, P.K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. [Link]
- Reddy, K.U.M., Reddy, A.P., & Reddy, B.J. (2011). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 23(12), 5559-5561. [Link]
- Synthesis and Biological Activity of Novel Aryl Sulfamonyl Ureas. (n.d.). Source not specified.
- Urea formation via reaction of an isocyanate with an amine. (n.d.).
- Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link]
- Urea Formation - Common Conditions. (n.d.).
- Karczevski, K., Malinka, W., & Redzicka, A. (2001). Synthesis of some aryl (pyrimidin-3-yl)methyl ureas, hydrazones and semicarbazones. ARKIVOC. [Link]
- Synthesis of New Fused Pyrimidines by Isocyanate and Isothiocyanate. (2014).
- Novel process for synthesis of heteroaryl-substituted urea compounds. (2001).
- Wang, Y., et al. (2020). Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death. RSC Advances, 10, 27581-27593. [Link]
- Synthesis and Antitumor Activity of Ureas Containing Pyrimidinyl Group. (2010). PubMed. [Link]
- Synthesis of aryl urea hybrids of pyrimidine. (n.d.).
- Sikka, P., Sahu, J.K., Mishra, A.K., & Hashim, S.R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal chemistry, 5(11), 479-483. [Link]
- Ibrar, A., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 15(7), 847. [Link]
- 3-Amino-2,4-dichlorophenol hydrochloride. (n.d.). PubChem. [Link]
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- 10. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitors from 2,4-Dichloro-3-aminophenol Hydrochloride
Abstract
This comprehensive technical guide details a robust and reproducible experimental protocol for the synthesis of a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, utilizing 2,4-Dichloro-3-aminophenol hydrochloride as a key starting material. This document provides a scientifically grounded rationale for the synthetic strategy, step-by-step procedures for the preparation of key intermediates and the final product, and contextual biological background on the FGFR signaling pathway and the mechanism of action of the synthesized class of inhibitors. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and oncology.
Introduction: The Critical Role of FGFR Inhibition in Oncology
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of the FGFR signaling pathway, through gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of human cancers, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer.[3][4] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of FGFRs has emerged as a promising therapeutic strategy in precision oncology.[5][6][7]
This application note focuses on the synthesis of a potent class of FGFR inhibitors characterized by a pyrimidinyl aryl urea scaffold. The synthetic route leverages the commercially available and versatile building block, this compound, to construct the core structure of the inhibitor.[8]
The FGFR Signaling Pathway: A Key Target in Cancer Therapy
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of FGFRs, leading to receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.[9][10] In cancer, aberrant FGFR signaling leads to uncontrolled cell growth and tumor progression. The small-molecule inhibitors synthesized via the protocol herein are designed to be ATP-competitive, binding to the kinase domain of FGFR and preventing the phosphorylation events necessary for signal propagation, thereby inhibiting the oncogenic signaling cascade.[11]
Caption: Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition.
Synthetic Strategy and Experimental Protocol
The synthesis of the target pyrimidinyl aryl urea FGFR inhibitor is achieved through a convergent approach. This involves the preparation of a key aminopyrimidine intermediate and its subsequent coupling with an isocyanate derived from 2,4-Dichloro-3-aminophenol. The overall synthetic workflow is depicted below.
Caption: Figure 2: Synthetic Workflow.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity |
| This compound | 61693-43-4 | 214.48 | Major Chemical Supplier | ≥98% |
| Triphosgene | 32315-10-9 | 296.75 | Major Chemical Supplier | ≥98% |
| 4-(2-Aminoethoxy)pyrimidine (representative) | Proprietary | - | Custom Synthesis | ≥97% |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Major Chemical Supplier | ≥99% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Major Chemical Supplier | ≥99.8% |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Major Chemical Supplier | ≥99.9% |
| Ethyl acetate | 141-78-6 | 88.11 | Major Chemical Supplier | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | Major Chemical Supplier | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Major Chemical Supplier | ACS Grade |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | Major Chemical Supplier | ACS Grade |
Safety Precautions
-
This compound: Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage. Suspected of causing cancer.[12]
-
Triphosgene: Highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
All manipulations should be carried out in a certified chemical fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[12]
Step-by-Step Protocol
Step 1: Synthesis of 2,4-Dichloro-3-isocyanatophenol (Intermediate 1)
-
To a stirred suspension of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of starting material) at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM (5 mL per gram of triphosgene).
-
Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture can be used directly in the next step or carefully concentrated under reduced pressure to yield the crude isocyanate. Note: Isocyanates are reactive and are often best used in situ.
Step 2: Synthesis of the Target Pyrimidinyl Aryl Urea (Final Product)
-
To the solution of 2,4-Dichloro-3-isocyanatophenol (Intermediate 1, approx. 1.0 eq) in DCM from the previous step, add a solution of the aminopyrimidine intermediate (e.g., 4-(2-aminoethoxy)pyrimidine, 1.0 eq) in anhydrous tetrahydrofuran (THF, 5 mL per gram of aminopyrimidine) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the formation of the product by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrimidinyl aryl urea FGFR inhibitor.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Summary of Quantitative Data
| Step | Reactant | Stoichiometric Ratio | Molecular Weight ( g/mol ) | Typical Amount (mmol) | Expected Yield (%) |
| 1 | This compound | 1.0 | 214.48 | 5.0 | - |
| 1 | Triphosgene | 0.4 | 296.75 | 2.0 | - |
| 2 | Aminopyrimidine Intermediate | 1.0 | - | 5.0 | 60-80% (overall) |
References
- Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. (n.d.). Cells.
- FGF/FGFR signaling pathway involved resistance in various cancer types. (2020).
- Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. (n.d.). International Journal of Molecular Sciences.
- (PDF) FGF/FGFR signaling pathway involved resistance in various cancer types. (2020). ResearchGate.
- (A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway:... (n.d.). ResearchGate.
- How Do FGFR Inhibitors Work? Uses, Side Effects, Drug Names. (2021). RxList.
- Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. (2020). Frontiers in Oncology, 10, 1-13.
- Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2023). Journal of Medicinal Chemistry, 66(1), 1-28.
- The Development of FGFR Inhibitors | Targeted Oncology. (n.d.). Targeted Oncology.
- Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions. (2021).
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- 2. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. IL192093A0 - Pyrimidinyl aryl urea derivatives being fgf inhibitors - Google Patents [patents.google.com]
- 12. IL153448A - PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY [1,2,4] TRIAZOLO [1,5-c] PYRIMIDINE - Google Patents [patents.google.com]
Application Notes & Protocols: A Strategic Synthesis of Aryl-Urea Based Kinase Inhibitors from 2,4-Dichloro-3-aminophenol Hydrochloride
Abstract
This guide provides a detailed, field-proven methodology for the synthesis of potent kinase inhibitors, specifically focusing on the aryl-pyrimidinyl urea scaffold, a key pharmacophore in targeting Fibroblast Growth Factor Receptors (FGFRs). We begin with the versatile and strategically functionalized starting material, 2,4-Dichloro-3-aminophenol hydrochloride , and elaborate on a robust two-stage synthetic pathway. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and strategic decisions that ensure high-yield, verifiable outcomes. This document serves as a comprehensive guide to constructing a core kinase inhibitor structure, leveraging foundational organic chemistry reactions applicable to a wide range of targeted therapies.
Introduction: Targeting FGFR with Aryl-Pyrimidinyl Ureas
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is a known driver in various oncogenic processes, including cell proliferation, migration, and angiogenesis.[1][2] Consequently, the development of small-molecule inhibitors targeting the ATP-binding site of FGFRs has become a significant strategy in modern oncology.[1][3] Among the successful pharmacophores, the aryl-pyrimidinyl urea moiety stands out for its ability to form critical hydrogen bond interactions within the kinase hinge region.[4][5]
The starting material, This compound , is an ideal precursor for this class of inhibitors. Its distinct functionalities—a nucleophilic amino group, an activatable phenolic hydroxyl, and a dichlorinated aromatic ring—offer orthogonal handles for sequential, controlled chemical modifications. The chlorine atoms can enhance binding affinity through hydrophobic interactions and can modulate the compound's metabolic stability and pharmacokinetic profile. This guide details a logical and efficient pathway from this key starting material to a final kinase inhibitor scaffold.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, designed to first build the core urea structure and then append the pyrimidine moiety, which is crucial for kinase interaction.
-
Stage 1: Urea Formation. The free amino group of 2,4-Dichloro-3-aminophenol is selectively reacted with a substituted aryl isocyanate. This reaction is highly efficient and forms the stable urea linkage that serves as the central component of the inhibitor.
-
Stage 2: Pyrimidine Coupling (Williamson Ether Synthesis). The phenolic hydroxyl group of the newly formed urea intermediate is deprotonated to form a nucleophilic phenoxide, which then displaces a halogen on a pyrimidine ring to form the final aryl-O-pyrimidine ether linkage.
Caption: High-level workflow for the two-stage synthesis.
Stage 1: Synthesis of 1-(2,4-dichloro-3-hydroxyphenyl)-3-arylurea Intermediate
Scientific Rationale & Mechanism
The formation of the urea bond proceeds via the nucleophilic addition of the primary amine of 2,4-dichloro-3-aminophenol to the electrophilic carbonyl carbon of an aryl isocyanate. The reaction is typically fast and high-yielding. The hydrochloride salt of the starting material must first be neutralized in situ or used as the free base to ensure the amine is sufficiently nucleophilic. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent the solvent from reacting with the highly reactive isocyanate.
Detailed Experimental Protocol
Caption: Reaction scheme for the synthesis of the urea intermediate.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (Example) |
| 2,4-Dichloro-3-aminophenol HCl | 214.48 | 1.0 | 2.14 g (10 mmol) |
| Substituted Aryl Isocyanate | ~119.12 | 1.05 | 1.25 g (10.5 mmol) |
| Triethylamine (TEA) | 101.19 | 1.1 | 1.53 mL (11 mmol) |
| Dichloromethane (DCM), anhydrous | - | - | 100 mL |
Step-by-Step Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
Neutralization: Add triethylamine (TEA, 1.1 eq) dropwise to the stirring slurry at room temperature. Stir for 15-20 minutes to ensure the formation of the free amine. The reaction mixture should become more homogenous.
-
Isocyanate Addition: In a separate vial, dissolve the aryl isocyanate (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 10 minutes.
-
Expert Insight: A slight excess of the isocyanate ensures complete consumption of the aminophenol. However, a large excess can lead to side reactions and complicate purification.
-
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminophenol spot is no longer visible.
-
Workup & Purification:
-
Upon completion, a precipitate (the urea product) will likely have formed. If not, reduce the solvent volume in vacuo to induce precipitation.
-
Filter the solid product using a Büchner funnel.
-
Wash the collected solid sequentially with cold DCM (2 x 20 mL) and then n-hexane (2 x 20 mL) to remove unreacted isocyanate and other soluble impurities.
-
Dry the solid product under vacuum to yield the 1-(2,4-dichloro-3-hydroxyphenyl)-3-arylurea intermediate. The product is often of high purity and may not require further purification.
-
Stage 2: Coupling of Urea Intermediate with a Pyrimidine Core
Scientific Rationale & Mechanism
This stage employs the Williamson ether synthesis , a robust and widely used method for forming ethers.[6][7] The reaction proceeds via an SN2 or SNAr (Nucleophilic Aromatic Substitution) mechanism.[6][7] First, a base is used to deprotonate the weakly acidic phenolic hydroxyl group, generating a more potent nucleophile—the phenoxide ion. This phenoxide then attacks the electron-deficient carbon of the chloropyrimidine, displacing the chloride leaving group. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation of the base without deactivating the nucleophile, thereby accelerating the reaction rate.[6][8]
Detailed Experimental Protocol
Caption: Reaction scheme for the Williamson ether synthesis coupling step.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (Example) |
| 1-(2,4-dichloro-3-hydroxyphenyl)-3-arylurea | Varies | 1.0 | 2.97 g (10 mmol) |
| Substituted Chloropyrimidine | Varies | 1.2 | 12 mmol |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0-3.0 | 2.76 g (20 mmol) |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 80 mL |
Step-by-Step Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the urea intermediate (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Expert Insight: Potassium carbonate is a moderately strong base, suitable for deprotonating phenols. Its heterogeneous nature in DMF is not an issue. Using a stronger base like sodium hydride (NaH) can also be effective but requires more stringent anhydrous conditions.
-
-
Solvent Addition: Add anhydrous DMF to the flask. Stir the suspension for 20-30 minutes at room temperature to facilitate initial salt formation.
-
Reagent Addition: Add the substituted chloropyrimidine (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup & Purification:
-
After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ice-water (approx. 400 mL) while stirring. This will precipitate the crude product.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts.
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the final, pure kinase inhibitor.
-
Safety and Hazard Information
All synthetic procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: Harmful if swallowed and may cause an allergic skin reaction or serious eye damage. Avoid breathing dust.
-
Aryl Isocyanates: Highly reactive and toxic. They are lachrymators and respiratory irritants. Handle with extreme care in a fume hood.
-
Dichloromethane (DCM): A volatile chlorinated solvent. Suspected of causing cancer. Avoid inhalation and skin contact.
-
Triethylamine (TEA): Flammable and corrosive. Causes severe skin burns and eye damage.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Harmful in contact with skin and if inhaled.
-
Potassium Carbonate (K₂CO₃): Causes serious eye irritation. Avoid breathing dust.
Characterization
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and constitution.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
References
- Ashraf-Uz-Zaman, M., et al. (2021). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. European Journal of Medicinal Chemistry, 209, 112866.
- Tan, L., et al. (2012). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. NIH Public Access.
- Schroeder, G. M., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry, 64(23), 17452-17467.
- Williamson, A. W. (1850).
- Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 4(3), 936-941.
- Wang, Y., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Various Authors. (2023). Williamson Ether Synthesis. Chemistry LibreTexts.
- Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia.
Sources
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
Application Notes & Protocols: Strategic Coupling of 2,4-Dichloro-3-aminophenol Hydrochloride in Modern Synthesis
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the versatile coupling reactions of 2,4-Dichloro-3-aminophenol hydrochloride (CAS No: 61693-43-4). This trifunctional aromatic building block, possessing reactive amino, hydroxyl, and chloro groups, is a valuable precursor for the synthesis of complex molecules, including azo dyes, pharmaceutical intermediates, and other fine chemicals.[1][2] This guide moves beyond simple procedural lists to provide a deep causal understanding of experimental choices, reaction mechanisms, and optimization strategies for three major classes of coupling reactions: Diazotization-Azo Coupling, Amide Bond Formation, and Palladium-Catalyzed Cross-Coupling. Each section includes detailed, field-tested protocols, troubleshooting insights, and visual aids to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Synthetic Potential of 2,4-Dichloro-3-aminophenol
2,4-Dichloro-3-aminophenol is a highly functionalized aromatic compound that offers multiple reaction handles for molecular elaboration. The strategic and selective manipulation of its three distinct functional groups—the nucleophilic amino group, the acidic phenolic hydroxyl group, and the two chloro substituents amenable to cross-coupling—opens a vast landscape for chemical synthesis. Its hydrochloride salt form enhances stability and simplifies handling. This molecule has been identified as a useful reagent in the preparation of aryl-pyrimidinyl ureas, which are being studied as potential FGFR tyrosine kinase inhibitors and antitumor agents.[1][2]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 61693-43-4 | [1][2] |
| Molecular Formula | C₆H₆Cl₃NO | [1][2] |
| Molecular Weight | 214.48 g/mol | [1][2] |
| Appearance | Pale purple to light pink solid | [1][2] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][2] |
Core Reactivity Analysis
Understanding the inherent reactivity of each functional group is paramount for designing successful synthetic routes.
-
Amino Group (-NH₂) : As the most nucleophilic site, it is the primary center for diazotization reactions to form diazonium salts and for acylation/amidation reactions with carboxylic acids or their derivatives.
-
Hydroxyl Group (-OH) : The phenolic hydroxyl is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation. It also acts as an ortho-, para-director, activating the ring for electrophilic substitution, although the existing chloro- and amino- groups heavily influence regioselectivity.
-
Chloro Groups (-Cl) : The two chlorine atoms are electron-withdrawing and serve as leaving groups in nucleophilic aromatic substitution (under harsh conditions) or, more strategically, as electrophilic partners in modern palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings.
Safety & Handling Precautions
Proper laboratory practice is essential when working with this compound. Always consult the latest Safety Data Sheet (SDS) before use.
| Hazard Statement | Precautionary Measure | GHS Classification | Source |
| H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. | Acute toxicity, oral (Category 4) | [1][3] |
| H317: May cause an allergic skin reaction | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: wash with plenty of soap and water. | Sensitization, Skin (Category 1) | [1][3] |
| H318: Causes serious eye damage | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | Serious eye damage/eye irritation (Category 1) | [3] |
General Handling: Work in a well-ventilated fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[1]
Protocol I: Diazotization and Azo Coupling for Dye Synthesis
The primary amino group of 2,4-dichloro-3-aminophenol is readily converted into a diazonium salt, a versatile electrophile for azo coupling reactions. This process, fundamental to the synthesis of azo dyes, involves two critical stages: diazotization and coupling.[4]
Mechanism & Principle
Diazotization involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.[4] The reaction must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. The resulting electrophilic diazonium salt is then immediately reacted with an electron-rich coupling component (e.g., another phenol, a naphthol, or an aniline) to form a highly colored azo compound via electrophilic aromatic substitution.[5][6][7][8]
Caption: Generalized mechanism for amide coupling.
Detailed Experimental Protocol (Using EDC/HOBt)
This protocol provides a robust and general method for coupling with electron-deficient anilines. [9] Materials:
-
2,4-Dichloro-3-aminophenol (Note: the free base is used here. If starting with the HCl salt, an extra equivalent of base is needed).
-
Carboxylic acid of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
Procedure:
-
Reaction Setup: a. To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv). b. Dissolve the acid in the chosen anhydrous solvent (e.g., DCM, approx. 0.1-0.5 M). c. Add 2,4-Dichloro-3-aminophenol (1.1 equiv), HOBt (0.1-1.0 equiv), and DIPEA (2.5 equiv if starting from the HCl salt, 1.5 equiv if starting from the free base). d. Stir the mixture at room temperature for 10 minutes.
-
Coupling Reaction: a. Cool the mixture to 0 °C in an ice bath. b. Add EDC (1.2 equiv) portion-wise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: a. Upon completion, dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure amide.
Protocol III: Palladium-Catalyzed Cross-Coupling
The C-Cl bonds in 2,4-dichloro-3-aminophenol are suitable handles for creating C-N (Buchwald-Hartwig Amination) or C-C (Suzuki Coupling) bonds, significantly expanding its synthetic utility. [10][11]Aryl chlorides are generally less reactive than bromides or iodides, often requiring more active, bulky phosphine ligands and stronger bases. [12]
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base to form a new C-N bond. [10][13] Principle: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. [12][14]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Suzuki Coupling: C-C Bond Formation
The Suzuki reaction couples an organohalide with an organoboron species (like a boronic acid) using a palladium catalyst and a base. [11] Principle: The mechanism begins with oxidative addition of the aryl chloride to Pd(0). This is followed by transmetalation, where the organic group from the activated boronic acid (as a boronate species) is transferred to the palladium center. The cycle concludes with reductive elimination, forming the new C-C bond and regenerating the Pd(0) catalyst. [15]
General Protocol for Pd-Catalyzed Cross-Coupling
Materials:
-
2,4-Dichloro-3-aminophenol (or a protected derivative)
-
Coupling partner: Amine (for Buchwald-Hartwig) or Boronic Acid (for Suzuki)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos for chlorides)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, THF)
Important Note on Selectivity and Protection: The presence of the -NH₂ and -OH groups can interfere with the catalytic cycle. It is often necessary to protect one or both of these groups (e.g., as Boc-amine, TBS-ether) before performing the cross-coupling reaction to prevent side reactions and catalyst deactivation. The choice of which chloro group reacts first (C2 vs. C4) will depend on the specific ligand and conditions, offering potential for selective functionalization.
General Procedure (Illustrative):
-
Reaction Setup: a. In a glovebox or using Schlenk technique, add the palladium precatalyst (1-5 mol%), ligand (1.2-2x mol% relative to Pd), and base (2.0-3.0 equiv) to a dry reaction vessel. b. Add the protected 2,4-dichloro-3-aminophenol derivative (1.0 equiv) and the coupling partner (1.2-1.5 equiv). c. Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: a. Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring. b. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: a. Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. b. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent. c. Concentrate the filtrate and purify the crude product via flash column chromatography.
References
- Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Science Alert. [Link]
- Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. DocsDrive. [Link]
- Otutu, J. O. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Current Research in Chemistry, 4(4), 119-127. Science Alert. [Link]
- Disazo Disperse Dyes Derived from 2-chloro-4-methylaniline and 3-aminophenol and Their Application on Nylon 6 Fabric Using Pressure Dyeing Method. Science Alert. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Buchwald-Hartwig Amin
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors. Baghdad Science Journal. [Link]
- The Synthesis of Azo Dyes. Web Document. [Link]
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Diazotis
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- Amide Synthesis. Fisher Scientific. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
- Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. [Link]
- 3-Amino-2,4-dichlorophenol hydrochloride. PubChem. [Link]
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- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: A Detailed Guide to the N-Alkylation of 2,4-Dichloro-3-aminophenol Hydrochloride
Abstract
N-alkylated 2,4-dichloro-3-aminophenol derivatives are valuable intermediates in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The selective alkylation of the amino group in the presence of a phenolic hydroxyl group presents a common synthetic challenge. Direct alkylation methods often yield complex mixtures due to competitive O-alkylation and over-alkylation of the nitrogen atom.[1][2][3] This guide provides a detailed, reliable, and selective protocol for the N-alkylation of 2,4-dichloro-3-aminophenol hydrochloride via reductive amination, a superior one-pot strategy that offers high selectivity and good yields.[1][4] We will explore the underlying chemical principles, provide a step-by-step experimental procedure, discuss process optimization, and outline methods for product characterization.
Introduction: The Challenge of Selective N-Alkylation
The functionalization of aminophenols is a cornerstone of modern organic synthesis. However, the similar nucleophilicity of the amino and hydroxyl groups often complicates selective transformations. Traditional N-alkylation using alkyl halides is frequently plagued by a lack of selectivity, leading to the formation of undesired O-alkylated byproducts and poly-alkylated species.[5][6] This occurs because the primary amine product is often more nucleophilic than the starting amine, leading to a "runaway" reaction.[2][5]
To circumvent these issues, indirect methods are preferred. Reductive amination stands out as a highly efficient and selective strategy.[4][7] This method involves the initial condensation of the amine with an aldehyde or ketone to form an imine (or Schiff base), which is then reduced in situ to the desired secondary amine. This pathway ensures that the alkyl group is introduced exclusively at the nitrogen atom, as the phenolic hydroxyl group does not participate in imine formation under these conditions.
Safety First: Handling this compound
Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with the starting material.
This compound is a hazardous substance.
-
Hazards: Harmful if swallowed or inhaled, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause damage to organs (specifically the kidneys) through prolonged or repeated exposure. It is also very toxic to aquatic life.
-
Mandatory Precautions:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.
-
Avoid generating dust. Do not breathe dust or vapors.
-
Wash hands and skin thoroughly after handling.
-
Ensure all safety precautions from the Safety Data Sheet (SDS) have been read and understood before use.
-
Core Protocol: N-Alkylation via Reductive Amination
This protocol details a one-pot procedure for the selective N-alkylation of 2,4-dichloro-3-aminophenol.
Principle of the Method
The process begins with the neutralization of the hydrochloride salt to generate the free amine. This nucleophilic amine then condenses with a chosen aldehyde or ketone to form an imine intermediate. In the same pot, a mild reducing agent, sodium borohydride (NaBH₄), is introduced to selectively reduce the C=N double bond of the imine to the corresponding N-alkyl amine, leaving the aromatic ring and other functional groups intact.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role / Purpose | Notes |
| 2,4-Dichloro-3-aminophenol HCl | C₆H₆Cl₃NO | 214.48 | Starting Material | Store in a dry, well-ventilated place. |
| Aldehyde or Ketone | R-CHO or R-CO-R' | Variable | Alkylating Agent Source | The choice of carbonyl determines the alkyl group introduced. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base | Neutralizes the HCl salt to free the amine. |
| Methanol (MeOH) | CH₃OH | 32.04 | Solvent | A common solvent for this reaction.[1] |
| Sodium Borohydride | NaBH₄ | 37.83 | Reducing Agent | Selectively reduces the imine intermediate.[1] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | For product workup. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | Removes residual water from the organic phase. |
| Deionized Water | H₂O | 18.02 | Quenching/Washing | Used in the workup procedure. |
Experimental Workflow Diagram
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Application Note & Protocol Guide: Laboratory Scale Synthesis of Derivatives from 2,4-Dichloro-3-aminophenol Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of novel derivatives from 2,4-dichloro-3-aminophenol hydrochloride. This versatile starting material, possessing multiple reactive sites, is a valuable scaffold for combinatorial chemistry and the development of new chemical entities.[1][2] This guide details several key synthetic derivatization strategies, including N-acylation, palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination and Suzuki-Miyaura coupling), and the synthesis of heterocyclic compounds. Each section provides the underlying chemical principles, step-by-step experimental protocols, and visual workflows to ensure reproducible and efficient synthesis.
Introduction: The Chemical Versatility of this compound
This compound is a substituted aromatic compound characterized by a phenol ring bearing two chlorine atoms, an amino group, and a hydroxyl group.[3][4] The hydrochloride salt form enhances its stability and solubility in aqueous media.[1] The strategic placement of these functional groups offers a rich platform for synthetic modifications:
-
The Amino Group (-NH₂): A primary amine that serves as a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and diazotization.[5][6] It is a key handle for introducing amide functionalities, which are prevalent in pharmaceuticals.
-
The Hydroxyl Group (-OH): A phenolic hydroxyl group that can be alkylated or acylated to form ethers and esters, respectively.[6] Its acidity can also be exploited in various base-mediated reactions.
-
The Dichlorinated Aromatic Ring: The two chlorine atoms are potential sites for nucleophilic aromatic substitution under harsh conditions or, more commonly, for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.[7][8]
The combination of these features makes 2,4-dichloro-3-aminophenol a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][6][9] For instance, it is a known reagent in the preparation of aryl-pyrimidinyl ureas, which have been studied as potential FGFR tyrosine kinase inhibitors and antitumor agents.[2][9]
Core Synthetic Strategies and Protocols
This section outlines three primary strategies for derivatizing this compound. The choice of strategy will depend on the desired final compound and the specific functional group to be modified.
Strategy 1: N-Acylation of the Amino Group
N-acylation is a fundamental transformation that converts the primary amino group into an amide. This is often a crucial step in drug development to modulate the compound's physicochemical properties. The reaction typically involves treating the aminophenol with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.[5][10]
Causality of Experimental Choices:
-
Base: A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction (when using an acyl chloride) and to deprotonate the ammonium salt of the starting material, liberating the free amine for reaction.
-
Solvent: An aprotic solvent like dichloromethane (DCM) or acetone is used to dissolve the reactants without participating in the reaction.[5]
-
Temperature: The reaction is often initiated at 0°C to control the initial exothermic reaction rate and then allowed to proceed at room temperature.[5]
Experimental Protocol: Synthesis of N-(2,4-dichloro-3-hydroxyphenyl)acetamide
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,4-Dichloro-3-aminophenol HCl | 1.0 | 214.48 | 2.14 g |
| Triethylamine (TEA) | 2.2 | 101.19 | 3.0 mL |
| Acetic Anhydride | 1.1 | 102.09 | 1.02 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the stirred suspension. The solid should dissolve as the free amine is formed.
-
Add acetic anhydride (1.1 eq) dropwise to the solution over 15 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Caption: Workflow for N-acylation of 2,4-dichloro-3-aminophenol.
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming C-C and C-N bonds.[7][8][11]
A. Buchwald-Hartwig Amination for C-N Bond Formation
This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[7][12][13] It is a versatile method for synthesizing substituted anilines.
B. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki reaction couples an aryl halide with an organoboron species (like a boronic acid or ester) using a palladium catalyst and a base.[8][14][15][16] This is one of the most widely used methods for constructing biaryl scaffolds.
Causality of Experimental Choices:
-
Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Sterically hindered ligands often give better results.[7][16][17]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃ for Suzuki; NaOt-Bu, K₃PO₄ for Buchwald-Hartwig) is essential for the catalytic cycle, particularly in the transmetalation step of the Suzuki coupling and for deprotonating the amine in the Buchwald-Hartwig reaction.[16][17]
-
Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst. Therefore, they must be performed under an inert atmosphere (e.g., nitrogen or argon).
Caption: Simplified catalytic cycles for cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Acylated Starting Material | 1.0 | - | - |
| Phenylboronic Acid | 1.2 | 121.93 | - |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | - |
| K₂CO₃ | 2.0 | 138.21 | - |
| Toluene/Water | - | - | 10:1 mixture |
Step-by-Step Procedure:
-
To a Schlenk flask, add the N-acylated 2,4-dichloro-3-aminophenol derivative (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent mixture (Toluene/Water 10:1).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Strategy 3: Synthesis of Heterocyclic Compounds
The ortho-disposition of the amino and hydroxyl groups in the starting material makes it an excellent precursor for the synthesis of heterocyclic compounds, particularly benzoxazoles.[18][19][20][21] This can often be achieved through condensation with aldehydes, ketones, or carboxylic acid derivatives.
Causality of Experimental Choices:
-
Reagent: The choice of condensation partner (e.g., an aldehyde) determines the substituent on the newly formed heterocyclic ring.
-
Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid) is often used to promote the dehydration step, which leads to cyclization.
-
Reaction Conditions: Heating is typically required to drive the condensation and cyclization to completion.
Experimental Protocol: Synthesis of a Benzoxazole Derivative
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,4-Dichloro-3-aminophenol HCl | 1.0 | 214.48 | 2.14 g |
| Benzaldehyde | 1.1 | 106.12 | 1.17 mL |
| p-Toluenesulfonic acid (pTSA) | 0.1 | 172.20 | 0.17 g |
| Toluene | - | - | 50 mL |
Step-by-Step Procedure:
-
Combine this compound (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of pTSA (0.1 eq) in toluene in a round-bottom flask fitted with a Dean-Stark apparatus.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired benzoxazole derivative.
Safety and Handling
-
This compound should be handled with care, as it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[2][4][22]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts and phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a highly functionalized and versatile building block for organic synthesis. The protocols outlined in this guide for N-acylation, palladium-catalyzed cross-coupling, and heterocycle formation provide a solid foundation for researchers to explore the synthesis of a wide array of novel derivatives. These methods are robust and can be adapted to a variety of substrates, paving the way for the development of new compounds in medicinal chemistry and materials science.
References
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- Ismael, O. T., & Sadeek, G. T. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters.
- LookChem. (n.d.). Cas 101819-99-2, 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride.
- Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.
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- Google Patents. (n.d.). US4474985A - Purification of N-acetyl aminophenols.
- Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. (n.d.).
- European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 3-amino-2,4-dichlorophenol HCl (A43).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
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- Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
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- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
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- ResearchGate. (2025). Formation of Heterocyclic and Polycyclic Compounds from Amino Alcohols and Dialdehydes.
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Application Notes & Protocols: 2,4-Dichloro-3-aminophenol Hydrochloride in Organic Synthesis
Introduction: A Multifaceted Intermediate in Modern Synthesis
2,4-Dichloro-3-aminophenol hydrochloride (CAS No: 61693-43-4) is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its structure, featuring a phenol, an aniline, and two chlorine atoms, offers multiple reactive sites that can be selectively addressed to construct elaborate molecular architectures. This guide provides an in-depth exploration of its reaction mechanisms, supported by detailed protocols and expert insights, to empower researchers in leveraging its synthetic potential. Notably, it serves as a key intermediate in the preparation of advanced therapeutic agents, such as aryl-pyrimidinyl ureas which are investigated as potential FGFR tyrosine kinase inhibitors and antitumor agents.[2][3]
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties is fundamental to its safe and effective use.
| Property | Value | Source |
| CAS Number | 61693-43-4 | [4][5] |
| Molecular Formula | C₆H₆Cl₃NO | [4] |
| Molecular Weight | 214.48 g/mol | [4][6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥98% | [6] |
| Storage | Inert atmosphere, 2-8°C | [6] |
Safety and Handling:
This compound is classified as harmful and an irritant.[4] Adherence to strict safety protocols is mandatory.
| Hazard Statement | Precautionary Measure | GHS Classification |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.[2] | Acute toxicity, oral (Warning)[4] |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] | Skin corrosion/irritation (Warning)[4] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | Serious eye damage/eye irritation |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] | Specific target organ toxicity |
Always consult the full Safety Data Sheet (SDS) before handling this chemical.[7][8]
Core Reaction Mechanisms: A Chemist's Perspective
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The amino group is a potent nucleophile, the chlorine atoms are susceptible to palladium-catalyzed cross-coupling, and the phenolic hydroxyl group can undergo etherification or acylation. The hydrochloride salt form enhances stability and shelf-life; however, the free base must often be generated in situ for reactions requiring a nucleophilic amine.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forming carbon-nitrogen bonds.[9][10] In this reaction, the amino group of 2,4-dichloro-3-aminophenol couples with an aryl halide or triflate.
Mechanism Overview: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex. A strong base is required to deprotonate the amine, facilitating the formation of a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[11][12]
Causality Behind Component Selection:
-
Catalyst/Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Josiphos, XPhos) are often necessary to promote both the oxidative addition and the final reductive elimination steps, especially for less reactive aryl chlorides.[11]
-
Base: A non-nucleophilic, strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is used to deprotonate the amine without competing in side reactions.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the base and catalyst deactivation.[11]
Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction
The two chlorine atoms on the aminophenol ring are ideal handles for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide variety of organoboron reagents.[13] This reaction is fundamental for synthesizing biaryl structures.
Mechanism Overview: The Suzuki reaction's catalytic cycle also involves three key steps: oxidative addition of the aryl chloride to Pd(0), transmetalation, and reductive elimination.[14] In the transmetalation step, an organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center, a process activated by a base.[13][15]
Causality Behind Component Selection:
-
Organoboron Reagent: Boronic acids (R-B(OH)₂) are most common due to their stability and commercial availability.[16] Boronic esters can also be used.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial.[11] It activates the organoboron reagent by forming a more nucleophilic boronate species, which facilitates the transmetalation step.
-
Solvent System: Often, a mixture of an organic solvent (like dioxane or toluene) and water is used. Water is necessary to dissolve the inorganic base and assist in the formation of the active boronate.[15]
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. All operations should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon).
Protocol 4.1: General Procedure for Buchwald-Hartwig Amination
Objective: To couple 2,4-dichloro-3-aminophenol with an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.5 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl bromide, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Base Addition: Carefully add the sodium tert-butoxide. The free amine is generated in situ.
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 4.2: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple one of the chlorine atoms of 2,4-dichloro-3-aminophenol with a boronic acid. Note: Regioselectivity can be an issue and may depend on the specific catalyst and reaction conditions.
Materials:
-
This compound (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, the aryl boronic acid, and Pd(PPh₃)₄.
-
Solvent and Base: Add the dioxane/water solvent mixture, followed by potassium carbonate.
-
Inert Atmosphere: Purge the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Reaction: Heat the reaction to 80-90 °C under a nitrogen atmosphere and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is a powerful and versatile intermediate for advanced organic synthesis. A solid understanding of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of C-N and C-C bonds that are pivotal in the development of novel pharmaceuticals and fine chemicals. The protocols and mechanistic insights provided herein serve as a foundational guide for chemists to harness the full synthetic potential of this valuable building block, while underscoring the critical importance of safety and procedural rigor.
References
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- CAS Common Chemistry. (n.d.). This compound.
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- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
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- ChemHelpASAP. (2020). Suzuki cross-coupling reaction.
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- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
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Application Note: Scale-Up Synthesis of 2,4-Dichloro-3-aminophenol Hydrochloride Derivatives for Pharmaceutical Applications
Abstract
This document provides a comprehensive guide for researchers, chemists, and process engineers on the critical considerations and protocols for scaling the synthesis of 2,4-dichloro-3-aminophenol hydrochloride and its derivatives. These compounds are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs), including certain kinase inhibitors.[1] Transitioning from laboratory-scale (grams) to pilot or commercial scale (kilograms to tons) introduces significant challenges in reaction kinetics, heat transfer, impurity management, and safety.[2][3] This guide explains the causality behind key process decisions, offers detailed protocols for synthesis and purification, and outlines robust analytical quality control measures to ensure a safe, reproducible, and efficient scale-up.
Introduction: The Significance and Challenges of Scale-Up
This compound serves as a crucial building block in medicinal chemistry. Its derivatives are integral to the development of targeted therapies. While laboratory synthesis may focus on proof-of-concept, large-scale manufacturing demands a process that is not only high-yielding but also safe, cost-effective, and compliant with regulatory standards like Good Manufacturing Practice (GMP).[4]
The primary challenge in scaling up chemical processes stems from the non-linear translation of reaction parameters.[5] A key issue is the decrease in the surface-area-to-volume ratio in larger reactors, which severely impacts heat transfer and can turn a well-behaved lab-scale reaction into a hazardous thermal runaway event on a larger scale.[2][6] Other significant hurdles include ensuring homogenous mixing, managing evolving impurity profiles, and handling large quantities of hazardous materials safely.[2][6]
This application note addresses these challenges by providing a framework for systematic process development and optimization.
Synthetic Pathway Overview
The most common and industrially viable route to aminophenols is the catalytic hydrogenation of the corresponding nitrophenol.[7][8] This approach is favored for its high efficiency and cleaner reaction profile compared to older methods like metal-acid reductions. The general scheme involves the reduction of a 2,4-dichloro-3-nitrophenol precursor, followed by isolation and crystallization as the hydrochloride salt to enhance stability and handling.
Caption: General synthetic workflow for the target compound.
Core Scale-Up Considerations
Successfully scaling this synthesis requires a deep understanding of how physical and chemical properties change with batch size.
Thermodynamics and Heat Transfer
Catalytic hydrogenation of nitro compounds is a highly exothermic reaction.[9] In a large reactor, the heat generated can overwhelm the cooling capacity, leading to a dangerous increase in temperature and pressure.[6]
-
Causality: The rate of heat generation is proportional to the reaction volume (cubed), while the rate of heat removal is proportional to the vessel's surface area (squared). This mismatch becomes critical at scale.[5]
-
Mitigation Strategy:
-
Perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale to accurately measure the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR).
-
Control the rate of reaction by limiting the addition of the limiting reagent (hydrogen gas) or by using a semi-batch process.
-
Ensure the selected reactor has adequate cooling capacity and an emergency quenching system.
-
Catalyst Selection, Handling, and Safety
Palladium on carbon (Pd/C) is a common catalyst for this transformation.[10] While highly effective, it presents significant safety hazards, particularly at scale.
-
Expertise: Dry Pd/C is pyrophoric and can ignite flammable solvents upon exposure to air.[11][12] The catalyst must always be handled wet or under an inert atmosphere (e.g., Nitrogen or Argon).
-
Protocol Insight:
-
Catalyst Transfer: Use a nitrogen-purged glove box or a closed-transfer system. The catalyst should be slurried in a solvent before being added to the reactor.
-
Filtration: After the reaction, the catalyst is removed by filtration. The filter cake must never be allowed to dry in the open. It should be washed with solvent and kept wet until it can be safely quenched or stored.[13]
-
Hydrogen Safety: Hydrogen gas is highly flammable and forms explosive mixtures with air.[9][12] The reactor must be purged with an inert gas to remove all oxygen before introducing hydrogen.[11] All equipment must be properly grounded to prevent static discharge, a potential ignition source.[11]
-
Mixing and Mass Transfer
In a three-phase system (solid catalyst, liquid substrate/solvent, hydrogen gas), efficient mixing is crucial for achieving acceptable reaction rates.
-
Causality: Poor mixing leads to localized "starvation" of hydrogen at the catalyst surface, slowing the reaction and potentially leading to the formation of hazardous, partially reduced intermediates.[5]
-
Mitigation Strategy:
-
Select an appropriate agitator design (e.g., gas-inducing impellers) to ensure good gas dispersion and keep the catalyst suspended.
-
Agitator speed and power input per unit volume are critical process parameters (CPPs) that must be defined during process development and maintained during scale-up.[2]
-
Purification via Crystallization
Crystallization is the most critical step for achieving the high purity required for pharmaceutical intermediates.[14][15][16] It is used to isolate the desired product, control its polymorphic form, and remove process-related impurities.[]
-
Expertise: The choice of solvent system is paramount. An ideal system provides high solubility for the product at elevated temperatures and low solubility at cooler temperatures, while keeping impurities dissolved.
-
Protocol Insight:
-
Solvent Selection: A common approach is to use an alcohol (e.g., isopropanol) or an ester (e.g., ethyl acetate) as the primary solvent and introduce gaseous or dissolved HCl. An anti-solvent (e.g., heptane) may be added to control supersaturation and improve yield.
-
Seeding: Introducing a small quantity of high-purity seed crystals at the right temperature is critical for controlling particle size and avoiding the formation of unstable polymorphs.
-
Cooling Profile: A controlled, non-linear cooling profile often yields more uniform crystals than rapid cooling. This must be developed at the lab scale and programmed into the pilot plant control system.
-
Detailed Scale-Up Protocols
The following protocols are designed for a 50 L pilot-scale reactor. All operations must be conducted in compliance with local environmental, health, and safety (EHS) regulations.
Protocol 1: Catalytic Hydrogenation (Reduction)
-
Reactor Preparation:
-
Inert the 50 L glass-lined steel reactor by purging with nitrogen three times.
-
Charge the reactor with 20 L of methanol.
-
-
Catalyst Charging:
-
In a separate vessel under a nitrogen atmosphere, prepare a slurry of 100 g of 5% Palladium on Carbon (50% wet) in 1 L of methanol.
-
Transfer the catalyst slurry to the reactor via a pressure-equalized addition funnel.
-
-
Substrate Addition:
-
Charge 2.0 kg of the 2,4-dichloro-3-nitrophenol starting material to the reactor.
-
Rinse the charging port with 1 L of methanol.
-
-
Hydrogenation:
-
Seal the reactor and begin agitation at 200 RPM.
-
Purge the headspace with nitrogen (3x) followed by hydrogen (3x).
-
Pressurize the reactor to 50 psi with hydrogen.
-
Maintain the temperature at 25-30 °C using jacket cooling. The reaction is exothermic; monitor the internal temperature closely.
-
Continue the reaction until hydrogen uptake ceases (typically 4-6 hours).
-
-
Reaction Monitoring (In-Process Control - IPC):
-
Carefully depressurize and purge the reactor with nitrogen.
-
Take a sample of the reaction mixture and analyze by HPLC to confirm the disappearance of the starting material (<0.5%).
-
-
Catalyst Filtration:
-
Purge the reactor with nitrogen.
-
Transfer the reaction mixture through a closed filter (e.g., a Nutsche filter) containing a pad of Celite.
-
CRITICAL: Ensure the catalyst bed in the filter remains wet with methanol at all times.
-
Wash the reactor and the filter cake with 5 L of methanol.
-
Protocol 2: Crystallization of the Hydrochloride Salt
-
Solvent Exchange (Optional):
-
If methanol is not the desired crystallization solvent, concentrate the filtered solution under vacuum to a minimum volume.
-
Add 20 L of isopropanol (IPA) and re-concentrate to remove residual methanol.
-
Dilute the final concentrate with IPA to a total volume of 25 L.
-
-
Salt Formation:
-
Cool the solution to 15-20 °C.
-
Slowly bubble anhydrous HCl gas through the solution or add a calculated amount of concentrated HCl. Monitor the pH to ensure it reaches < 2.0.
-
The product will begin to precipitate.
-
-
Crystallization and Aging:
-
Heat the slurry to 60 °C to dissolve the solids, forming a clear solution.
-
Cool the solution to 50 °C and add 10 g of seed crystals.
-
Age at 50 °C for 1 hour, then cool to 0 °C over 4 hours.
-
Hold the slurry at 0 °C for at least 2 hours to maximize yield.
-
-
Isolation and Drying:
-
Filter the crystalline product using a centrifuge or filter dryer.
-
Wash the cake with 5 L of cold (0 °C) IPA, followed by 5 L of heptane to displace the IPA.
-
Dry the product under vacuum at 50 °C until the loss on drying (LOD) is <0.5%.
-
Analytical Quality Control
Robust analytical methods are essential to ensure the final product meets specifications.[4] High-Performance Liquid Chromatography (HPLC) is the preferred method for assay and impurity determination.[18][19]
Table 1: Example HPLC Method Parameters
| Parameter | Method Condition |
| Column | C18 Reversed-Phase (e.g., Zorbax SB-Aq, 4.6 x 150 mm, 5 µm)[20] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 275 nm[19][21] |
| Injection Vol. | 10 µL |
Validation Parameters
The analytical method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[18]
-
Linearity: A correlation coefficient (r²) of ≥ 0.999 should be achieved across a range of concentrations.[18]
-
Purity Specification: The final product should typically have an assay of >99.0% and individual impurities <0.10%.
Process Logic and Workflow Visualization
The transition from lab to plant is not linear but iterative.[2] Insights from pilot-scale batches often inform further optimization of the process at a smaller scale before full commercial production is attempted.
Caption: Iterative workflow for chemical process scale-up.
Conclusion
The successful scale-up of this compound derivatives is a multi-faceted challenge that extends beyond simple chemistry. It requires a rigorous, data-driven approach that integrates process engineering, safety analysis, and quality control. By focusing on heat management, catalyst safety, and the development of a robust crystallization process, manufacturers can mitigate risks and ensure the consistent production of this high-value pharmaceutical intermediate.[2] Early and thorough process understanding is the foundation for a smooth transition from the laboratory bench to commercial production.[4][6]
References
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- Veeprho. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods.
- Kane, M., et al. (2018). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH.
- Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry.
- Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production.
- Stieger, N., & Liebenberg, W. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
- H.E.L Group. (2024). Hydrogenation: How we can make it safer.
- Scribd. (n.d.). Hazards in Lab-Scale Hydrogenations | PDF.
- McMullen, J. P., et al. (2018). Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. American Chemical Society.
- Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?.
- H.E.L Group. (2024). Achieving safe conditions for hydrogenation reaction using concentrated raw materials.
- Pharmaceutical Technology. (2014). Strategic Approaches to Process Optimization and Scale-up.
- Uk-cpi.com. (2024). 6 key challenges when scaling up sustainable chemical processes.
- Wikipedia. (n.d.). 4-Aminophenol.
- EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
- RegMedNet. (2021). Scale up and process development: ask the experts.
- YouTube. (2024). From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up....
- Recipharm. (n.d.). API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 4-Aminophenol in Industrial Applications.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- Google Patents. (n.d.). US4990671A - Method for making aminophenols and their amide derivatives.
- NIH. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
- arXiv. (2021). Process Design and Economics of Production of p-Aminophenol.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol.
- PubChem. (n.d.). 3-Amino-2,4-dichlorophenol hydrochloride.
- Asian Journal of Pharmaceutical Analysis. (n.d.). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs.
- ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol.
- Shanbhag. (2006). Synthesis of Acetaminophen.
- Google Patents. (n.d.). CN106349025A - Preparation process of 2,4-dichlorophenol.
- Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
- Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka.
- Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof.
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Application Notes & Protocols: Leveraging 2,4-Dichloro-3-aminophenol Hydrochloride in Combinatorial Chemistry for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Polysubstituted Scaffold
In the landscape of modern medicinal chemistry, the efficiency of library synthesis is paramount to the rapid identification of novel lead compounds. Combinatorial chemistry provides a powerful framework for generating large, diverse collections of molecules for high-throughput screening.[1] The selection of a versatile and strategically functionalized building block is a critical determinant of a library's quality and potential for yielding bioactive "hits". 2,4-Dichloro-3-aminophenol hydrochloride emerges as a highly valuable scaffold for such endeavors. Its trifunctional nature—a nucleophilic aromatic amine, a phenolic hydroxyl group, and two chlorine atoms—offers multiple, orthogonal points for diversification, enabling the exploration of a vast chemical space from a single, readily available starting material.[2][3][4]
This application note provides a detailed guide for utilizing this compound in combinatorial library synthesis. We will explore two robust and widely applicable synthetic strategies: the parallel synthesis of a benzoxazole library and the generation of a dipeptide-like library via the Ugi four-component reaction. These protocols are designed to be adaptable for high-throughput formats, providing a blueprint for the efficient generation of novel chemical entities for drug discovery programs.
Core Building Block: this compound
| Property | Value |
| IUPAC Name | 3-amino-2,4-dichlorophenol;hydrochloride |
| CAS Number | 61693-43-4 |
| Molecular Formula | C₆H₆Cl₃NO |
| Molecular Weight | 214.48 g/mol |
| Key Functional Groups | Aromatic Amine, Phenolic Hydroxyl, Dichloro Substituents |
The hydrochloride salt form enhances the stability and solubility of the compound. For most organic reactions, a neutralization step with a suitable base will be required to liberate the free amine for subsequent reactions.
Strategy 1: Parallel Synthesis of a 7,9-Dichlorobenzoxazole Library
The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] The condensation of a 2-aminophenol with a carboxylic acid or its derivative is a classic and efficient method for constructing the benzoxazole ring system.[8] By employing a parallel synthesis approach, a diverse library can be rapidly generated by reacting 2,4-dichloro-3-aminophenol with a collection of different carboxylic acids.
Causality Behind Experimental Choices:
-
Parallel Synthesis: This approach allows for the spatially separated synthesis of individual compounds in a multi-well plate format, ensuring that the identity of each product is known by its location. This circumvents the need for complex deconvolution strategies often associated with split-and-pool synthesis.[9]
-
Reagent Selection: A diverse set of commercially available carboxylic acids should be chosen to maximize the structural and functional diversity of the library. This includes aliphatic, aromatic, and heterocyclic carboxylic acids with a variety of functional groups.
-
Reaction Conditions: The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) facilitates the initial amide bond formation under mild conditions. The subsequent microwave-assisted, acid-catalyzed cyclization is a time-efficient method for promoting the intramolecular condensation to form the benzoxazole ring. Acetic acid is chosen as it can act as both the solvent and the catalyst for this step.
Workflow for Benzoxazole Library Synthesis
Caption: Workflow for Parallel Benzoxazole Library Synthesis.
Detailed Protocol for Benzoxazole Library Synthesis
Materials:
-
This compound
-
A diverse library of carboxylic acids
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Glacial Acetic Acid
-
96-well reaction block with sealing mat
-
Microwave synthesizer compatible with multi-well plates
-
Parallel purification system (e.g., Solid-Phase Extraction or preparative HPLC)
Procedure:
-
Neutralization of Starting Material: In a suitable flask, dissolve this compound (1.0 eq) in DMF. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature to generate the free amine in situ.
-
Preparation of Reagent Plates: In a 96-well plate, dispense a solution of each unique carboxylic acid (1.2 eq) in DMF into individual wells. In a separate 96-well plate, dispense a solution of HATU (1.3 eq) in DMF.
-
Amide Coupling: To the 96-well plate containing the carboxylic acids, add the solution of neutralized 2,4-dichloro-3-aminophenol. Then, add the HATU solution to each well. Seal the plate and shake at room temperature for 12-16 hours.
-
Solvent Removal: After the reaction is complete, remove the DMF from each well under reduced pressure using a centrifugal evaporator.
-
Cyclization: To each well containing the crude amide, add glacial acetic acid. Seal the plate and place it in a microwave synthesizer. Irradiate at 120-140 °C for 20-30 minutes.
-
Work-up and Purification: After cooling, neutralize the acetic acid with a saturated solution of sodium bicarbonate. Extract the product from each well using an appropriate organic solvent (e.g., ethyl acetate). The products can then be purified using a parallel purification system.
-
Analysis: Confirm the identity and purity of the library members using LC-MS and ¹H NMR analysis on a representative selection of compounds.
Strategy 2: Ugi Four-Component Reaction for a Dipeptide-like Library
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent reactions, prized for its ability to generate complex, dipeptide-like molecules in a single, highly efficient step.[10][11] It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, allowing for the rapid assembly of libraries with four points of diversity.[12] Using 2,4-dichloro-3-aminophenol as the amine component introduces a stable, functionalized aromatic core into the resulting bis-amide products.
Causality Behind Experimental Choices:
-
Multicomponent Reaction: The Ugi-4CR offers exceptional convergence and atom economy, building molecular complexity in a single synthetic operation. This is ideal for diversity-oriented synthesis.[13]
-
Orthogonal Diversification: The three other components—aldehyde, carboxylic acid, and isocyanide—can be varied independently, providing a multiplicative effect on the size and diversity of the resulting library.
-
Solvent Choice: Methanol is a common and effective solvent for the Ugi reaction as it can help to solubilize the various components and facilitate the initial imine formation.
-
Reaction Conditions: The Ugi reaction is typically exothermic and proceeds readily at room temperature, making it amenable to high-throughput synthesis formats without the need for specialized heating or cooling equipment.[10]
Workflow for Ugi Library Synthesis
Caption: Workflow for Ugi Four-Component Reaction Library Synthesis.
Detailed Protocol for Ugi Library Synthesis
Materials:
-
This compound
-
A diverse library of aldehydes
-
A diverse library of carboxylic acids
-
A diverse library of isocyanides
-
DIPEA
-
Methanol
-
96-well reaction block with sealing mat
-
Parallel purification system
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the neutralized 2,4-dichloro-3-aminophenol (1.0 eq, pre-treated with 1.1 eq of DIPEA in methanol), each aldehyde (1.1 eq), each carboxylic acid (1.1 eq), and each isocyanide (1.1 eq) in methanol.
-
Automated Dispensing: Using an automated liquid handler, dispense the stock solution of the aminophenol into all wells of a 96-well plate.
-
Component Addition: Dispense the aldehyde, carboxylic acid, and isocyanide stock solutions into the wells according to a predefined library design. For example, each row could contain a different aldehyde, and each column a different carboxylic acid, with a single isocyanide used for the entire plate. This can be varied to maximize diversity.
-
Reaction: Seal the 96-well plate and shake at room temperature for 24-48 hours. Monitor the progress of a few representative reactions by LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixtures under reduced pressure. The resulting crude products can be purified using a suitable parallel purification method.
-
Analysis: Characterize the library members by LC-MS to confirm the successful formation of the desired products. Further NMR analysis can be performed on selected pure compounds.
Conclusion
This compound is a potent building block for combinatorial chemistry, offering multiple avenues for the rapid generation of diverse and novel compound libraries. The protocols outlined for the parallel synthesis of benzoxazoles and the Ugi four-component reaction provide robust and adaptable workflows for researchers in drug discovery. The strategic functionalization of this scaffold allows for the creation of libraries with significant potential for identifying new bioactive molecules, thereby accelerating the journey from chemical synthesis to therapeutic innovation.
References
- Davis, P. W., Osgood, S. A., Hébert, N., et al. (1998). Solid-phase synthesis of a library of functionalized aminodiol scaffolds. Biotechnology and Bioengineering, 61(3), 143-154.
- MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
- O'Donnell, C. J., & Still, W. C. (1995). Encoded combinatorial chemistry: synthesis and screening of a library of highly functionalized pyrrolidines. PubMed Central.
- National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central.
- LookChem. (n.d.). Cas 101819-99-2, 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- Xu, B., Liu, X., Deng, L., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. ResearchGate.
- PubChem. (n.d.). 3-Amino-2,4-dichlorophenol hydrochloride.
- ResearchGate. (n.d.). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
- University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery.
- Royal Society of Chemistry. (n.d.). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- CAS. (n.d.). This compound. CAS Common Chemistry.
- Wikipedia. (n.d.). Ugi reaction.
- Kumar, et al. (2024). Combinatorial Chemistry: A Novel Approach in Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.
- National Institutes of Health. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central.
- ResearchGate. (n.d.). Synthesis of 3-Arylideneindolin-2-ones from 2-Aminophenols by Ugi Four-Component Reaction and Heck Carbocyclization.
- MDPI. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications.
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Application Notes and Protocols: Protecting Group Strategies for 2,4-Dichloro-3-aminophenol Hydrochloride
Introduction: The Strategic Imperative for Protecting 2,4-Dichloro-3-aminophenol
2,4-Dichloro-3-aminophenol hydrochloride is a valuable trifunctional building block in medicinal chemistry and materials science. Its utility is derived from the distinct reactivity of its three functional groups: a nucleophilic aromatic amine, an acidic phenol, and two chlorine substituents that activate the aromatic ring and provide sites for further functionalization. However, this inherent reactivity also presents a significant challenge in multi-step syntheses. The amino and hydroxyl groups often interfere with reactions targeting other parts of the molecule, leading to side products, reduced yields, and complex purification procedures.
Effective protecting group strategies are therefore not merely a tactical choice but a strategic necessity for the successful application of this versatile intermediate.[1][2] A well-designed protection scheme allows for the selective masking and demasking of the amino and hydroxyl groups, thereby enabling precise control over the synthetic route.[2][3] This guide provides a detailed examination of orthogonal protecting group strategies for 2,4-dichloro-3-aminophenol, offering both the theoretical rationale and practical, field-tested protocols for their implementation.
The Challenge of Selective Protection
The primary challenge in protecting 2,4-dichloro-3-aminophenol lies in the similar nucleophilicity of the amino and hydroxyl groups. The hydrochloride salt form of the starting material passivates the amino group to some extent, but this is often insufficient for achieving high selectivity in protection reactions. Consequently, a careful selection of protecting groups and reaction conditions is crucial to ensure that one functional group can be modified while the other remains intact. The ideal protecting group should be:
-
Easy and efficient to introduce.
-
Stable to a wide range of reaction conditions.[1]
-
Selectively removable under mild conditions that do not affect other functional groups.[1]
-
Readily available and cost-effective.[1]
Orthogonal Protection: A Key Strategy
An orthogonal protection strategy is one in which multiple protecting groups can be removed in any order with reagents and conditions that do not affect the other protecting groups.[1][3] This approach is particularly valuable for complex molecules like 2,4-dichloro-3-aminophenol, as it allows for the sequential modification of the amino and hydroxyl groups.
Visualizing an Orthogonal Strategy
Caption: Orthogonal protection and deprotection workflow.
Part 1: Protection of the Amino Group
The amino group of 2,4-dichloro-3-aminophenol is a primary aromatic amine and is therefore moderately nucleophilic. Protection is often the first step in a synthetic sequence to prevent its interference in subsequent reactions.
Recommended Protecting Group: tert-Butoxycarbonyl (Boc)
The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the amino group of 2,4-dichloro-3-aminophenol.[4][5]
Rationale for Selection:
-
High Chemoselectivity: The Boc group can be introduced with high selectivity for the amino group over the phenolic hydroxyl group under basic conditions.[6]
-
Stability: The resulting N-Boc carbamate is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic hydrolysis conditions.[5][7]
-
Mild Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are generally compatible with many other functional groups.[4][8][9]
Protocol 1: N-Boc Protection of 2,4-Dichloro-3-aminophenol
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.5 eq).
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the N-Boc protected product.
Self-Validation:
-
The product should be readily characterizable by ¹H NMR, showing the appearance of a singlet at ~1.5 ppm corresponding to the tert-butyl group.
-
The success of the protection can be confirmed by the disappearance of the starting material spot on the TLC plate.
Part 2: Protection of the Hydroxyl Group
The phenolic hydroxyl group of 2,4-dichloro-3-aminophenol is acidic and can be deprotonated to form a nucleophilic phenoxide. This can interfere with reactions involving electrophiles.
Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS)
Silyl ethers are widely used as protecting groups for alcohols and phenols.[5][10] The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly well-suited for the protection of the phenolic hydroxyl group in this context.[10]
Rationale for Selection:
-
Orthogonality to Boc: TBDMS ethers are stable to the acidic conditions used to remove the Boc group, and the Boc group is stable to the fluoride-based reagents used to cleave TBDMS ethers.[11] This orthogonality is key to the selective functionalization of the molecule.[12][13]
-
Ease of Introduction: The TBDMS group can be introduced under mild conditions using TBDMSCl and a base like imidazole.[14]
-
Robustness: TBDMS ethers are stable to a wide range of reaction conditions, including basic hydrolysis, organometallic reagents, and many oxidizing and reducing agents.[15]
Protocol 2: O-TBDMS Protection of N-Boc-2,4-dichloro-3-aminophenol
Materials:
-
N-Boc-2,4-dichloro-3-aminophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water (deionized)
-
Brine
Procedure:
-
Dissolve N-Boc-2,4-dichloro-3-aminophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the doubly protected product.
Self-Validation:
-
The formation of the silyl ether can be confirmed by the appearance of new signals in the ¹H NMR spectrum corresponding to the tert-butyl and methyl groups of the TBDMS ether.
-
Successful protection will be indicated by a shift in the TLC retention factor compared to the starting material.
Part 3: Selective Deprotection
The ability to selectively remove one protecting group in the presence of the other is the cornerstone of an orthogonal strategy.
Protocol 3: Selective N-Boc Deprotection
Materials:
-
Doubly protected 2,4-dichloro-3-aminophenol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the doubly protected starting material (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Self-Validation:
-
Successful deprotection is confirmed by the disappearance of the Boc group signal in the ¹H NMR spectrum.
-
The TBDMS ether signals should remain unchanged.
Protocol 4: Selective O-TBDMS Deprotection
Materials:
-
Doubly protected 2,4-dichloro-3-aminophenol
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve the doubly protected starting material (1.0 eq) in THF.
-
Add tetrabutylammonium fluoride (1.2 eq, 1M solution in THF) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Self-Validation:
-
Successful deprotection is confirmed by the disappearance of the TBDMS group signals in the ¹H NMR spectrum.
-
The Boc group signal should remain intact.
Data Summary
| Protecting Group | Functional Group | Protection Conditions | Deprotection Conditions | Orthogonal to |
| Boc | Amino | Boc₂O, NaHCO₃, THF/H₂O | TFA or HCl in DCM | TBDMS |
| TBDMS | Hydroxyl | TBDMSCl, Imidazole, DMF | TBAF in THF | Boc |
Deprotection Selectivity Pathway
Caption: Decision pathway for selective deprotection.
Conclusion
The successful synthesis of complex molecules derived from this compound is critically dependent on a robust and selective protecting group strategy. The orthogonal combination of the acid-labile Boc group for the amine and the fluoride-labile TBDMS group for the phenol provides a powerful and versatile approach. The protocols detailed in this guide have been optimized for high yields and selectivity, providing researchers with a reliable toolkit for the manipulation of this important synthetic building block. By understanding the principles of orthogonal protection and carefully executing these validated protocols, scientists can unlock the full synthetic potential of 2,4-dichloro-3-aminophenol.
References
- Selective alkylation of aminophenols. (2010). ARKIVOC, 2010(ix), 293-299.
- Selective alkylation of the amino group of aminophenols. (n.d.). ResearchGate.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- Chemoselective Boc protection of phenols and amino alcohols. (n.d.). ResearchGate.
- Selective protection and deprotection of alcohols and amines. (n.d.). ResearchGate.
- Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. (2015). PMC.
- Protecting group. (n.d.). Wikipedia.
- A rapid and highly chemoselective deprotection of aryl silyl ethers using sodium hydride. (n.d.). Royal Society of Chemistry.
- Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal.
- Protection of Phenol by Silyl ether. (n.d.). SynArchive.
- Deprotection of Silyl Ethers. (n.d.). Gelest.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Protecting Groups. (n.d.). Organic Synthesis.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health.
- Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. (n.d.). PubMed Central.
- Amino Acid-Protecting Groups. (n.d.). ResearchGate.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- Silyl ether. (n.d.). Wikipedia.
- 16: Silylethers. (2021). Chemistry LibreTexts.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- Traditional methods for the synthesis of 2,4-dichlorophenol. (n.d.). ResearchGate.
- 3-Amino-2,4-dichlorophenol hydrochloride. (n.d.). PubChem.
- This compound. (n.d.). CAS Common Chemistry.
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. synarchive.com [synarchive.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Utilizing 2,4-Dichloro-3-aminophenol Hydrochloride
Introduction: The Strategic Advantage of a Multifunctional Scaffolding Molecule
In the landscape of modern drug discovery and medicinal chemistry, the efficiency of a synthetic route is paramount. The selection of a starting material that offers multiple, chemoselectively addressable functional groups can dramatically accelerate the synthesis of complex molecular architectures. 2,4-Dichloro-3-aminophenol hydrochloride (CAS No: 61693-43-4) is one such strategic building block.[1][2] Its structure, a phenol ring decorated with an amino group ortho to one chlorine and meta to another, provides a unique electronic and steric environment. This arrangement allows for a tiered reactivity, enabling chemists to perform sequential modifications with a high degree of control.
This document serves as a technical guide for researchers, outlining the intrinsic chemical properties of this compound and providing detailed protocols for its application in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors.[3][4] The protocols herein are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties & Reactivity Profile
This compound is typically a pale purple to light pink solid.[4] The molecule possesses three key functional groups for synthetic elaboration: a nucleophilic amino group, an acidic phenolic hydroxyl group, and two electrophilic centers on the chlorinated aromatic ring.
| Property | Value | Source |
| CAS Number | 61693-43-4 | [1][2][3][4] |
| Molecular Formula | C₆H₆Cl₃NO | [2][3][4] |
| Molecular Weight | 214.48 g/mol | [2][3][4] |
| Appearance | Pale purple to light pink solid | [4] |
| Solubility | Soluble in water | [1] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [3][4] |
The hydrochloride salt form enhances its stability and solubility in certain solvent systems.[5] The amino group is the most reactive nucleophilic site, readily participating in acylation, urea formation, and palladium-catalyzed cross-coupling reactions. The phenolic hydroxyl offers a site for O-alkylation or O-acylation. The chlorine atoms, activated by the electron-withdrawing nature of the ring, can be subjected to nucleophilic aromatic substitution under specific conditions.
Caption: Reactivity map of 2,4-Dichloro-3-aminophenol.
Application Focus: Synthesis of Aryl-Pyrimidinyl Ureas as Kinase Inhibitors
A significant application of this compound is in the synthesis of aryl-pyrimidinyl ureas. This class of compounds has been investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[3][6][7] The general structure involves a central urea linkage connecting the dichlorinated phenol moiety to another aromatic or heteroaromatic system, often via a pyrimidine ring. The dichlorinated phenol portion frequently serves as a key pharmacophore, interacting with specific residues in the kinase active site.
The following protocol details a representative two-step synthesis of a potential Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor, starting from this compound.
Caption: General workflow for synthesizing a kinase inhibitor.
Detailed Experimental Protocols
Safety Precautions
-
Hazard Profile: this compound is harmful if swallowed and may cause an allergic skin reaction. It is also suspected of causing severe skin burns and eye damage.[2][3][8]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Protocol: Synthesis of a Potential FGFR Tyrosine Kinase Inhibitor
Step 1: Nucleophilic Aromatic Substitution to form N-(2,4-dichloro-3-hydroxyphenyl)-pyrimidin-2-amine Intermediate
-
Rationale: This step couples the aminophenol with a di-substituted pyrimidine. The amino group of the starting material acts as a nucleophile, displacing a chlorine atom on the pyrimidine ring. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction. n-Butanol is chosen as a high-boiling solvent to drive the reaction to completion.
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.14 g, 10 mmol).
-
Add n-butanol (40 mL) and N,N-Diisopropylethylamine (DIPEA) (2.58 g, 3.5 mL, 20 mmol). Stir the mixture for 10 minutes at room temperature to ensure complete dissolution and neutralization.
-
Add 2,4-dichloropyrimidine (1.49 g, 10 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 117°C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the intermediate product.
-
Step 2: Urea Formation with an Aryl Isocyanate
-
Rationale: This step forms the crucial urea linkage. The free amino group of the intermediate from Step 1 attacks the electrophilic carbon of the isocyanate. Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and easily removed.
-
Procedure:
-
Dissolve the purified intermediate from Step 1 (e.g., 2.9 g, 10 mmol, assuming 100% yield for calculation) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (2.21 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.
-
Upon completion, a precipitate may form. If so, collect the solid by filtration, wash with cold DCM, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting solid by trituration with diethyl ether or by recrystallization (e.g., from ethanol/water) to afford the final bioactive molecule.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of complex bioactive molecules.[1][5] Its unique substitution pattern provides a robust platform for building molecular diversity, particularly in the field of kinase inhibitors.[3] The protocols detailed in these notes offer a clear and rational pathway for leveraging its reactivity. By understanding the interplay of its functional groups and adhering to careful experimental design, researchers can effectively utilize this compound to accelerate the discovery and development of novel therapeutics.
References
- CymitQuimica. This compound.
- LookChem. Cas 101819-99-2, 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride.
- ChemicalBook. This compound | 61693-43-4.
- ChemicalBook. This compound | 61693-43-4.
- Sigma-Aldrich.
- TCI Chemicals.
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
- CAS Common Chemistry. This compound.
- PubChem. 3-Amino-2,4-dichlorophenol hydrochloride.
- European Commission. Opinion of the Scientific Committee on Consumer Products on 3-amino-2,4-dichlorophenol HCl (A43).
- PubMed.
Sources
- 1. CAS 61693-43-4: this compound [cymitquimica.com]
- 2. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 61693-43-4 [amp.chemicalbook.com]
- 4. This compound | 61693-43-4 [m.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: 2,4-Dichloro-3-aminophenol Hydrochloride in Advanced Materials Synthesis
These application notes serve as a technical guide for researchers, scientists, and drug development professionals exploring the utility of 2,4-Dichloro-3-aminophenol hydrochloride as a versatile building block in materials science. This document provides insights into its potential applications, detailed experimental protocols for the synthesis of high-performance polymers and specialty dyes, and methods for their characterization.
Introduction: A Multifunctional Monomer for Advanced Materials
This compound is a substituted aromatic compound featuring three distinct functional groups: an amino group (-NH₂), a hydroxyl group (-OH), and two chlorine atoms (-Cl) attached to the benzene ring.[1] This unique combination of reactive sites makes it a highly promising, yet underexplored, monomer for the synthesis of novel functional materials. The amino and hydroxyl groups offer pathways for polymerization and dye synthesis, while the chloro substituents are anticipated to impart desirable properties such as enhanced thermal stability, flame retardancy, and chemical resistance to the resulting materials.[2]
Key Molecular Features:
The strategic positioning of the functional groups on the aromatic ring influences the reactivity and the architecture of the resulting polymers and dyes. These notes will detail the scientific rationale and provide actionable protocols for leveraging these features in materials synthesis.
Application in High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional mechanical strength, thermal stability, and chemical resistance.[5] The incorporation of halogen atoms into the polymer backbone is a well-established strategy to further enhance these properties, particularly flame retardancy.[2] this compound, with its amino group available for amidation and two chlorine atoms, is an excellent candidate for creating novel, high-performance polyamides.
Scientific Rationale
The synthesis of polyamides from this compound can be achieved through polycondensation with a suitable diacid chloride, such as terephthaloyl chloride. The resulting polymer is expected to exhibit the following characteristics:
-
High Thermal Stability: The rigid aromatic backbone and the presence of chlorine atoms contribute to a high glass transition temperature (Tg) and decomposition temperature.
-
Inherent Flame Retardancy: The chlorine content will reduce the flammability of the material.
-
Good Mechanical Properties: The strong intermolecular hydrogen bonding between the amide linkages will result in a polymer with high tensile strength and modulus.[6]
-
Chemical Resistance: Aromatic polyamides are generally resistant to a wide range of solvents and chemicals.[6]
Experimental Protocol: Synthesis of a Novel Polyamide
This protocol describes the low-temperature solution polycondensation of 2,4-Dichloro-3-aminophenol with terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer Preparation: In a three-necked flask equipped with a mechanical stirrer and an argon inlet, dissolve a calculated amount of this compound in anhydrous DMAc. Neutralize the hydrochloride salt by adding an equimolar amount of a suitable base, such as pyridine, to liberate the free amine.
-
Polymerization: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of terephthaloyl chloride dissolved in a minimal amount of anhydrous DMAc to the stirred solution.
-
Reaction: Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 24 hours under an inert atmosphere. The viscosity of the solution will increase as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Washing and Purification: Filter the fibrous polymer and wash it extensively with hot water and methanol to remove any unreacted monomers, solvent, and by-products.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Expected Properties and Characterization
The resulting polyamide can be characterized by standard techniques to confirm its structure and evaluate its properties.
| Property | Expected Outcome | Characterization Technique |
| Structure | Formation of amide linkages | FTIR, ¹H NMR |
| Thermal Stability | High Glass Transition Temperature (Tg) and Decomposition Temperature (Td) | DSC, TGA |
| Solubility | Soluble in polar aprotic solvents like DMAc, NMP, DMSO | Solubility tests |
| Mechanical Properties | High tensile strength and modulus | Tensile testing |
Visualization of Polyamide Synthesis
Caption: Workflow for the synthesis of a novel aromatic polyamide.
Application in Specialty Dyes and Pigments
The presence of an amino group on the aromatic ring of this compound makes it a valuable precursor for the synthesis of azo dyes. Azo dyes are a significant class of colorants used in various industries, including textiles, plastics, and coatings. The chloro and hydroxyl substituents can act as auxochromes, influencing the final color and improving properties like lightfastness and wash fastness.[7]
Scientific Rationale
The synthesis of an azo dye from 2,4-Dichloro-3-aminophenol involves two key steps:
-
Diazotization: The primary aromatic amino group is converted into a diazonium salt in the presence of a nitrous acid source (e.g., sodium nitrite and a strong acid) at low temperatures.
-
Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component (an electron-rich aromatic compound such as a phenol or an aniline derivative) to form the azo dye.
The specific color of the dye will depend on the electronic properties of both the diazonium salt derived from 2,4-Dichloro-3-aminophenol and the chosen coupling component. The halogen substituents are expected to produce dyes with good fastness properties.
Experimental Protocol: Synthesis of a Halogenated Azo Dye
This protocol provides a general method for the synthesis of an azo dye using 2,4-Dichloro-3-aminophenol as the diazo component.
Materials:
-
This compound
-
Sodium nitrite
-
Hydrochloric acid (concentrated)
-
A coupling component (e.g., 2-naphthol)
-
Sodium hydroxide
-
Ice
Procedure:
-
Diazotization:
-
Dissolve a precise amount of this compound in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
-
-
Preparation of Coupling Solution:
-
Dissolve an equimolar amount of the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold coupling solution with constant, vigorous stirring.
-
Maintain the temperature below 5°C and the pH in the alkaline range.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring for 1-2 hours to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Collect the precipitated dye by filtration.
-
Wash the dye thoroughly with cold water until the filtrate is neutral.
-
Dry the purified dye in an oven at a moderate temperature (e.g., 60-70°C).
-
Characterization of the Azo Dye
The synthesized dye should be characterized to determine its structure and color properties.
| Property | Characterization Technique |
| Structure | FTIR, ¹H NMR |
| Color Properties | UV-Visible Spectroscopy |
| Purity | Chromatography (TLC, HPLC) |
| Application Performance | Colorfastness tests (light, washing) on a substrate |
Visualization of Azo Dye Synthesis
Caption: General workflow for the synthesis of an azo dye.
Safety and Handling
This compound is a chemical that requires careful handling.[8] It is harmful if swallowed and may cause skin and eye irritation.[1][8] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
Conclusion
This compound is a promising but currently underutilized monomer in materials science. Its unique combination of functional groups offers significant potential for the development of new high-performance polymers and specialty dyes with enhanced properties. The protocols and insights provided in these application notes are intended to serve as a starting point for researchers to explore the full potential of this versatile chemical building block in creating the next generation of advanced materials.
References
- Chemsrc. 2, 4-Dichloro-3-aminophenol hydrochloride, min 98%, 250 mg. [Link]
- CAS Common Chemistry. This compound. [Link]
- AerosUSA.
- PubChem. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117. [Link]
- Otutu, J. O. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Current Research in Chemistry, 4(4), 119-127. [Link]
- Iuliana, A., et al. (2018). Functional Aromatic Polyamides. Polymers, 10(10), 1095. [Link]
- Scribd.
Sources
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- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 61693-43-4 [m.chemicalbook.com]
- 5. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. This compound | 61693-43-4 [amp.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: 2,4-Dichloro-3-aminophenol Hydrochloride Reactions
Welcome to the technical support center for 2,4-Dichloro-3-aminophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis and use. My aim is to provide not just procedural steps, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound typically proceeds through a two-step pathway involving the formation of a dichlorinated nitrophenol intermediate, followed by the reduction of the nitro group.
-
Route A: Chlorination of 3-Nitrophenol: This involves the direct chlorination of 3-nitrophenol. The strong directing effects of the hydroxyl and nitro groups can lead to a mixture of chlorinated isomers.
-
Route B: Nitration of 2,4-Dichlorophenol: This route starts with 2,4-dichlorophenol, which is then nitrated. The position of the incoming nitro group is directed by the existing chloro and hydroxyl substituents.
-
Subsequent Reduction: In both routes, the resulting 2,4-dichloro-3-nitrophenol is then reduced to the corresponding aminophenol. Catalytic hydrogenation is a common method for this transformation. The final product is then isolated as the hydrochloride salt to improve stability.[1][2]
Q2: I am observing a persistent pink or purple hue in my final product. What is the likely cause?
The appearance of a pink to purple coloration is a common issue and is typically due to the oxidation of the aminophenol product. Aminophenols, particularly in their free base form, are susceptible to air oxidation, which can form colored quinone-imine type structures.
Troubleshooting:
-
Work under an inert atmosphere: Whenever possible, handle the isolated aminophenol under an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Prompt conversion to the hydrochloride salt: The hydrochloride salt of the amine is significantly more stable and less prone to oxidation.[2] Ensure the acidification step is carried out promptly after the reduction is complete.
-
Use of antioxidants: In some cases, the addition of a small amount of an antioxidant like sodium metabisulfite or sodium sulfite during workup can help prevent oxidation.
Q3: My reaction yield is consistently low. What are the potential reasons?
Low yields can stem from several factors throughout the synthetic process. Pinpointing the cause requires a systematic evaluation of each step.
-
Incomplete Chlorination: If the chlorination reaction is not driven to completion, you will have a mixture of monochlorinated and unreacted starting material, reducing the yield of the desired dichlorinated product.
-
Over-chlorination: Conversely, harsh chlorination conditions can lead to the formation of trichlorinated byproducts.
-
Incomplete Reduction: The reduction of the nitro group may not go to completion, leaving behind the 2,4-dichloro-3-nitrophenol intermediate.
-
Product Loss During Workup: 2,4-Dichloro-3-aminophenol has some solubility in aqueous and organic solvents. Excessive washing or extractions can lead to significant product loss.
-
Side Reactions During Reduction: As discussed in the detailed troubleshooting guides, side reactions during catalytic hydrogenation can consume the starting material or the product.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
A thorough understanding of the potential side products is critical for optimizing your reaction and ensuring the purity of the final compound.
Issue 1: Presence of Isomeric Impurities
The chlorination of an aromatic ring is governed by the directing effects of the existing substituents. In the synthesis of 2,4-dichloro-3-aminophenol, the formation of isomeric dichlorophenol or monochlorophenol impurities is a primary concern.
During the chlorination of 3-aminophenol or 3-nitrophenol, the electrophilic chlorine can substitute at various positions on the aromatic ring, leading to a mixture of isomers. The hydroxyl and amino (or nitro) groups direct the incoming electrophile, but the reaction conditions can influence the regioselectivity. The most common isomeric impurities are other dichlorinated aminophenols or monochlorinated aminophenols.[1][3]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the most effective technique for separating and quantifying isomeric impurities. A C18 column with a mobile phase gradient of acetonitrile and water (with an additive like formic acid or phosphoric acid) typically provides good resolution.[2][4][5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying volatile impurities. Derivatization of the polar hydroxyl and amino groups may be necessary to improve volatility and peak shape.
-
Reaction Control: Careful control of reaction temperature, stoichiometry of the chlorinating agent, and reaction time can help to maximize the formation of the desired 2,4-dichloro isomer.
-
Crystallization: Fractional crystallization is a common and effective method for purifying the desired isomer from a mixture. The choice of solvent is critical and may require some experimentation. Solvents like ethanol, methanol, or aqueous mixtures are often good starting points.[8]
Table 1: Common Isomeric Impurities and their Origin
| Impurity Name | Potential Origin |
| 2,6-Dichloro-3-aminophenol | Isomeric byproduct of chlorination |
| 4,6-Dichloro-3-aminophenol | Isomeric byproduct of chlorination |
| 2-Chloro-3-aminophenol | Incomplete chlorination |
| 4-Chloro-3-aminophenol | Incomplete chlorination |
| 6-Chloro-3-aminophenol | Incomplete chlorination |
Issue 2: Impurities from the Nitro Reduction Step
The reduction of the nitro group is a critical step, and several side products can arise from this transformation.
-
Incomplete Reduction: If the reduction is not carried out to completion, the starting material, 2,4-dichloro-3-nitrophenol , will remain as an impurity.
-
Dehalogenation: Catalytic hydrogenation, a common reduction method, can sometimes lead to the cleavage of carbon-halogen bonds.[7] This results in the formation of monochloro-aminophenols or even 3-aminophenol .
-
Formation of Azo and Azoxy Compounds: Under certain reduction conditions, particularly if the reaction stalls or if localized areas of high reactant concentration occur, condensation reactions between nitro and amino intermediates can lead to the formation of colored azo and azoxy impurities.
-
HPLC: As with isomeric impurities, HPLC is the preferred method for detecting and quantifying these reduction-related side products. The difference in polarity between the nitro and amino compounds allows for excellent separation.
-
Thin Layer Chromatography (TLC): TLC is a quick and useful tool for monitoring the progress of the reduction reaction. The disappearance of the starting nitrophenol spot indicates the completion of the reaction.
-
Catalyst Selection and Loading: The choice of catalyst (e.g., Palladium on carbon, Platinum on carbon) and its loading can significantly impact the extent of dehalogenation.[7] Screening different catalysts may be necessary to minimize this side reaction.
-
Reaction Conditions: Optimizing hydrogen pressure, temperature, and reaction time is crucial for ensuring complete reduction while minimizing side reactions.
-
Purification: Crystallization is often effective in removing the less polar nitrophenol starting material. Azo and azoxy compounds, if present in significant amounts, may require chromatographic purification.
Table 2: Common Reduction-Related Impurities
| Impurity Name | Potential Origin |
| 2,4-Dichloro-3-nitrophenol | Incomplete reduction |
| 2-Chloro-3-aminophenol | Dehalogenation during reduction |
| 4-Chloro-3-aminophenol | Dehalogenation during reduction |
| 3-Aminophenol | Complete dehalogenation |
| Colored Azo/Azoxy compounds | Condensation side reactions |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the analysis of this compound and its common impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and the formation of potential side products.
Caption: Synthetic pathway and potential side product formation.
Caption: Troubleshooting flowchart for impurity identification.
References
- Abou Mehrez, O., Dossier-Berne, F., & Legube, B. (2015). Chlorination and monochloramination of 3-aminophenol: kinetics and formation of first by-products. Environmental Technology, 36(1-4), 310-6. [Link]
- Abou Mehrez, O., Dossier-Berne, F., & Legube, B. (2015). Chlorination and monochloramination of 3-aminophenol: kinetics and formation of first by-products. PubMed, 25741590. [Link]
- Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
- Google Patents. (n.d.). CN106349025A - Preparation process of 2,4-dichlorophenol.
- Google Patents. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And.
- LookChem. (n.d.). Cas 101819-99-2,2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride.
- National Center for Biotechnology Information. (n.d.). 3-Amino-2,4-dichlorophenol hydrochloride. PubChem Compound Database.
- Nikolova, B., & Tencheva, J. (2015). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian pharmaceutical bulletin, 61(1), 35-43. [Link]
- Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol.
- Sarna, S., & Zygmunt, B. (2002). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Acta poloniae pharmaceutica, 59(2), 91-5. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- Singh, S. K., et al. (2018). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of the Brazilian Chemical Society, 29(1), 164-172. [Link]
- Ullmann's Encyclopedia of Industrial Chemistry. (2000). Aminophenols. Wiley-VCH.
- United States Patent Office. (1988). United States Patent (19).
Sources
- 1. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 7. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of 2,4-Dichloro-3-aminophenol Hydrochloride
Introduction: 2,4-Dichloro-3-aminophenol hydrochloride is a key intermediate in the synthesis of advanced pharmaceutical agents, including potential FGFR tyrosine kinase inhibitors.[1][2] The purity of this compound is paramount, as even trace impurities can impact the efficacy, safety, and regulatory approval of the final drug product. However, its purification is often challenging due to its susceptibility to oxidation and the presence of closely related structural isomers. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this critical reagent.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification process.
Q1: My isolated 2,4-Dichloro-3-aminophenol HCl is discolored (e.g., pink, brown, or black). What causes this, and is it problematic?
A1: This is the most frequently reported issue. The discoloration is almost always due to the oxidation of the aminophenol functional group.[3][4] Exposure to atmospheric oxygen, particularly under light or at elevated temperatures, can lead to the formation of highly colored quinone-imine type structures. While minor discoloration might be acceptable for some preliminary research, for drug development purposes, it indicates the presence of impurities that must be removed. These oxidation byproducts can interfere with subsequent reactions and complicate downstream processing.
Q2: What are the most common impurities I should expect from the synthesis?
A2: Impurities are typically process-related and stem from the synthetic route. The most common synthesis involves the reduction of 2,4-Dichloro-3-nitrophenol.[1] Therefore, you should anticipate:
-
Unreacted Starting Material: Residual 2,4-Dichloro-3-nitrophenol.
-
Isomeric Impurities: Positional isomers formed during the initial nitration or chlorination steps of the precursor synthesis (e.g., 2,6-dichloro-4-nitrophenol).[5][6]
-
Incomplete Reduction Byproducts: Intermediates such as nitroso or hydroxylamino species.
-
Dechlorination Products: Loss of one or more chlorine atoms during a harsh reduction process.
-
Oxidation Products: As discussed in Q1.
Q3: My recovery yield after recrystallization is very low. What are the likely causes?
A3: Low yield is a common challenge in recrystallization. The primary causes include:
-
Inappropriate Solvent Choice: The compound may be too soluble in the cold solvent, preventing efficient precipitation.
-
Using Too Much Solvent: Adding an excessive volume of solvent to dissolve the crude product will keep a significant portion of it in solution even after cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.
-
Over-zealous Decolorization: Using an excessive amount of activated charcoal can adsorb a substantial portion of your product along with the colored impurities.[3]
Q4: How can I reliably assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and detecting trace impurities. A well-developed HPLC method can separate isomeric and other process-related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (>1-2%).
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in the crude and purified material.
Part 2: Troubleshooting Guide for Common Purification Issues
This table provides a systematic approach to diagnosing and solving specific problems encountered during the purification workflow.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize (Oils Out) | 1. The compound's melting point is lower than the solvent's boiling point. 2. High concentration of impurities depressing the melting point. 3. The compound is excessively soluble in the chosen solvent. | 1. Switch to a lower-boiling point solvent. 2. Attempt to purify via another method first (e.g., acid-base extraction) to remove gross impurities. 3. Use a solvent/anti-solvent system. Dissolve the product in a minimal amount of a good solvent, then slowly add a poor solvent (anti-solvent) in which the product is insoluble until turbidity persists. |
| Significant Discoloration (Post-Synthesis) | Air oxidation of the aminophenol moiety. | 1. Perform a decolorization step using activated charcoal during recrystallization (see Protocol 2). 2. Handle the material under an inert atmosphere (Nitrogen or Argon) whenever possible, especially when in solution.[4] |
| Impurities Remain After Recrystallization | 1. Impurities have similar solubility profiles to the product in the chosen solvent. 2. The cooling process was too rapid, trapping impurities within the crystal lattice. | 1. Perform a systematic solvent screen to find a solvent system that better differentiates the product from the impurity. 2. Consider an alternative purification method like column chromatography or an acid-base extraction workflow (see Protocol 3). 3. Ensure the crystallization solution cools slowly and without agitation to allow for the formation of well-ordered, pure crystals. |
| Low Final Product Purity (e.g., <98%) | Incomplete removal of isomeric or structurally similar impurities by a single purification method. | 1. Employ orthogonal purification techniques. For example, follow an acid-base extraction with a final recrystallization step. 2. For very challenging separations of isomers, preparative HPLC may be required. |
Part 3: Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C). Test small batches with solvents like ethanol, methanol, isopropanol, or water/ethanol mixtures.
-
Dissolution: In a flask, add the crude 2,4-Dichloro-3-aminophenol HCl. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Stirring and maintaining the solution at or near its boiling point is crucial.
-
(Optional) Decolorization: If the solution is colored, proceed to Protocol 2 .
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Avoid disturbing the flask to promote the growth of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Decolorization with Activated Charcoal
This protocol is integrated into the recrystallization process to remove colored oxidation byproducts.
Step-by-Step Methodology:
-
After the crude product is fully dissolved in the hot solvent (Step 2 of Protocol 1 ), remove the flask from the heat source.
-
Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Causality Note: Adding too much charcoal will adsorb the product and significantly reduce the yield.
-
Swirl the flask and gently reheat the mixture to boiling for 5-10 minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. The filtrate should be colorless or significantly lighter.
-
Proceed with Step 5 of Protocol 1 .
Protocol 3: Purification by Acid-Base Extraction
This technique leverages the amine functionality of the target compound to separate it from neutral or acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Conversion to Free Base: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until the aqueous layer is basic. This converts the hydrochloride salt to the free amine, which remains in the organic layer. Mechanistic Note: This step removes any highly acidic impurities.
-
Separation: Separate the organic layer and discard the aqueous layer.
-
Acidic Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.
-
Isolation of Product: Collect the aqueous layer containing the protonated product.
-
Re-precipitation: Cool the acidic aqueous solution in an ice bath and slowly basify it with a base (e.g., NaOH or NaHCO₃) to precipitate the purified free base, or carefully evaporate the water to recover the purified hydrochloride salt. The choice depends on the desired final form.
-
Final Steps: Collect the solid by filtration, wash with cold water, and dry under vacuum. A final recrystallization step may be performed for the highest purity.
Part 4: Visual Workflow Guides
The following diagrams illustrate the logical flow of the purification strategies.
Figure 2: Workflow for purification via acid-base extraction.
References
- PubChem. (n.d.). 3-Amino-2,4-dichlorophenol hydrochloride. National Center for Biotechnology Information.
- Oakwood Chemical. (n.d.). 2, 4-Dichloro-3-aminophenol hydrochloride, min 98%.
- Google Patents. (2013). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
- Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov.
- Google Patents. (2010). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
- Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol.
- European Patent Office. (n.d.). EP 0224625 A1 - Process for producing aminophenols.
- PrepChem.com. (n.d.). Preparation of 2,4-Dichloro-6-aminophenol.
- Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And.
- Google Patents. (2021). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
Sources
- 1. This compound | 61693-43-4 [m.chemicalbook.com]
- 2. This compound | 61693-43-4 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
troubleshooting guide for 2,4-Dichloro-3-aminophenol hydrochloride experiments
Technical Support Center: 2,4-Dichloro-3-aminophenol Hydrochloride
A Senior Application Scientist's Guide to Experimental Success
Welcome to the technical support center for this compound (CAS: 61693-43-4). This guide is designed for professionals in research and drug development. As Senior Application Scientists, we understand that success in the lab is built on a foundation of robust methodology and proactive troubleshooting. This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you anticipate challenges and resolve issues with confidence.
Section 1: Core Compound Characteristics & Handling
Before beginning any experiment, a thorough understanding of your starting material is critical. This section addresses the most frequent questions regarding the physical properties and proper handling of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 61693-43-4 | [1][2][3] |
| Molecular Formula | C₆H₆Cl₃NO | [1][4] |
| Molecular Weight | 214.48 g/mol | [1][5] |
| Appearance | Pale purple to off-white crystalline powder | [1][4] |
| Solubility | Soluble in Methanol. Water solubility is expected due to the hydrochloride salt form. | [4][6][7] |
| Storage | Store under an inert gas (Nitrogen or Argon) at 2-8°C. | [1][3] |
Frequently Asked Questions (FAQs): Handling & Preparation
Q1: My this compound won't dissolve in my reaction solvent (e.g., Dichloromethane, Toluene). What's wrong?
A1: This is a common issue stemming from the salt form of the compound. The hydrochloride (HCl) salt makes the molecule ionic, significantly increasing its polarity.
-
Causality: Polar compounds preferentially dissolve in polar solvents like water or alcohols (e.g., methanol)[6][7]. Non-polar or moderately polar aprotic solvents are generally poor choices for dissolving salts.
-
Solution 1 (Neutralization): If your reaction conditions are basic or neutral, you can perform a neutralization. Suspend the hydrochloride salt in your desired aprotic solvent, then add one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to generate the free amine. The free amine is significantly less polar and will readily dissolve in a wider range of organic solvents.
-
Solution 2 (Solvent System): If compatible with your reaction, consider using a more polar solvent like methanol, or a solvent mixture (e.g., THF/methanol) to achieve dissolution.
Q2: The solid material has developed a darker, purplish, or brownish tint upon storage. Is it still usable?
A2: This color change is a strong indicator of oxidation. Aminophenols as a class are susceptible to air oxidation, which can form highly colored quinone-imine type impurities.
-
Causality: The amino and phenol groups are electron-rich and can be oxidized by atmospheric oxygen, a process often accelerated by light and trace metals. While the hydrochloride salt form offers some stability, it is not immune.
-
Recommendation: For best results, use material that is off-white to pale purple as specified by suppliers[1][4]. If the material is significantly discolored, its purity is compromised. This can lead to lower yields and complex purification challenges. We recommend running a purity check (e.g., NMR or HPLC) before using discolored material in a critical synthesis. To prevent this, always store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container at the recommended 2-8°C[1][3].
Section 2: Troubleshooting Synthesis and Reactions
This compound is a versatile precursor, often used in the synthesis of kinase inhibitors and other complex molecules[1][8]. The interplay of its functional groups can present unique challenges.
Diagram: General Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing experimental problems.
Caption: A logical workflow for diagnosing and resolving common experimental issues.
Frequently Asked Questions (FAQs): In-Reaction Problems
Q3: My reaction is sluggish or stalls completely. I'm trying to perform a reaction at the amino group (e.g., amide coupling). What should I do?
A3: This is often related to the hydrochloride salt interfering with the reaction mechanism.
-
Causality 1 (Acid-Base Chemistry): The amino group is protonated as an ammonium salt (-NH₃⁺Cl⁻). This ammonium species is not nucleophilic and will not react with electrophiles like acyl chlorides or activated carboxylic acids. Your reaction requires the free amine (-NH₂) form.
-
Solution: You must add at least one equivalent of a base to neutralize the hydrochloride and liberate the free amine. For many coupling reactions, it is standard practice to add 2-3 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) – one to neutralize the HCl salt and the others to scavenge the acid produced during the reaction itself.
-
Causality 2 (Steric Hindrance): The amino group is ortho to a chlorine atom, which can cause some steric hindrance. If the reaction is still slow after ensuring the free amine is present, you may need more forcing conditions.
-
Solution: Increase the reaction temperature, extend the reaction time, or consider using a more potent coupling agent if applicable. Always monitor reaction progress by a suitable method like TLC or LC-MS.
Q4: I am seeing multiple products in my reaction mixture. How can I improve selectivity?
A4: With three functional groups (amine, phenol, two chlorides), chemoselectivity is a key consideration. The amino and phenolic hydroxyl groups are both nucleophilic.
-
Causality: The relative reactivity of the amine versus the phenol depends on the reaction conditions. In basic conditions, the phenol can be deprotonated to a highly nucleophilic phenoxide, which can compete with the amine in reactions with electrophiles (e.g., acylation, alkylation).
-
Solution (Protecting Groups): For maximum control, consider a protecting group strategy. The phenolic hydroxyl can be protected as a methyl ether, benzyl ether, or silyl ether before performing chemistry on the amino group. The protecting group can be removed in a subsequent step.
-
Solution (Condition Control): Without protecting groups, you can influence selectivity by carefully controlling the conditions. Reactions at the amino group are often favored under neutral or mildly basic conditions where the phenol remains largely protonated and less reactive.
Section 3: Product Analysis & Purification
Proper analysis is essential to confirm the outcome of your experiment.
Frequently Asked Questions (FAQs): Analysis
Q5: How should I set up an HPLC method to monitor my reaction or check final purity?
A5: A reverse-phase HPLC method is well-suited for this class of compounds.
-
Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase.
-
Starting Point: A good starting point for method development is a C18 column with a gradient mobile phase of water and acetonitrile, often with a small amount of acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[9]. The acid modifier helps to produce sharp, symmetrical peaks by keeping acidic and basic functional groups (like the phenol and amine) in a consistent protonation state.
-
Detection: UV detection is appropriate. A wavelength of around 265-280 nm should provide good sensitivity for the aromatic system[9][10]. See the protocol section below for a more detailed example.
Section 4: Safety First
Safety is non-negotiable. This compound has significant hazards that must be managed with appropriate engineering controls and personal protective equipment.
Table 2: GHS Hazard Summary
| Hazard Code | Description | Source(s) |
| H302 | Harmful if swallowed | [2][11] |
| H311 | Toxic in contact with skin | [11] |
| H314 | Causes severe skin burns and eye damage | [11] |
| H351 | Suspected of causing cancer | [11] |
| H411 | Toxic to aquatic life with long lasting effects | [11] |
Q6: What are the essential safety precautions when working with this chemical?
A6: Due to its toxicity and corrosive nature, strict safety protocols are mandatory.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors[12].
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times:
-
Emergency Procedures: Ensure you know the location and operation of the nearest safety shower and eyewash station. In case of skin contact, immediately wash the affected area with plenty of soap and water[8][11]. For eye contact, rinse cautiously with water for several minutes[11][12]. Seek immediate medical attention in either case.
Section 5: Experimental Protocols
These protocols provide a validated starting point for common laboratory procedures.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a typical reaction between this compound and a carboxylic acid using a standard coupling agent.
-
Preparation: To a dry, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and a suitable aprotic solvent (e.g., DMF or DCM, approx. 0.1 M).
-
Activation: Add your chosen coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq). Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Addition: Add this compound (1.05 eq) to the reaction mixture. Note: The base added in the previous step will neutralize the hydrochloride salt in situ.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aminophenol is consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.
Protocol 2: Sample Preparation and HPLC Analysis
This protocol is for monitoring reaction progress or determining final product purity.
-
Sample Preparation: Carefully take a small aliquot (1-2 drops) from the reaction mixture using a glass pipette. Dilute this aliquot in a 1.5 mL HPLC vial with ~1 mL of acetonitrile or methanol. Cap and vortex to mix.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size[9].
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 5 µL.
-
-
Analysis: Inject the prepared sample. Identify peaks corresponding to your starting material, product, and any byproducts by comparing their retention times to pure standards if available.
References
- LookChem.2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride.[Link]
- PubChem.3-Amino-2,4-dichlorophenol hydrochloride.[Link]
- Arora, P. K., & Bae, H. (2014).Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG.
- European Commission.Opinion of the Scientific Committee on Consumer Products on 3-amino-2,4-dichlorophenol HCl (A43).[Link]
- Ministry of the Environment, Japan.III Analytical Methods.[Link]
- CAS Common Chemistry.this compound.[Link]
- HDH Chemicals.2, 4-Dichloro-3-aminophenol hydrochloride, min 98%.[Link]
- The Good Scents Company.3-amino-2,4-dichlorophenol HCl.[Link]
- Arora, P. K. (2015).Metabolic degradation pathway of 2-chloro-4-aminophenol for Arthrobacter sp. SPG.[Link]
- Loba Chemie.3-AMINOPHENOL EXTRA PURE MSDS.[Link]
- Solubility of Things.4-Aminophenol hydrochloride.[Link]
- Arora, P. K., & Bae, H. (2014).Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. PeerJ PrePrints. [Link]
- US Environmental Protection Agency.
- Google Patents.CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
- Organic Syntheses.2,6-dichlorophenol.[Link]
- Jain, R., et al. (2012).Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. PubMed. [Link]
- Jain, R., et al. (2012).Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800.
- Dedhiya, P. P., et al. (2016).Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Journal of Pharmacy and Applied Sciences. [Link]
- PrepChem.Preparation of 2,4-Dichloro-6-aminophenol.[Link]
- Google Patents.
Sources
- 1. This compound | 61693-43-4 [m.chemicalbook.com]
- 2. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 61693-43-4 [sigmaaldrich.com]
- 4. CAS 61693-43-4: this compound [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. lookchem.com [lookchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | 61693-43-4 [amp.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. app.utu.ac.in [app.utu.ac.in]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Yield with 2,4-Dichloro-3-aminophenol Hydrochloride
Welcome to the technical support guide for 2,4-Dichloro-3-aminophenol hydrochloride (CAS: 61693-43-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure the scientific integrity and success of your work.
Introduction to this compound
This compound is a key building block in the synthesis of a variety of complex molecules, most notably as a reagent in the preparation of aryl-pyrimidinyl ureas, which are investigated as potential FGFR tyrosine kinase inhibitors and antitumor agents.[1] Its trifunctional nature—possessing a nucleophilic amino group, a phenolic hydroxyl group, and a dichlorinated aromatic ring—offers multiple avenues for chemical modification. However, this same complexity can present challenges in achieving high reaction yields and purity. The hydrochloride salt form enhances stability and solubility in certain solvents but requires careful consideration of reaction conditions, particularly regarding the need for a base to free the amine for reaction.[2]
This guide will focus on one of the most common applications of this reagent: the synthesis of N,N'-disubstituted ureas, a critical step in the development of many targeted therapies.
Part 1: Core Reaction Protocol - Synthesis of an Aryl-Pyrimidinyl Urea
This section provides a detailed, step-by-step methodology for a representative reaction: the synthesis of a urea derivative via reaction with an activated pyrimidine species. This protocol is a foundational workflow that can be adapted and optimized for various specific targets.
Experimental Protocol: Synthesis of 1-(2,4-Dichloro-3-hydroxyphenyl)-3-(pyrimidin-2-yl)urea
Objective: To synthesize a urea linkage between 2,4-dichloro-3-aminophenol and a pyrimidine moiety, a common scaffold in FGFR inhibitors.[3][4]
Materials:
-
This compound
-
2-Chloropyrimidine (or a suitable activated pyrimidine derivative)
-
Anhydrous, amine-free solvent (e.g., Dioxane, THF, or DMF)
-
A non-nucleophilic organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
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Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Step-by-Step Methodology:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add this compound (1.0 eq).
-
Add anhydrous dioxane (or another suitable solvent) to the flask.
-
Begin stirring the suspension under a positive pressure of inert gas.
-
-
Liberation of the Free Amine:
-
To the stirred suspension, add a non-nucleophilic organic base such as DIPEA (2.2 eq) dropwise at room temperature. The hydrochloride salt will react with the base to form the free amine. A slight color change or dissolution of the solid may be observed.
-
Stir the mixture for 15-30 minutes to ensure complete neutralization.
-
-
Addition of the Electrophile:
-
In a separate flask, dissolve 2-chloropyrimidine (1.1 eq) in a small amount of the anhydrous solvent.
-
Add the 2-chloropyrimidine solution to the reaction mixture dropwise. The reaction of aminopyrroles with chloropyrimidines is a well-established method for forming C-N bonds.[5]
-
-
Reaction Progression and Monitoring:
-
Heat the reaction mixture to a temperature between 80-100°C. The optimal temperature may need to be determined empirically.
-
Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting aminophenol should be visualized, and the formation of a new, typically more polar, product spot should be observed.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to obtain the pure urea derivative.
-
Part 2: Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the synthesis of urea derivatives from this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Incomplete liberation of the free amine: The hydrochloride salt is unreactive as a nucleophile. | - Ensure at least 2 equivalents of a non-nucleophilic base (like DIPEA or TEA) are used. The second equivalent acts as a scavenger for the HCl generated during the reaction. - Allow sufficient time for the base to react with the hydrochloride salt before adding the electrophile. |
| 2. Low reactivity of the amine: The two chlorine atoms are electron-withdrawing, reducing the nucleophilicity of the amino group. | - Increase the reaction temperature. Higher temperatures can overcome the activation energy barrier. - Consider a more reactive electrophile if possible. For instance, a pyrimidine with a better leaving group or more activating substituents. | |
| 3. Decomposition of starting material or product: Aminophenols can be sensitive to oxidation, especially at elevated temperatures. | - Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. - Degas the solvent before use to remove dissolved oxygen. | |
| Formation of Multiple Products/Side Reactions | 1. O-Acylation/Arylation: The phenolic hydroxyl group can also act as a nucleophile, leading to the formation of an O-linked byproduct. | - The amino group is generally more nucleophilic than the hydroxyl group, so N-acylation is typically favored. However, at high temperatures or with highly reactive electrophiles, O-acylation can occur. - Using a milder base or slightly lower temperatures may improve selectivity. |
| 2. Double Acylation/Arylation: Reaction at both the amino and hydroxyl groups. | - This is more likely with an excess of the electrophile. Use a stoichiometry of close to 1:1 or a slight excess of the aminophenol. | |
| 3. Reaction with the solvent: Some solvents, like DMF, can decompose at high temperatures to generate reactive species that can lead to byproducts. | - If using DMF, ensure it is high purity and consider lower reaction temperatures. Alternatively, switch to a more inert solvent like dioxane or toluene. | |
| Difficult Purification | 1. Streaking on TLC/Column: The presence of both the acidic phenol and basic urea functional groups can cause streaking on silica gel. | - Add a small amount of a modifier to the eluent. For example, 1% triethylamine can help to suppress the interaction of basic compounds with the acidic silica. Conversely, a small amount of acetic acid can be used for acidic compounds. |
| 2. Co-elution of starting material and product: If the polarities are very similar. | - Optimize the TLC solvent system extensively before attempting column chromatography. A shallow gradient during elution can improve separation. - Consider reverse-phase chromatography if standard silica gel fails. | |
| 3. Product is an insoluble solid: The product may precipitate from the reaction mixture. | - This can be advantageous for purification. The solid can be isolated by filtration and washed with a solvent in which the impurities are soluble. - If the precipitated solid is still impure, it may require dissolution in a strong solvent (like DMSO or hot DMF) followed by precipitation or chromatography. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use a base in this reaction?
A1: 2,4-Dichloro-3-aminophenol is supplied as a hydrochloride salt. In this form, the amino group is protonated (-NH3+), which makes it non-nucleophilic and thus unreactive towards electrophiles. A base is required to deprotonate the ammonium salt and generate the free amine (-NH2), which is the active nucleophile in the reaction. A non-nucleophilic base like DIPEA or TEA is preferred to avoid competition with the aminophenol in reacting with the electrophile.
Q2: I am observing a dark coloration of my reaction mixture. Is this a concern?
A2: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities.[6] This is often accelerated by the presence of air (oxygen), light, and basic conditions at elevated temperatures. While some color change is common, a very dark or black mixture could indicate significant decomposition and a lower yield of the desired product. To mitigate this, ensure your reaction is conducted under a strict inert atmosphere and use degassed solvents.
Q3: Can I perform O-alkylation or O-acylation on the phenolic hydroxyl group?
A3: Yes, but selective O-functionalization in the presence of the more nucleophilic amino group requires a specific strategy.
-
O-Alkylation: Direct O-alkylation is challenging. The most common approach is to first protect the amino group (e.g., as an amide or carbamate), then perform the O-alkylation, and finally deprotect the amino group.
-
O-Acylation: While N-acylation is generally favored, O-acylation can be achieved under certain conditions, such as using acidic catalysis which protonates the amino group, making the hydroxyl group the more reactive nucleophile.
Q4: How do the chloro-substituents affect the reactivity of the molecule?
A4: The two chlorine atoms are electron-withdrawing groups. They decrease the electron density of the aromatic ring through an inductive effect. This has two main consequences:
-
Decreased Nucleophilicity: The electron-withdrawing nature of the chlorines reduces the nucleophilicity of both the amino and hydroxyl groups, making them less reactive compared to unsubstituted aminophenol. This may necessitate more forcing reaction conditions (e.g., higher temperatures).
-
Increased Acidity: The electron-withdrawing groups stabilize the phenoxide anion, making the phenolic hydroxyl group more acidic than that of unsubstituted phenol.
Q5: What is the best way to monitor the reaction progress?
A5: Thin Layer Chromatography (TLC) is the most common and convenient method. It is advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to accurately track the consumption of the starting material and the appearance of the product. For more quantitative analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about product formation and the presence of any side products.
Part 4: Visualizing the Workflow
Diagram 1: General Reaction Workflow
The following diagram illustrates the key steps in the synthesis of an aryl-pyrimidinyl urea from this compound.
Caption: Workflow for the synthesis of an aryl-pyrimidinyl urea.
Diagram 2: Troubleshooting Logic for Low Yield
This diagram outlines the decision-making process when troubleshooting a low-yield reaction.
Sources
- 1. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activity of ureas containing pyrimidinyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Managing Stability of 2,4-Dichloro-3-aminophenol Hydrochloride in Solution
Welcome to the technical support center for 2,4-Dichloro-3-aminophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the stability of this compound in solution. As a substituted aminophenol, this compound is susceptible to degradation, which can impact experimental outcomes. This document provides a framework for understanding and mitigating these stability issues.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Solution Discoloration (Yellow, Brown, or Pink/Purple)
Symptoms: Your freshly prepared solution of this compound, which should be pale purple to light pink, rapidly turns yellow, brown, or purplish upon dissolution or shortly after.
Root Cause Analysis: Aminophenols, particularly those with free amino and hydroxyl groups, are prone to oxidation, especially 2- and 4-aminophenol isomers. This process is often catalyzed by exposure to air (oxygen), light, and alkaline pH conditions. The discoloration is due to the formation of colored oxidation products, such as benzoquinone imines.
Immediate Actions & Preventative Measures:
-
Work Under Inert Atmosphere: Prepare solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Use Degassed Solvents: Prior to use, degas your solvents by sparging with an inert gas or by using a sonicator under vacuum.
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Control pH: Maintain a slightly acidic pH (ideally between 3 and 6) to enhance stability. The hydrochloride salt form of the compound aids in maintaining an acidic environment upon dissolution in neutral solvents. Avoid alkaline conditions, which can accelerate oxidation.[1][2][3]
-
Low Temperature Storage: Store stock solutions at 2-8°C to slow down the rate of degradation.
Issue 2: Precipitation or Cloudiness in Solution
Symptoms: Upon cooling or over time, a precipitate forms in your solution, or the solution becomes cloudy.
Root Cause Analysis: This can be due to several factors:
-
Poor Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent, especially at lower temperatures.
-
Degradation: The degradation products may be less soluble than the parent compound, leading to their precipitation.
-
pH Shift: A change in the pH of the solution can alter the ionization state of the molecule, affecting its solubility.
Immediate Actions & Preventative Measures:
-
Consider Co-solvents: If solubility in a single solvent is an issue, consider using a co-solvent system. For example, for aqueous solutions, adding a small percentage of a water-miscible organic solvent like ethanol or DMSO can improve solubility.
-
Maintain Consistent Temperature: If you are working near the solubility limit, maintain a constant temperature to prevent precipitation upon cooling. If solutions must be stored cold, ensure the concentration is well below the saturation point at that temperature.
-
Buffer the Solution: To prevent pH shifts, especially in aqueous solutions, use a suitable buffer system to maintain a slightly acidic pH.
| Solvent | Expected Solubility Profile | Recommendations |
| Water | Limited, but the hydrochloride salt should enhance aqueous solubility compared to the free base. | Prepare fresh solutions. If cloudiness persists, consider slight acidification or the use of a co-solvent. |
| Ethanol/Methanol | Expected to have good solubility. | A good choice for preparing stock solutions that can be further diluted into aqueous buffers. |
| DMSO/DMF | Expected to have high solubility. | Ideal for preparing highly concentrated stock solutions. Be mindful of potential solvent effects in your experiments. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
A1: The solid compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4] The container should be tightly sealed to protect it from moisture and air.
Q2: How should I prepare a stock solution to maximize its stability?
A2: To prepare a stable stock solution, we recommend the following protocol:
Protocol 1: Preparation of a Stable Stock Solution
-
Weigh the desired amount of this compound in a fume hood.
-
Use a degassed, anhydrous solvent such as ethanol, methanol, or DMSO.
-
Prepare the solution under an inert atmosphere (e.g., in a glove box or by purging the vial with nitrogen).
-
Store the stock solution in an amber vial at 2-8°C.
-
For aqueous applications, dilute the stock solution into a slightly acidic buffer (pH 3-6) immediately before use.
Q3: For how long can I store a solution of this compound?
A3: The stability of the solution is highly dependent on the solvent, pH, temperature, and exposure to light and air. For critical applications, it is always best to use freshly prepared solutions. For non-critical applications, we recommend performing a stability study under your specific experimental conditions. A suggested workflow for such a study is outlined below.
Solution Preparation and Use
Q4: What is the likely degradation pathway for this compound in solution?
A4: Based on studies of similar compounds like 2-chloro-4-aminophenol, the degradation is likely initiated by the deamination of the amino group to form a chlorohydroquinone intermediate, followed by dehalogenation.[5] Oxidative processes can also lead to the formation of colored benzoquinone imine-type structures.
Caption: Potential degradation pathways for 2,4-Dichloro-3-aminophenol.
Q5: How can I monitor the stability of my solution over time?
A5: You can monitor the stability of your solution using High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry. These techniques can be used to quantify the parent compound and detect the appearance of degradation products.
Protocol 2: HPLC-UV Method for Stability Monitoring
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to ~3) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (determine by running a UV scan).
-
Procedure:
-
Inject a freshly prepared standard solution to determine the initial peak area and retention time of this compound.
-
At specified time points, inject an aliquot of your test solution.
-
Compare the peak area of the parent compound to the initial value to determine the percentage of degradation.
-
Monitor for the appearance of new peaks, which indicate the formation of degradation products.
-
Protocol 3: UV-Visible Spectrophotometry for a Quick Stability Check
-
Prepare a fresh solution of known concentration in your desired solvent/buffer.
-
Measure the full UV-Vis spectrum (e.g., 200-600 nm) and identify the wavelength of maximum absorbance (λmax).
-
At subsequent time points, measure the absorbance at λmax. A decrease in absorbance indicates degradation of the parent compound.
-
The appearance of new absorption bands, particularly in the visible region, can be indicative of colored degradation products.
Caption: Workflow for assessing solution stability.
References
- ResearchGate. (n.d.). Aminophenols | Request PDF.
- Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13(1), 31. [Link]
- Stankov, S., et al. (2019). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin, 65(1), 29-39.
- Hua, G., & Reckhow, D. A. (2012). Effect of Alkaline pH on the Stability of Halogenated DBPs.
- Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-206.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- PubChem. (n.d.). 3-Amino-2,4-dichlorophenol hydrochloride.
- Oancea, D., & Puiu, M. (2003). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Central European Journal of Chemistry, 1(3), 233-241.
- Al-Sabha, T. N., & Al-Khafaji, N. A. H. (2009). Spectrophotometric Determination of p-Aminophenol Via Oxidative Coupling Reaction with N-(1-Naphthyl) ethylendiamine dihydroch. National Journal of Chemistry, 34, 247-259.
- Ansari, M. N., et al. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies. International Journal of Pharma Research & Review, 5(2), 1-12.
- Shostak, D., et al. (2025).
- El-Gindy, A., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. RSC Advances, 14(23), 16353-16368.
- Arora, P. K., et al. (2013). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. PloS one, 8(7), e68944.
- Photrio.com Photography Forums. (2021). p-Aminophenol Hydrochloride Solution.
- ResearchGate. (2014). In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino?.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. African Journal of Pure and Applied Chemistry, 3(2), 21-30.
- Arora, P. K., & Bae, H. (2014). Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. PeerJ PrePrints, 2, e194v1.
- ResearchGate. (n.d.). Changes observed in the UV‐Vis absorption spectra of 3‐aminophenol in....
- De La Rut, M., et al. (1981). Influence of pH and light on the stability of some antioxidants. International journal of cosmetic science, 3(3), 125–137.
- Lammers, L. A., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC chemistry, 15(1), 47.
- ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide | Request PDF.
Sources
- 1. p-Aminophenol Hydrochloride Solution | Photrio.com Photography Forums [photrio.com]
- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing 2,4-Dichloro-3-aminophenol Hydrochloride in Reactions
Welcome to the technical support center for 2,4-Dichloro-3-aminophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of this valuable chemical intermediate during reactions. Our focus is on providing practical, scientifically-grounded solutions to ensure the integrity of your experiments and the quality of your results.
Introduction: The Challenge of Stability
This compound is a reactive molecule containing both a nucleophilic amino group and a phenolic hydroxyl group on a chlorinated aromatic ring. This trifecta of functional groups makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1] However, this reactivity also makes it susceptible to degradation, primarily through oxidation.
Discoloration, often appearing as a yellow, brown, or even purple hue, is a common visual indicator of degradation.[2] This is not merely a cosmetic issue; the colored byproducts are impurities that can interfere with your desired reaction, reduce yields, and complicate the purification of your target molecule.[2] Understanding and controlling the factors that lead to degradation is therefore paramount for successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has a slight yellow tint. Can I still use it?
A1: While a very faint tint might not significantly impact some robust reactions, it is a sign of initial oxidation. For sensitive applications, such as in the synthesis of pharmaceutical active ingredients, it is highly recommended to use the compound in its purest, colorless form. The colored impurities can act as catalysts for further degradation or participate in side reactions.
Recommendation: If the discoloration is significant, consider purifying the material by recrystallization. To prevent initial discoloration, always store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at reduced temperatures as recommended by the supplier.
Q2: I'm dissolving this compound and the solution is rapidly turning dark. What is happening and how can I prevent it?
A2: Rapid discoloration in solution is a classic sign of accelerated oxidation. Aminophenols are particularly prone to auto-oxidation in the presence of oxygen, and this process can be catalyzed by trace metal impurities, high pH, and exposure to light. The degradation often proceeds through the formation of highly colored quinone-imine species, which can then polymerize.
Immediate Actions:
-
Inert Atmosphere: Ensure your solvent is thoroughly deoxygenated (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the aminophenol. Maintain a positive pressure of an inert gas over the reaction mixture throughout the experiment.
-
pH Control: The hydrochloride salt form helps to maintain a lower pH, which generally suppresses oxidation. If your reaction conditions require a basic medium, deprotonation of the phenolic hydroxyl group can significantly increase the rate of oxidation. If possible, add the base immediately before the next reagent and at a controlled temperature.
-
Antioxidants: For particularly sensitive reactions, consider adding a small amount of an antioxidant like sodium bisulfite or sodium metabisulfite to the solution. These agents act as oxygen scavengers.[3][4][5][6]
Q3: What are the primary degradation pathways for this compound during a reaction?
A3: The two main degradation pathways are:
-
Oxidation: This is the most common pathway. The aminophenol can be oxidized by atmospheric oxygen or other oxidizing agents in the reaction mixture. This process is often initiated by a one-electron oxidation to form a p-aminophenoxy free radical.[7][8] This radical is highly reactive and can lead to the formation of benzoquinoneimines, which are colored and can undergo further reactions, including polymerization, to form complex, often insoluble, tars.
-
Unwanted Side Reactions: The bifunctional nature of the molecule (amino and hydroxyl groups) can lead to undesired side reactions if not properly controlled. For example, in a reaction intended to modify the amino group, the hydroxyl group might react, and vice-versa. While not strictly "degradation" in the sense of decomposition, these side reactions consume the starting material and lead to impurities.
Q4: How does pH affect the stability of this compound?
A4: pH is a critical factor.[2]
-
Acidic Conditions (pH < 7): The hydrochloride salt form ensures an acidic environment in solution. In acidic to neutral pH, the amino group is protonated, which reduces its electron-donating ability and generally makes the molecule less susceptible to oxidation.
-
Alkaline Conditions (pH > 7): Under basic conditions, the phenolic proton is removed to form a phenoxide ion. This greatly increases the electron density of the aromatic ring, making it much more susceptible to oxidation. The rate of auto-oxidation of aminophenols is observed to increase at higher pH values.[9]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when using this compound.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| Reaction mixture turns dark brown/black upon addition of base. | 1. Rapid oxidation under basic conditions. 2. Presence of dissolved oxygen in the solvent or headspace. 3. Catalysis by trace metal impurities. | 1. Control Base Addition: Add the base slowly and at a low temperature (e.g., 0 °C or below). 2. Inert Atmosphere: Deoxygenate the solvent and reaction vessel thoroughly before adding reagents. Maintain an inert atmosphere throughout the reaction. 3. Chelating Agents: If metal catalysis is suspected, adding a small amount of a chelating agent like EDTA may be beneficial. |
| Low yield of the desired product and formation of insoluble material. | 1. Polymerization of oxidized intermediates. 2. Competing side reactions at the unintended functional group. | 1. Strictly Anaerobic Conditions: Use Schlenk techniques or a glovebox for highly sensitive reactions. 2. Protecting Groups: If selective reactivity is an issue, consider temporarily protecting either the amino or the hydroxyl group. 3. Antioxidants: Add a compatible antioxidant to the reaction mixture. |
| Inconsistent reaction outcomes between batches. | 1. Variable purity of the starting aminophenol. 2. Inconsistent exclusion of air and moisture. | 1. Quality Control: Use a fresh, high-purity batch of this compound. If in doubt, purify by recrystallization. 2. Standardized Procedures: Develop and strictly follow a standard operating procedure for setting up anaerobic reactions. |
| Formation of multiple unexpected byproducts. | 1. Reaction temperature is too high, promoting side reactions. 2. Incorrect stoichiometry of reagents. 3. Cross-reactivity of the aminophenol. | 1. Temperature Optimization: Run the reaction at the lowest effective temperature. 2. Stoichiometry Check: Carefully verify the molar ratios of all reactants. 3. Solvent and Catalyst Screening: The choice of solvent and catalyst can influence the chemoselectivity of the reaction.[1] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dissolving this compound under Inert Conditions
This protocol outlines the best practices for preparing a solution of this compound for a subsequent reaction, minimizing the risk of oxidative degradation.
Materials:
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., DMF, DMSO, THF)
-
Schlenk flask or three-neck flask equipped with a gas inlet/outlet and septum
-
Source of inert gas (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Vessel Preparation: Dry the reaction flask in an oven and allow it to cool to room temperature under a stream of inert gas.
-
Solvent Deoxygenation: Sparge the solvent with the inert gas for at least 30 minutes to remove dissolved oxygen.
-
Addition of Solid: Quickly weigh and add the solid this compound to the flask under a positive pressure of inert gas.
-
Solvent Transfer: Transfer the deoxygenated solvent to the flask via a cannula or a syringe.
-
Dissolution: Stir the mixture under a continuous inert gas atmosphere until the solid is fully dissolved. The resulting solution should be colorless to very pale yellow.
-
Proceed with Reaction: The solution is now ready for the addition of other reagents. Maintain the inert atmosphere throughout the entire reaction sequence.
Visualizing Degradation and Prevention
Degradation Pathway of Aminophenols
The primary degradation route for aminophenols is oxidation, which can be initiated by various factors and leads to the formation of colored, polymeric byproducts.
Caption: Oxidative degradation of aminophenols proceeds via radical intermediates.
Troubleshooting Logic Flow
When encountering issues with reactions involving this compound, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- Josephson, R. S., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461-6.
- BenchChem. (2025). Technical Support Center: Aminophenol Reactions Troubleshooting Guide.
- Salavagione, H. J., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry.
- Josephson, R. S., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase.
- Bard, A. J. (2023). Why does p-aminophenol oxidize in acid solution. Chemistry Stack Exchange.
- Li, X., et al. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry.
- Adventures in Homebrewing. The Many Uses Of Sodium Bisulfite.
- Eckert, K. G. (1988). Activation and detoxication of aminophenols. II. Synthesis and structural elucidation of various thiol addition products of 1,4-benzoquinoneimine and N-acetyl-1,4-benzoquinoneimine. PubMed.
- King Technology, Inc. SODIUM BISULFITE (SMBS) SOLUTIONS - TECHNICAL BULLETIN.
- Boyd, C. E. (2002). Sodium bisulfite treatments improve shrimp appearance but require proper disposal.
- General Chemical. (2010). Process for production of sodium bisulfite.
- General Chemical. (2011). Process for production of sodium bisulfite.
- Alves, M. J. (2014). In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino?
- Lipczynska-Kochany, E., & Iwamato, H. (1994). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution.
- Nagaland Pollution Control Board. (1989). THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. homebrewing.org [homebrewing.org]
- 4. environex.net.au [environex.net.au]
- 5. US20100008845A1 - Process for production of sodium bisulfite - Google Patents [patents.google.com]
- 6. US7985396B2 - Process for production of sodium bisulfite - Google Patents [patents.google.com]
- 7. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Analysis of 2,4-Dichloro-3-aminophenol Hydrochloride
Welcome to the technical support center for the analysis of 2,4-Dichloro-3-aminophenol hydrochloride (DCAH), a critical intermediate in pharmaceutical synthesis.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, analytical scientists, and quality control professionals in accurately identifying and quantifying impurities by High-Performance Liquid Chromatography (HPLC). Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and robustness of your analytical methods.
Troubleshooting Guide: Common HPLC Issues in DCAH Analysis
The unique chemical properties of this compound—an acidic phenol group, a basic amine group, and halogen substituents—present specific challenges in reversed-phase HPLC.[3] This guide addresses the most common issues encountered during method development and routine analysis.
Question 1: Why am I seeing significant peak tailing for the main DCAH peak?
Peak tailing is the most common issue when analyzing basic compounds like aminophenols.[4][5] It leads to poor resolution and inaccurate integration.
Immediate Checks & Solutions:
-
Secondary Silanol Interactions: The primary cause of tailing for basic analytes is the interaction between the protonated amine group of DCAH and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional C18 silica packing.[4] This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail".
-
Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to a range of 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate). At this pH, most surface silanol groups are protonated (Si-OH), minimizing the ionic interaction with the positively charged analyte.
-
Solution 2: Use a Base-Deactivated Column: Modern columns, often labeled as "base-deactivated" or featuring "end-capping," have a much lower concentration of accessible silanol groups. Switching to such a column can dramatically improve peak shape.
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them. However, be aware that TEA can shorten column lifetime and is not MS-friendly.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5][6]
-
Solution: Dilute the sample and inject a smaller mass of the analyte. If the peak shape improves, the original concentration was too high.
-
-
Column Contamination & Voids: Accumulation of sample matrix components on the column inlet frit or the formation of a void at the head of the column can distort the flow path.[6][7] This usually affects all peaks in the chromatogram.[5]
Troubleshooting Logic for Peak Tailing
Below is a workflow to diagnose and resolve peak tailing issues systematically.
Caption: Troubleshooting workflow for DCAH peak tailing.
Question 2: My DCAH peak is fronting. What is the cause?
Peak fronting is less common than tailing but can also compromise results.[8]
Immediate Checks & Solutions:
-
Sample Solvent Incompatibility: The most frequent cause of fronting is dissolving the sample in a solvent that is much stronger than the mobile phase.[8] For reversed-phase HPLC, this means a diluent with too high a percentage of organic solvent. The analyte band does not properly focus on the column head, leading to a distorted peak.
-
Solution: Prepare your sample in the initial mobile phase or a slightly weaker solvent. For instance, if your gradient starts at 10% acetonitrile, your sample diluent should not exceed this concentration.
-
-
Column Overload: Severe mass overload can sometimes manifest as fronting.[8]
-
Solution: As with tailing, dilute the sample to see if the peak shape becomes symmetrical.
-
-
Low Column Temperature: Insufficient temperature can lead to poor mass transfer kinetics, sometimes resulting in fronting.
-
Solution: Increase the column temperature (e.g., to 30-40°C) to improve efficiency. Ensure the column oven is functioning correctly.[8]
-
Question 3: I am seeing new, unexpected peaks in my chromatogram over time. Are these impurities?
While they could be process-related impurities, they might also be degradants formed during analysis. Aminophenols are notoriously susceptible to oxidation.
Immediate Checks & Solutions:
-
Oxidative Degradation: The aminophenol moiety can oxidize in the presence of dissolved oxygen, light, or metal ions, forming colored quinone-imine type structures. This can happen in the sample vial or even online during the HPLC run.
-
Solution 1: Use Freshly Prepared Solutions: Prepare samples immediately before placing them in the autosampler.
-
Solution 2: Use Amber Vials: Protect samples from light to prevent photolytic degradation.
-
Solution 3: Add an Antioxidant: For p-aminophenol, adding ascorbic acid to the sample solvent has been shown to prevent oxidation.[9] This is a highly relevant strategy for DCAH.
-
Solution 4: Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed to remove dissolved oxygen.
-
-
Mobile Phase Instability: If you are using additives like TEA, they can degrade over time.
-
Solution: Prepare fresh mobile phase daily.
-
Frequently Asked Questions (FAQs)
Method Development & Validation
Q1: What is a good starting point for developing a stability-indicating HPLC method for DCAH?
A stability-indicating method is one that can separate the main analyte from all potential degradation products and process-related impurities.[10]
Recommended Starting Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, Base-Deactivated (e.g., XBridge Shield RP18) | Provides good hydrophobic retention. Base-deactivation is critical to prevent peak tailing from the amine group.[4][11] |
| Mobile Phase A | 0.1% Formic Acid or 20mM Ammonium Formate in Water (pH ~2.8-3.7) | Low pH protonates silanols to improve peak shape. MS-compatible.[11] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure. |
| Gradient | 5-95% B over 20-30 minutes | A broad gradient is essential to elute both polar and non-polar impurities. |
| Detection | UV-DAD/PDA at 230 nm and 275 nm | Use a Diode Array Detector to monitor multiple wavelengths and check for peak purity.[12] |
| Column Temp. | 30 °C | Provides better efficiency and reproducibility than ambient temperature. |
| Injection Vol. | 5-10 µL | Small volume minimizes potential for overload and solvent effects. |
Q2: How do I prove my method is "stability-indicating"?
You must perform forced degradation studies as mandated by ICH guidelines.[13][14] This involves intentionally stressing the DCAH sample under various conditions to generate degradation products.[15] Your HPLC method must be able to resolve the DCAH peak from all degradant peaks that are formed.
Forced Degradation Experimental Protocol
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water).
-
Apply Stress Conditions: Expose the sample to the following conditions, aiming for 5-20% degradation of the main peak.[15]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.[15]
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently.[15] Neutralize the sample before injection.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature.[15]
-
Thermal: Heat the solid sample or a solution at 80°C.[15]
-
Photolytic: Expose the solution to UV and visible light in a photostability chamber.[10]
-
-
Analysis: Run each stressed sample on your HPLC system with a PDA detector.
-
Evaluation:
-
Confirm that the DCAH peak is well-separated from all new peaks.
-
Use peak purity analysis tools in your chromatography software to ensure the main peak is spectrally pure in all stressed conditions.
-
Impurity Identification
Q3: What are the likely impurities I should be looking for?
Impurities in DCAH can originate from the synthesis process or from degradation.
-
Process-Related Impurities: These could include starting materials like 2,4-Dichloro-3-nitrophenol, isomers (e.g., other dichlorinated aminophenols), or by-products from incomplete reactions.
-
Degradation Products: As discussed, oxidative degradation is a primary pathway for aminophenols. Hydrolysis of the amine or other reactions under acidic/basic conditions could also occur.
Q4: How can I identify an unknown impurity peak?
Identifying an unknown requires more advanced techniques.
Caption: Workflow for identifying unknown impurities.
-
Step 1: HPLC-DAD Analysis: The UV-Vis spectrum from a Diode Array Detector (DAD) can provide preliminary information about the impurity's structure compared to the main DCAH peak.
-
Step 2: HPLC-MS (Mass Spectrometry): This is the most powerful tool. An LC-MS analysis will provide the molecular weight of the impurity, which is a critical piece of information for proposing a chemical structure. Further fragmentation (MS/MS) can reveal structural details.
-
Step 3: Spike with Standards: If you have reference standards for potential process-related impurities, spiking them into your sample is a straightforward way to confirm identity by seeing if the peak area increases.
By following these troubleshooting guides and FAQs, you can develop robust and reliable HPLC methods for analyzing this compound, ensuring the quality and safety of the final pharmaceutical products.
References
- Benchchem. Application Note: Development of a Stability-Indicating HPLC Assay for 5-(3-Aminophenyl)-2-chlorophenol. Benchchem.
- SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments.
- Millennium Pharmaceuticals. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- HPLC Troubleshooting Guide.
- Schwartz, N. (2014). [16]Troubleshooting HPLC- Tailing Peaks. Restek.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Google Patents. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine. Google Patents.
- R Discovery. Forced Degradation Studies Research Articles - Page 1. R Discovery.
- MedCrave online. (2016). Forced Degradation Studies. MedCrave online.
- OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Longdom Publishing. (2012). Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets. Longdom Publishing.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- ChemicalBook. This compound | 61693-43-4. ChemicalBook.
- PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
- DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.
- Navigating the Purchase of Pharmaceutical Intermediates: A Buyer's Guide to this compound. (2025).
- PubChem. 3-Amino-2,4-dichlorophenol hydrochloride. PubChem.
- determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection.
- ResearchGate. (2002). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection | Request PDF. ResearchGate.
Sources
- 1. This compound | 61693-43-4 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,4-Dichloro-3-aminophenol Hydrochloride and Its Derivatives
Welcome to the Technical Support Center for the synthesis of 2,4-dichloro-3-aminophenol hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and analogous syntheses.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical and biologically active compounds. However, its preparation can be fraught with challenges, including poor regioselectivity in the key nitration step, difficulties in the reduction of a sterically hindered nitro group, and the inherent instability of the final aminophenol product. This guide aims to provide practical solutions to these common issues, ensuring a higher success rate in your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Part 1: Synthesis of the Precursor - 2,4-Dichloro-3-nitrophenol
The most common synthetic route to 2,4-dichloro-3-aminophenol involves the nitration of 2,4-dichlorophenol followed by the reduction of the resulting 2,4-dichloro-3-nitrophenol.
Question 1: My nitration of 2,4-dichlorophenol yields a mixture of isomers, with very low conversion to the desired 3-nitro product. How can I improve the regioselectivity?
Answer: This is a common and significant challenge. The hydroxyl group of 2,4-dichlorophenol is a strong ortho-, para-director, making nitration at the 6-position the favored reaction. Nitration at the 3-position is electronically disfavored and sterically hindered by the two adjacent chlorine atoms.
Causality: Standard nitrating conditions (e.g., nitric acid in sulfuric acid) will predominantly yield 2,4-dichloro-6-nitrophenol. To achieve nitration at the 3-position, you need to employ reaction conditions that can overcome these electronic and steric barriers.
Troubleshooting Strategies:
-
Choice of Nitrating Agent:
-
Milder Nitrating Agents: Experiment with milder nitrating agents that may offer different selectivity profiles. A mixture of sodium nitrite in trifluoroacetic acid can sometimes provide better regioselectivity for hindered positions.
-
Metal Nitrate Catalysis: The use of metal nitrates, such as bismuth(III) nitrate or iron(III) nitrate, in an organic solvent can sometimes alter the regioselectivity of nitration.
-
-
Reaction Conditions:
-
Temperature Control: Carefully control the reaction temperature. Lower temperatures generally favor kinetic control, which might lead to a different isomer distribution. Start with low temperatures (e.g., -10 to 0 °C) and slowly warm the reaction mixture.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Less polar, aprotic solvents may be beneficial.
-
-
Alternative Synthetic Routes:
-
Consider starting from a different precursor where the substitution pattern is already set. For example, the chlorination of 3-nitrophenol could be an alternative, though this also presents regioselectivity challenges.
-
dot
Caption: Regioselectivity challenge in the nitration of 2,4-dichlorophenol.
Part 2: Reduction of 2,4-Dichloro-3-nitrophenol
Once the 2,4-dichloro-3-nitrophenol precursor is obtained, the next critical step is the reduction of the nitro group to an amine.
Question 2: The reduction of my 2,4-dichloro-3-nitrophenol is slow and incomplete. What are the likely causes and how can I drive the reaction to completion?
Answer: The reduction of the nitro group in 2,4-dichloro-3-nitrophenol can be challenging due to steric hindrance from the two flanking chlorine atoms.
Causality: The bulky chlorine atoms can impede the approach of the reducing agent to the nitro group, slowing down the reaction rate and potentially leading to incomplete conversion.
Troubleshooting Strategies:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is often the cleanest method. Use a robust catalyst like Palladium on carbon (Pd/C) or Raney Nickel. You may need to use higher catalyst loading (e.g., 10-20 mol%) and higher hydrogen pressure (50-100 psi) to overcome the steric hindrance.
-
Metal/Acid Reduction: A classic and effective method is the use of a metal in an acidic medium, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic acid. These reactions are often exothermic and require careful temperature control.
-
-
Reaction Conditions:
-
Solvent: For catalytic hydrogenation, polar protic solvents like ethanol, methanol, or acetic acid are suitable. For metal/acid reductions, the acid itself often serves as the solvent.
-
Temperature: For catalytic hydrogenation, the reaction may require elevated temperatures (e.g., 40-60 °C). For metal/acid reductions, the reaction is often initiated at room temperature and may require cooling to control the exotherm.
-
dot
Caption: Decision workflow for the reduction of 2,4-dichloro-3-nitrophenol.
Part 3: Formation and Purification of the Hydrochloride Salt
The final aminophenol is often unstable and prone to oxidation. Converting it to the hydrochloride salt improves its stability and facilitates purification.
Question 3: My final product, 2,4-dichloro-3-aminophenol, is dark and appears impure after the reduction. How can I purify it and form the stable hydrochloride salt?
Answer: Aminophenols are notoriously susceptible to air oxidation, which leads to the formation of colored impurities. The crude product may also contain residual metals from the reduction step.
Causality: The electron-donating amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation, often catalyzed by trace metals and light.
Troubleshooting Strategies:
-
Work-up under Inert Atmosphere: Whenever possible, perform the work-up and isolation of the free aminophenol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification of the Free Amine (Optional):
-
Recrystallization: If the free amine is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be effective. The use of a small amount of a reducing agent like sodium dithionite in the recrystallization solvent can help prevent oxidation.
-
Column Chromatography: This can be effective but may lead to oxidation on the silica gel. It's best to use a deoxygenated eluent and work quickly.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude aminophenol in a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until the precipitation of the hydrochloride salt is complete.
-
The salt can then be collected by filtration, washed with a cold, non-polar solvent (like hexane or diethyl ether) to remove non-basic impurities, and dried under vacuum.
-
-
Decolorization:
-
If the hydrochloride salt is still colored, it can be dissolved in a minimal amount of a polar solvent (e.g., ethanol), treated with activated charcoal, heated briefly, and then filtered hot to remove the charcoal and colored impurities. The purified salt can then be recrystallized.
-
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aminophenol. |
| Salt Formation Solvent | Isopropanol, Diethyl Ether | Good solubility for the free amine, poor solubility for the HCl salt. |
| Purification Method | Recrystallization of HCl salt | Removes impurities and improves stability. |
| Decolorizing Agent | Activated Charcoal | Adsorbs colored polymeric byproducts. |
Experimental Protocols
The following protocols are provided as a starting point and are based on general procedures for the synthesis of analogous compounds. Optimization may be necessary for your specific experimental setup.
Protocol 1: Synthesis of 2,4-Dichloro-3-nitrophenol (Illustrative)
This protocol is a suggested starting point, as the regioselective nitration at the 3-position is challenging.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dichlorophenol (1 eq.) in a suitable solvent such as acetic acid or dichloromethane.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add a pre-cooled mixture of nitric acid (1.1 eq.) and sulfuric acid (1.1 eq.) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and will require purification by column chromatography or fractional crystallization.
Protocol 2: Reduction of 2,4-Dichloro-3-nitrophenol and Formation of the Hydrochloride Salt
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-3-nitrophenol (1 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add 10 mol% of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Place the flask under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature. The reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Salt Formation: To the filtrate, slowly add a concentrated solution of hydrochloric acid (1.1 eq.) or a saturated solution of HCl in isopropanol.
-
Isolation: The hydrochloride salt should precipitate. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
The protocols and troubleshooting advice provided are based on general organic chemistry principles and information from analogous syntheses. For specific mechanistic claims and standard protocols, please refer to authoritative sources in synthetic organic chemistry.
column chromatography techniques for purifying 2,4-Dichloro-3-aminophenol hydrochloride products
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2,4-Dichloro-3-aminophenol hydrochloride (CAS 61693-43-4) using column chromatography. Here, we address common challenges and provide field-proven solutions in a direct question-and-answer format.
Understanding the Analyte: Physicochemical Properties
This compound is a water-soluble, crystalline powder.[1] Its structure contains a phenolic hydroxyl group, an amino group, and two chlorine atoms, making it a polar aromatic compound. As a hydrochloride salt, it possesses ionic characteristics that significantly influence its chromatographic behavior.[2][3] Understanding these properties is the cornerstone of developing a successful purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Stationary Phase Selection
Question: What is the most suitable stationary phase for purifying this compound?
Answer: The choice of stationary phase is critical and depends on the impurity profile of your crude product. Given the polar and ionizable nature of the target compound, several options should be considered:
-
Reversed-Phase Silica (C18 or C8): This is a good starting point for moderately polar compounds. The nonpolar stationary phase interacts with the aromatic ring and chlorine atoms, while the polar mobile phase elutes the compound. However, the hydrochloride salt may exhibit poor retention and peak shape on standard C18 columns due to its high polarity.
-
Mixed-Mode Chromatography: For highly polar and ionic compounds, a mixed-mode stationary phase that combines reversed-phase and ion-exchange functionalities can be highly effective.[4][5][6] A stationary phase with both C18 chains and strong cation exchange (SCX) groups would offer dual retention mechanisms, significantly improving separation from non-ionic impurities.
-
Phenyl-Hexyl Phases: These columns provide alternative selectivity to C18 phases through π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte.[5][7] This can be particularly useful for separating aromatic isomers or compounds with similar polarities.
-
Normal-Phase Silica: While less common for such polar compounds due to strong adsorption, normal-phase chromatography can be employed. However, it often requires more complex and less "green" mobile phases. Given the compound's basic amino group, interactions with acidic silanol groups on the silica surface can lead to significant peak tailing.[8] If this method is chosen, deactivation of the silica gel or the use of mobile phase additives is crucial.
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Principle of Separation | Advantages | Disadvantages |
| Reversed-Phase (C18, C8) | Hydrophobic interactions | Widely available, good for general-purpose separations. | Potential for poor retention and peak tailing of the highly polar hydrochloride salt. |
| Mixed-Mode (RP/Ion-Exchange) | Hydrophobic and ionic interactions | Excellent retention and selectivity for ionic and polar compounds.[4][5] | Can be more expensive and may require more complex mobile phase optimization. |
| Phenyl-Hexyl | π-π interactions and hydrophobic interactions | Alternative selectivity for aromatic compounds.[5][7] | May not provide sufficient retention for very polar compounds. |
| Normal-Phase Silica | Adsorption | Good for separating non-polar impurities. | Prone to strong analyte adsorption leading to peak tailing and potential sample degradation.[8][9] |
FAQ 2: Mobile Phase Optimization
Question: How do I select and optimize the mobile phase for the purification of this compound?
Answer: Mobile phase optimization is key to achieving good resolution and peak shape.[10] For reversed-phase and mixed-mode chromatography, a mixture of an aqueous and an organic solvent is typically used.
-
Organic Solvents: Acetonitrile and methanol are common choices. Acetonitrile generally provides better peak shapes for aromatic compounds.
-
Aqueous Phase and pH Control: The pH of the aqueous phase is a critical parameter. Since 2,4-Dichloro-3-aminophenol is a basic compound, controlling the pH can suppress the ionization of the amino group and minimize interactions with residual silanol groups on the stationary phase, thereby reducing peak tailing.[5]
-
For reversed-phase chromatography, a slightly acidic mobile phase (pH 2.5-4) is often beneficial. This can be achieved by adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA).
-
For mixed-mode chromatography involving cation exchange, the pH will need to be carefully optimized to control the retention of the protonated amine.
-
-
Additives: The use of a competing base, such as triethylamine (TEA), in the mobile phase can help to block active silanol sites on the silica surface and improve peak shape, especially in normal-phase chromatography.[5][8][11]
Experimental Protocol: Mobile Phase Scouting
-
Initial Conditions (Reversed-Phase):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient, for example, 5-95% B over 20-30 column volumes.
-
-
Analysis: Monitor the elution profile using a UV detector. This compound has a UV absorbance that can be used for detection.
-
Optimization:
-
If retention is too low, decrease the initial percentage of the organic solvent.
-
If peaks are broad or tailing, consider adjusting the pH or adding an ion-pairing reagent.
-
If resolution between the product and impurities is poor, try a different organic solvent (e.g., methanol) or a different stationary phase.
-
FAQ 3: Troubleshooting Common Problems
Question: My chromatogram shows significant peak tailing for the main product. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like this compound is a common issue, often caused by secondary interactions with the stationary phase.[5]
Troubleshooting Flowchart: Peak Tailing
Caption: Troubleshooting guide for peak tailing.
Question: I am observing high backpressure during the purification. What are the likely causes and solutions?
Answer: High backpressure can damage your column and pump. It's essential to identify and resolve the issue promptly.[12][13]
Troubleshooting Flowchart: High Backpressure
Caption: Troubleshooting guide for high backpressure.
Question: My crude product is not very soluble in the initial mobile phase. How should I load it onto the column?
Answer: Poor solubility in the mobile phase can lead to precipitation at the head of the column, causing band broadening and poor separation.[9][14]
-
Wet Loading: Dissolve the sample in the minimum amount of a solvent that is slightly stronger than the initial mobile phase.[14] Be cautious, as using too strong of a solvent can cause the sample to spread down the column before the separation begins.
-
Dry Loading: This is often the preferred method for samples with limited solubility.[14]
-
Dissolve your crude product in a suitable solvent (e.g., methanol, dichloromethane).
-
Add a small amount of silica gel or celite to the solution.
-
Evaporate the solvent completely to obtain a free-flowing powder of your sample adsorbed onto the solid support.
-
Carefully load this powder onto the top of your packed column.
-
Purity Analysis of Fractions
After collecting fractions from your column, it is crucial to determine the purity of each. High-Performance Liquid Chromatography (HPLC) is an excellent technique for this.
Experimental Protocol: HPLC Purity Analysis
-
Column: Use a high-resolution analytical HPLC column (e.g., C18, 3 or 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is a good starting point.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
-
Analysis: Inject a small aliquot of each fraction. Combine the fractions that show a single, sharp peak corresponding to your product with the desired purity level.
Concluding Remarks
The successful purification of this compound by column chromatography is an achievable goal with a systematic approach. By understanding the compound's chemical nature, carefully selecting the stationary and mobile phases, and being prepared to troubleshoot common issues, researchers can obtain a high-purity product essential for downstream applications in drug discovery and development.
References
- CymitQuimica. CAS 61693-43-4: this compound.
- ChemicalBook. This compound | 61693-43-4.
- LookChem. Cas 101819-99-2,2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride.
- SIELC. Separation of 3-Amino-2,4-dichlorophenol hydrochloride on Newcrom R1 HPLC column.
- Sigma-Aldrich.
- The Good Scents Company. 3-amino-2,4-dichlorophenol HCl, 61693-43-4.
- BenchChem.
- BOC Sciences. 2, 4-Dichloro-3-aminophenol hydrochloride, min 98%, 250 mg.
- ResearchGate. Statistical Optimization of Reverse Phase High Performance Liquid Chromatography for the Analysis of Caffeine Paracetamol and its Degradation Product p-aminophenol | Request PDF.
- National Institutes of Health (NIH).
- Restek.
- Phenomenex.
- SIELC. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- YMC. Troubleshooting for Increased Pressure.
- LCGC International.
- Phenomenex. GC Technical Tip.
- Chemistry LibreTexts. 12.
- University of Rochester, Department of Chemistry.
- Reddit.
- ChemistryViews.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Chrom-Support. HPLC Troubleshooting.
- Organic Syntheses.
- Agilent.
- Washington State University. HPLC Troubleshooting Guide.
- PubChem. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117.
- Journal of Chromatographic Science, Oxford Academic.
- Biotage.
- Google Patents.
- Google Patents. CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
- BenchChem.
- BenchChem. Navigating the Purchase of Pharmaceutical Intermediates: A Buyer's Guide to this compound.
Sources
- 1. CAS 61693-43-4: this compound [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of 3-Amino-2,4-dichlorophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Choosing Your LC Stationary Phase [discover.restek.com]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. reddit.com [reddit.com]
- 12. nacalai.com [nacalai.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Minimizing Byproduct Formation in 2,4-Dichloro-3-aminophenol Hydrochloride Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions involving 2,4-Dichloro-3-aminophenol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate and seek to enhance reaction efficiency by minimizing the formation of critical byproducts. As a reagent with multiple reactive sites, precise control over reaction conditions is paramount to achieving high yields and purity.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Section 1: Understanding the Core Chemistry: Diazotization and Azo Coupling
The coupling reaction of this compound first involves the transformation of its primary amino group into a diazonium salt via diazotization. This is typically achieved by reacting the aminophenol with sodium nitrite in an acidic medium at low temperatures.[3] The resulting diazonium salt is a highly reactive electrophile that is then introduced to a nucleophilic coupling partner (e.g., another aromatic amine or phenol) to form an azo compound.
However, the inherent reactivity of the diazonium salt and the aminophenol starting material can lead to several competing side reactions, primarily decomposition and self-coupling, which significantly reduce the yield and purity of the desired product.
Caption: Key reaction pathways in the coupling of 2,4-Dichloro-3-aminophenol.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the coupling reaction in a practical, question-and-answer format.
Question 1: "My reaction turned dark brown or black upon adding sodium nitrite, and I observed gas evolution. What went wrong?"
Answer: This is a classic sign of diazonium salt decomposition. The diazonium group (-N₂⁺) is notoriously unstable at elevated temperatures and will decompose to liberate nitrogen gas and form a phenol, resulting in a tarry, complex mixture.
-
Causality: The diazotization reaction is highly exothermic. If the addition of sodium nitrite is too rapid or the external cooling is insufficient, localized hot spots will form, causing the newly formed diazonium salt to decompose instantly.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reaction vessel is submerged in an efficient cooling bath (e.g., ice-salt or a cryocooler) maintained between 0°C and 5°C throughout the diazotization process.[4]
-
Control Reagent Addition: Dissolve the sodium nitrite in water and add it dropwise to the acidic solution of the aminophenol. Never add solid sodium nitrite directly to the reaction, as this can create uncontrollable hot spots.
-
Monitor Internal Temperature: Use a low-temperature thermometer placed directly in the reaction mixture, not just in the cooling bath, to get an accurate reading of the internal reaction temperature.
-
Question 2: "My final product analysis (LC-MS/TLC) shows a significant peak with a mass corresponding to a dimer of my starting material. How can I prevent this?"
Answer: You are observing the results of self-coupling. This occurs when the electrophilic diazonium salt reacts with the still-nucleophilic unreacted 2,4-Dichloro-3-aminophenol instead of your intended coupling partner.
-
Causality: This side reaction is favored when:
-
Diazotization is incomplete, leaving a significant concentration of the starting amine.
-
The pH is not optimal during the coupling step, rendering the intended coupling partner less reactive than the remaining aminophenol.
-
-
Troubleshooting Steps:
-
Ensure Complete Diazotization: Use a slight excess (e.g., 1.05-1.10 equivalents) of sodium nitrite to drive the diazotization to completion.
-
Test for Nitrous Acid: Before proceeding to the coupling step, confirm the presence of excess nitrous acid using starch-iodide paper (will turn blue-black). This indicates that all the aminophenol has been converted.
-
Destroy Excess Nitrous Acid: Once diazotization is complete, the excess nitrous acid must be quenched. Add a small amount of sulfamic acid or urea and stir until the starch-iodide test is negative.[3] This prevents unwanted side reactions with your coupling partner.
-
Optimize Addition Order: Add the prepared diazonium salt solution slowly to the solution of your coupling partner. This ensures the diazonium salt is always the limiting reagent in the immediate reaction environment, favoring reaction with the target partner.
-
Question 3: "The coupling reaction is very slow or appears to have stalled, resulting in a low yield."
Answer: A sluggish reaction points to insufficient activation of your coupling partner, which is almost always a pH-dependent issue.
-
Causality:
-
Phenolic Coupling Partners: For coupling with phenols, the reaction requires the formation of the highly nucleophilic phenoxide ion. This is achieved under slightly alkaline conditions (typically pH 8-10).[3] If the medium is too acidic, the phenol remains protonated and is not reactive enough.
-
Amine Coupling Partners: For coupling with aromatic amines, the reaction proceeds best under slightly acidic conditions (typically pH 4-7) to prevent the diazonium salt from converting to a non-electrophilic diazohydroxide at high pH, while still having sufficient concentration of the free amine (not the protonated, unreactive ammonium salt).
-
-
Troubleshooting Steps:
-
Segmented pH Control: Maintain acidic conditions (pH < 2) during diazotization for maximum diazonium salt stability. For the coupling step, prepare a separate solution of your coupling partner with its pH pre-adjusted to the optimal range using a base (e.g., sodium hydroxide, sodium carbonate) or acid.
-
Monitor and Adjust pH: As you slowly add the acidic diazonium salt solution to your coupling partner, the overall pH will drop. Monitor the pH continuously and add a dilute base solution concurrently to maintain the optimal pH for the coupling reaction.
-
Solvent Choice: Ensure your solvent system can accommodate the required pH range and keep both the diazonium salt and the coupling partner in solution. Aqueous or mixed aqueous/organic systems are common.[5]
-
Caption: A logical workflow for troubleshooting common byproduct issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
-
A1: It should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C). Aminophenols are susceptible to air oxidation, which can lead to colored impurities that complicate subsequent reactions.
-
-
Q2: Can I use a different acid besides hydrochloric acid for the diazotization?
-
A2: Yes, sulfuric acid is also commonly used.[4] However, the choice of acid can influence the solubility of the resulting diazonium salt. It is crucial to maintain consistency in your procedure. Hydrochloric acid is often preferred as it is the salt form of the starting material.
-
-
Q3: What is the best way to monitor the reaction's progress?
-
A3: Thin-Layer Chromatography (TLC) is an effective technique. Spot the reaction mixture alongside your starting materials. The disappearance of the starting aminophenol and the appearance of a new, often colored, spot indicates product formation. For more quantitative analysis, LC-MS is the preferred method.
-
-
Q4: My coupling partner is not soluble in water. What should I do?
-
A4: You can use a co-solvent system. For example, dissolving the coupling partner in a minimal amount of a water-miscible organic solvent like ethanol, methanol, or DMF before adding the aqueous base and then proceeding with the coupling can be effective.[6]
-
Section 4: Optimized General Protocol & Critical Parameters
This protocol provides a robust starting point. Researchers should optimize based on the specific reactivity of their coupling partner.
Part A: Diazotization
-
In a jacketed reactor or a flask equipped with a mechanical stirrer and an internal thermometer, suspend this compound (1.0 equiv.) in water and concentrated hydrochloric acid (2.5-3.0 equiv.).
-
Cool the mixture to 0-5°C using an external cooling bath.
-
Dissolve sodium nitrite (1.05 equiv.) in a small amount of cold water.
-
Add the sodium nitrite solution dropwise to the aminophenol suspension over 30-60 minutes, ensuring the internal temperature never exceeds 5°C .
-
Stir the resulting solution for an additional 20-30 minutes at 0-5°C.
-
Confirm the completion of diazotization using a starch-iodide paper test (should be positive).
-
Quench the excess nitrous acid by adding small portions of sulfamic acid until the starch-iodide test is negative. The diazonium salt solution is now ready.
Part B: Azo Coupling (Example with a Phenolic Partner)
-
In a separate reaction vessel, dissolve the phenolic coupling partner (1.0 equiv.) in a dilute aqueous sodium hydroxide solution, adjusting the pH to 9-10.
-
Cool this solution to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the coupling partner solution over 30-60 minutes.
-
Monitor the pH during the addition and add more dilute NaOH as needed to maintain the pH in the 9-10 range.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, or until TLC/LC-MS analysis shows the consumption of the starting materials.
-
Isolate the product by filtration if it precipitates, or by extraction after adjusting the pH to neutralize the solution.
Table 1: Summary of Critical Reaction Parameters
| Parameter | Recommended Range/Value | Rationale & Impact on Byproducts |
| Diazotization Temp. | 0-5°C | Prevents thermal decomposition of the diazonium salt, minimizing tar and phenol byproduct formation.[4] |
| NaNO₂ Stoichiometry | 1.05-1.10 equivalents | Ensures complete conversion of the aminophenol, minimizing self-coupling byproducts. |
| Coupling pH (Phenols) | 8-10 | Maximizes the nucleophilicity of the phenolic coupler by forming the phenoxide ion, increasing reaction rate.[3] |
| Coupling pH (Amines) | 4-7 | Balances the need for a free amine nucleophile against the stability of the diazonium electrophile. |
| Reagent Addition | Slow, dropwise | Maintains temperature control and prevents localized high concentrations that favor side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Reduces oxidative degradation of the aminophenol starting material and product, improving final color and purity. |
Section 5: Purification Strategies
Common byproducts such as dimers and decomposition products often have different polarity and solubility profiles from the desired azo product.
-
Recrystallization: This is the most common method for purifying solid azo dyes. A suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[5]
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel chromatography can be used to separate compounds based on polarity.
-
Extraction: Adjusting the pH of the final reaction mixture can be used for a preliminary cleanup. Many azo products containing phenolic groups are soluble in base and can be extracted and re-precipitated.[7]
References
- Otutu, J. O. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Current Research in Chemistry, 4(4), 119-127. [Link]
- Otutu, J. O. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Science Alert. [Link]
- ResearchGate. (n.d.). Diazotization of 2- or 4-aminophenols. [Image].
- LookChem. (n.d.). Cas 101819-99-2, 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride.
- PrepChem.com. (n.d.). A. Preparation of 2,4-Dichloro-6-aminophenol.
- Appchem. (n.d.). This compound | 61693-43-4.
- PubChem. (n.d.). 3-Amino-2,4-dichlorophenol hydrochloride.
- Alhfidh, H. A., & Othman, N. S. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol. Rafidain Journal of Science, 31(1), 57-68. [Link]
- Wang, Y. (2017). Preparation process of 2,4-dichlorophenol (CN106349025A).
- N/A. (2010). Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol (CN101781175A).
- Yakubu, M. K., et al. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Journal of Applied Sciences, 9(11), 2125-2131. [Link]
- CAS Common Chemistry. (n.d.). This compound.
- N/A. (2013). Synthetic method of 2-chloro-4-aminophenol (CN103130657A).
- N/A. (2021). Synthesis device and application of 2, 6-dichloro-4-aminophenol (CN112920060A).
- N/A. (1989). Process for the preparation of 2,6-dichloro-4-aminophenol (EP0347283A1).
- Benner, R. C. (1984). Process for the purification of p-aminophenol (US4440954A).
Sources
- 1. CAS 61693-43-4: this compound [cymitquimica.com]
- 2. appchemical.com [appchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. scialert.net [scialert.net]
- 6. scialert.net [scialert.net]
- 7. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with 2,4-Dichloro-3-aminophenol Hydrochloride
This guide is intended for researchers, scientists, and drug development professionals utilizing 2,4-Dichloro-3-aminophenol hydrochloride in their synthetic workflows. As a critical intermediate, particularly in the synthesis of kinase inhibitors like aryl-pyrimidinyl ureas, its reactivity is profoundly influenced by experimental conditions.[1] This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, focusing on the pivotal role of pH in achieving high reaction efficiency and purity.
Core Concept: The pH-Reactivity Nexus of 2,4-Dichloro-3-aminophenol
The structure of 2,4-Dichloro-3-aminophenol contains two key functional groups: a phenolic hydroxyl group (-OH) and an aromatic amino group (-NH₂). In its commercially supplied hydrochloride form, the amino group is protonated as an ammonium salt (-NH₃⁺Cl⁻). This has profound implications for its reactivity.
The primary reactive site for common coupling reactions, such as N-acylation or urea formation, is the nitrogen atom of the amino group. However, in its protonated state (-NH₃⁺), the lone pair of electrons on the nitrogen is unavailable, rendering it non-nucleophilic. To achieve the desired reaction, the free amine (-NH₂) must be generated in situ. This is accomplished by adding a base to the reaction mixture, which shifts the equilibrium towards the deprotonated, nucleophilic form.
The reaction's pH is a delicate balance.
-
Too Acidic (Low pH): The equilibrium will heavily favor the protonated, unreactive -NH₃⁺ form. This will result in sluggish or completely stalled reactions.
-
Too Basic (High pH): While a basic environment ensures the presence of the nucleophilic -NH₂ form, it introduces other risks. The phenolic -OH group can be deprotonated to form a phenoxide (-O⁻), which is also nucleophilic and can lead to undesired O-acylation side products. Furthermore, aminophenols can be susceptible to oxidation, a process that is often accelerated under basic conditions, leading to colored impurities and reduced yield.[2]
The two electron-withdrawing chlorine atoms on the aromatic ring decrease the electron density of the system. This electronic effect lowers the basicity of the amino group (lowers the pKa of its conjugate acid) and increases the acidity of the phenolic proton (lowers its pKa) compared to unsubstituted aminophenols. This makes precise pH control even more critical.
Caption: pH-dependent equilibrium of 2,4-Dichloro-3-aminophenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound.
Q1: My reaction is not starting, or the conversion is extremely low. TLC analysis shows only starting material. What is the primary cause?
A1: The most likely cause is insufficient basicity in your reaction medium. The starting material is a hydrochloride salt, meaning the amine is protonated and non-nucleophilic. You must add a sufficient amount of base to both neutralize the hydrochloride salt and to deprotonate the resulting ammonium ion to generate the free amine.
-
Troubleshooting Steps:
-
Check Stoichiometry of Base: Ensure you are using at least one full equivalent of base to neutralize the HCl salt. An excess (typically 1.1 to 2.0 equivalents) is often required to drive the equilibrium toward the free amine.
-
Base Strength: The base must be strong enough to deprotonate the aromatic ammonium ion. Common choices include organic amine bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). For sluggish reactions, a stronger base may be required, but proceed with caution to avoid side reactions (see Q2).
-
Solubility: The hydrochloride salt is generally soluble in water but has limited solubility in many organic solvents.[3] The free base form has better solubility in organic solvents. If your starting material is not dissolving, it may be an indication that the neutralization has not occurred effectively. Consider using a polar aprotic solvent such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO), which can help solubilize both the salt and the free base forms.[4]
-
Q2: My reaction produces the desired product, but I'm getting significant, hard-to-remove impurities. My final product is also colored.
A2: This often points to a reaction pH that is too high or exposure to oxygen. While a base is necessary, an overly strong or excessive amount of base can lead to two primary side reactions:
-
O-Acylation/O-Alkylation: The phenolic hydroxyl group becomes significantly nucleophilic upon deprotonation to a phenoxide at high pH. This phenoxide can compete with the amino group in reacting with your electrophile, leading to undesired O-substituted byproducts.
-
Oxidation: Aminophenols are susceptible to oxidation, which forms highly colored quinone-imine or polymeric species. This process is often catalyzed by trace metals and is significantly accelerated in basic conditions and in the presence of air (oxygen).
-
Troubleshooting Steps:
-
Optimize Base and Equivalents: Switch to a milder base. For instance, if you are using sodium hydroxide, consider switching to potassium carbonate or DIPEA. Methodically screen the number of equivalents of base used, starting from 1.1 equivalents and increasing incrementally while monitoring the reaction for both product formation and impurity profile by TLC or LC-MS.
-
Control Reaction Temperature: Keep the reaction temperature as low as reasonably possible to achieve a good rate. Side reactions often have a higher activation energy and become more prevalent at elevated temperatures.
-
Inert Atmosphere: To prevent oxidation, perform the reaction under an inert atmosphere of nitrogen or argon. Degas your solvent before use to remove dissolved oxygen.
-
Purification: If colored impurities form, they can sometimes be removed by treating the crude product solution with activated charcoal, followed by filtration before final crystallization or chromatography.[5]
-
Q3: During aqueous workup, I am losing a significant amount of my product. How can I improve my extraction efficiency?
A3: The amphoteric nature of the product (containing both a weakly basic amine and an acidic phenol) means its solubility is highly pH-dependent. At a neutral pH, the compound may have partial solubility in both aqueous and organic layers, leading to poor extraction efficiency.
-
Troubleshooting Steps:
-
Acidic Wash: To ensure your product is in the organic layer, first perform an extraction with a mild acidic solution (e.g., dilute HCl or saturated ammonium chloride solution). This will protonate any remaining basic starting material, pulling it into the aqueous layer, while your (now N-acylated) product should remain in the organic layer.
-
Basic Wash: Follow with a wash using a mild basic solution (e.g., saturated sodium bicarbonate solution). This will remove any acidic starting materials or byproducts.
-
pH Adjustment for Product Extraction: Be mindful of the pH. If your product itself has an acidic proton (like the phenol), making the aqueous layer too basic (e.g., with NaOH) could deprotonate it and pull it into the aqueous phase. Conversely, making the aqueous layer too acidic could protonate a basic site on your product. Always check the pH of the aqueous layer and adjust carefully to ensure your desired product remains in the organic phase.
-
Case Study: Protocol for Synthesis of an N-Aryl-N'-Pyrimidinyl Urea
This protocol is a representative example based on general methods for synthesizing aryl urea kinase inhibitors.[4][6][7] It is essential to adapt and optimize these conditions for your specific substrates.
Reaction: this compound + Aryl/Heteroaryl Isocyanate → 1-(2,4-dichloro-3-hydroxyphenyl)-3-(aryl/heteroaryl)urea
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Isocyanate (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution & Neutralization: Add anhydrous DMF (approx. 0.1 M concentration). Add DIPEA (2.2 eq) to the suspension. Stir the mixture at room temperature for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.
-
Addition of Electrophile: Add the aryl or heteroaryl isocyanate (1.05 eq) to the solution, either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C. Reactions are typically complete within 2-12 hours.
-
Quenching & Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Wash the organic layer sequentially with water (2x), saturated aq. NaHCO₃ (1x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure urea product.
pH Impact on Reaction Outcome (Qualitative)
| pH Range | Dominant Species of Starting Material | Expected Reaction Outcome | Potential Side Products |
| < 4 (Acidic) | -NH₃⁺ (Protonated, Inactive) | No or very slow reaction. | None |
| 5 - 8 (Near Neutral) | Equilibrium between -NH₃⁺ and -NH₂ | Slow to moderate reaction rate. | Minimal |
| 8 - 10 (Weakly Basic) | -NH₂ (Deprotonated, Active) | Optimal. Good reaction rate. | Low risk of O-acylation |
| > 11 (Strongly Basic) | -NH₂ and -O⁻ (Phenoxide) | Fast reaction. | High risk of O-acylation, oxidation, and degradation. |
Troubleshooting Workflow
Caption: Step-by-step workflow for troubleshooting common reaction issues.
References
- Novel process for synthesis of heteroaryl-substituted urea compounds.
- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method.SSRN Electronic Journal. [Link]
- Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.
- US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
- Process for preparing certain phenyl urea compounds.
- 4-Aminophenol hydrochloride - Solubility of Things. Solubility of Things. [Link]
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
- This compound - CAS Common Chemistry. CAS. [Link]
- Pyrimidinyl aryl urea derivatives being fgf inhibitors.
- 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO. PubChem. [Link]
- Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety.Research on Pharmaceutical Sciences. [Link]
- When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. [Link]
- US10005884B2 - Methods for purifying 2-aryl-3,3-bis(hydroxyaryl)phthalimidines.
Sources
- 1. This compound | 61693-43-4 [m.chemicalbook.com]
- 2. WO2000012472A2 - Process for preparing certain phenyl urea compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 5. US10005884B2 - Methods for purifying 2-aryl-3,3-bis(hydroxyaryl)phthalimidines - Google Patents [patents.google.com]
- 6. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2007071752A3 - Pyrimidinyl aryl urea derivatives being fgf inhibitors - Google Patents [patents.google.com]
Technical Support Center: Temperature Control in Reactions with 2,4-Dichloro-3-aminophenol Hydrochloride
Welcome to the technical support center for handling 2,4-Dichloro-3-aminophenol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent. Precise temperature control is not merely a suggestion but a critical parameter for ensuring reaction success, purity, and reproducibility. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the thermal characteristics and handling of this compound.
Q1: What are the official thermal stability and recommended storage conditions for this compound?
A: this compound is a solid that should be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures between 2-8°C.[1] While some data sheets may state it is stable at room temperature, this typically refers to short-term handling in a sealed container.[2] The aminophenol functional groups are susceptible to slow oxidation over time, a process that is significantly accelerated by elevated temperatures and exposure to air and light.[3] The hydrochloride salt form enhances stability compared to the free base, but adherence to cold, inert storage is a critical first step in ensuring reagent quality and reaction reproducibility.
Q2: Why is precise temperature control so critical when using this reagent?
A: Temperature is a dominant factor influencing three key aspects of your reaction:
-
Reaction Rate (Kinetics): All chemical reactions have an activation energy barrier. Insufficient temperature can lead to sluggish or failed reactions. Conversely, excessive heat can accelerate the reaction to an uncontrollable rate. In some esterification reactions, for example, increasing temperature has been shown to have a direct positive correlation with both reaction rate and final yield.[4]
-
Reaction Selectivity: Most synthetic transformations can proceed through multiple pathways, leading to different products. The desired reaction and various side reactions each have a unique activation energy. By precisely controlling the temperature, you can supply enough energy to overcome the barrier for the desired transformation while minimizing the energy available for unwanted side reactions. Cryogenic conditions (e.g., -40°C to -100°C) are often employed for highly reactive compounds to maximize selectivity and limit impurity formation.[5]
-
Reagent and Product Stability: The reactant, intermediates, and final product may all have limited thermal stability. The aminophenol moiety, in particular, can be prone to oxidative degradation, leading to the formation of highly colored quinone-imine type impurities.[6] An uncontrolled temperature spike (exotherm) can rapidly decompose material, drastically reducing yield and complicating purification.
Q3: What are the most common temperature-sensitive side reactions?
A: The primary side reactions stem from the high reactivity of the electron-rich aminophenol ring.
-
Oxidation: This is the most common issue. Exposure to air, oxidizing agents, or even catalytic amounts of certain metals (like iron) at elevated temperatures can lead to oxidation.[6][7] This process often results in the formation of dark brown or black polymeric materials, which are a clear visual indicator of a compromised reaction.
-
Over-reaction/Polysubstitution: In reactions like alkylations or acylations, if the temperature is too high, the kinetic energy of the molecules may be sufficient to overcome the activation barrier for multiple substitutions on the aromatic ring or the amino group, leading to a complex mixture of products.
-
Decomposition: At sufficiently high temperatures, the molecule can undergo thermal decomposition, breaking down into smaller, often volatile or tar-like substances.
Q4: What is a typical temperature range for reactions involving this compound?
A: There is no single "typical" range; the optimal temperature is entirely dependent on the specific chemical transformation being performed.
-
Low-Temperature Reactions (-78°C to 0°C): Reactions involving highly reactive intermediates, such as diazotization of the amino group, often require very low temperatures to ensure the stability of the diazonium salt.[8]
-
Sub-Ambient to Room Temperature (0°C to 30°C): Many standard transformations, such as certain acylations, couplings, or the reduction of a nitro group on a similar molecule, can proceed efficiently in this range.[9][10] This range often provides a good balance between reaction rate and stability.
-
Elevated Temperatures (30°C to 120°C): Some reactions, like reductions using hydrazine hydrate or specific nucleophilic substitutions, may require heating to proceed at a reasonable rate.[11][12] When working at these temperatures, maintaining a strictly inert atmosphere is paramount to prevent oxidation.
| Reaction Type (Example) | Typical Temperature Range | Rationale |
| Diazotization | -5°C to 10°C | Prevents decomposition of the unstable diazonium salt intermediate.[8] |
| Catalytic Hydrogenation | 25°C to 95°C | Balances catalyst activity with reagent stability. Requires careful monitoring to prevent over-reduction.[9][13] |
| Acylation/Sulfonylation | 0°C to Room Temperature | Generally fast reactions; cooling is used to moderate the initial exotherm. |
| Hydrazine Reduction | 90°C to 120°C | Higher activation energy requires thermal input to drive the reaction.[11][14] |
Q5: What equipment is recommended for optimal temperature control?
A: While traditional ice and oil baths have been used for decades, they offer imprecise control.[15] For reproducible and high-quality results, modern equipment is strongly recommended.
-
Synthesis Workstations/Jacketed Reactors: These systems use a circulating fluid (from a heated or refrigerated circulator) to maintain a precise and uniform temperature in the reactor jacket. They allow for automated temperature ramps and accurate holding at setpoints.[16]
-
Internal Temperature Probe (Thermocouple): This is non-negotiable. The temperature of the cooling bath is not the temperature of your reaction. An internal probe provides real-time feedback on the actual reaction conditions, which is essential for controlling exotherms.[17]
-
Automated Dosing Pumps: For reactions involving the addition of a reactive reagent, a syringe pump or peristaltic pump allows for slow, controlled addition. This is a primary method for managing heat evolution and preventing dangerous temperature spikes.[16]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common temperature-related issues.
Problem 1: Low or No Reaction Yield
Your reaction has run for the expected duration, but analysis (TLC, LC-MS) shows a high percentage of unreacted starting material.
-
Possible Cause A: Temperature Too Low. The reaction lacks the necessary activation energy to proceed at a meaningful rate.
-
Possible Cause B: Temperature Too High. The reactant or a key intermediate has decomposed faster than it could be converted to the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yield.
Problem 2: High Levels of Impurities and/or Dark-Colored Byproducts
The reaction appears to have worked, but the crude product is a dark, tarry substance, and purification is difficult, yielding a product with low purity.
-
Primary Cause: Uncontrolled Exotherm and Oxidation. A rapid release of heat (exotherm) likely occurred, raising the internal temperature significantly above the setpoint. This high temperature accelerated side reactions, particularly the oxidation of the aminophenol, leading to colored polymeric byproducts.[6]
Corrective Action Protocol:
-
Improve Heat Dissipation: Ensure your reaction flask is appropriately sized (not more than 2/3 full) and that stirring is vigorous enough to ensure efficient heat transfer to the vessel walls.
-
Control Reagent Addition: The most effective way to manage an exotherm is to control the rate at which the limiting reagent is added. Perform the addition slowly via a syringe pump while closely monitoring the internal temperature.
-
Pre-cool the Reaction: Start the reaction at a temperature 5-10°C below your target setpoint. This provides a thermal buffer to absorb the initial heat of reaction without overshooting the target temperature.
-
Ensure Inert Atmosphere: Rigorously de-gas all solvents and maintain a positive pressure of nitrogen or argon throughout the entire process to minimize contact with oxygen.
Problem 3: Inconsistent Results Between Batches
You have run the same reaction multiple times with identical reagent quantities, but the yield and purity vary significantly from batch to batch.
-
Primary Cause: Lack of Reproducible Temperature Control. Inconsistent temperature profiles are a leading cause of batch-to-batch variability.[15] Relying on a bath's setpoint without monitoring the internal temperature can mask significant differences in the actual reaction conditions, especially during reagent addition or at different scales.
Solution: Adopt a "Gold Standard" Experimental Setup
Implementing a standardized and well-monitored setup is key to achieving reproducibility.
Caption: Diagram of a robust experimental setup for precise temperature control.
Section 3: Key Experimental Protocols
Protocol 3.1: Setting Up a Reaction for Precise Sub-Ambient Temperature Control (-20°C)
This protocol describes a reliable method for maintaining a low reaction temperature, essential for controlling reactive intermediates and improving selectivity.
-
Apparatus Assembly: Assemble a dry, three-necked, round-bottomed flask equipped with an overhead stirrer, a nitrogen/argon inlet, and a septum. Place a calibrated internal thermocouple through the septum, ensuring the tip is submerged well below the surface of the reaction solvent but not touching the flask walls.[17]
-
Cooling System: Place the flask in a Dewar or crystallizing dish of appropriate size. Create a cooling slurry using dry ice and a suitable solvent (e.g., acetone or isopropanol). Add the dry ice slowly to the solvent until the desired bath temperature (e.g., -25°C to -30°C to achieve an internal -20°C) is reached. Alternatively, use a laboratory refrigerated circulator connected to a jacketed vessel for superior control.[16]
-
Solvent Pre-Cooling: Add the reaction solvent to the flask and begin stirring. Allow the internal temperature to equilibrate to the target -20°C.
-
Reagent Addition: Add the this compound to the cold solvent. If the other reactant is a liquid, add it dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes).
-
Temperature Monitoring: Continuously monitor the internal temperature. If it rises more than 2-3°C during the addition, pause the addition and allow it to cool back to the setpoint before resuming.
Protocol 3.2: General Method for Monitoring and Responding to an Exotherm
-
Establish a Baseline: Before adding your second reagent, record the stable, initial temperature of your solution (T_initial).
-
Controlled Addition: Begin adding the second reagent at a slow, constant rate.
-
Continuous Monitoring: Log the internal temperature every 1-2 minutes. Modern synthesis workstations can do this automatically.[16][18]
-
Identify the Exotherm: An exotherm is identified by a rise in temperature that is faster than the rate of cooling provided by your apparatus.
-
Intervention Criteria: Establish a maximum allowed temperature (T_max). If the internal temperature approaches T_max (e.g., comes within 2°C of it), immediately STOP the reagent addition.
-
Cooling and Resumption: Allow the reaction mixture to cool back down to the target temperature. Once stable, resume the addition at a slower rate (e.g., 50% of the previous rate).
-
Post-Addition Monitoring: After the addition is complete, continue to monitor the temperature. A slow decrease back to the bath temperature indicates the reaction is subsiding. A continued high temperature indicates the reaction is still proceeding.
By implementing these rigorous temperature control strategies, you will significantly improve the success, purity, and reproducibility of your reactions involving this compound.
References
- PrepChem. (n.d.). Synthesis of 2,4-Dichloro-3-isopropyl-6-aminophenol hydrochloride.
- Organic Syntheses. (n.d.). Instructions for Articles.
- Data Logger Inc. (n.d.). Best Practices for Temperature Monitoring Systems.
- Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis.
- European Commission. (2007, March 21). Opinion of the Scientific Committee on Consumer Products on 3-amino-2,4-dichlorophenol HCl (A43).
- LabManager. (2025, January 27). A Complete Guide to Temperature Mapping in the Lab.
- Manufacturing Chemist. (2011, December 5). New experimental techniques for organic synthesis.
- Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1298. [Link]
- Tan, Y. B., et al. (2021). Effect of Temperature on the Purity and Yield of Aspirin. ACS Omega, 6(49), 33924-33929. [Link]
- Sai Life Sciences. (n.d.). Cryogenic Reaction Services for Sensitive Chemistry.
- Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
- Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
- Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
- Google Patents. (n.d.). CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
- Hettiyadura, A. P. S., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions.
- Hettiyadura, A. P. S., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions.
- Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And.
Sources
- 1. This compound | 61693-43-4 [amp.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-AMINO-4,6-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 5. Cryogenic Reaction Services for Sensitive Chemistry | [sailife.com]
- 6. Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 12. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]
- 13. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 14. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 15. New experimental techniques for organic synthesis [manufacturingchemist.com]
- 16. mt.com [mt.com]
- 17. orgsyn.org [orgsyn.org]
- 18. dataloggerinc.com [dataloggerinc.com]
Technical Support Center: Catalyst Poisoning in 2,4-Dichloro-3-aminophenol Hydrochloride Reactions
Welcome to the technical support center dedicated to troubleshooting catalyst poisoning in reactions involving 2,4-Dichloro-3-aminophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for diagnosing and resolving catalytic challenges. The complex nature of this substrate, containing amino, hydroxyl, and chloro-functional groups, presents unique challenges in catalytic processes, particularly in hydrogenation and hydrodechlorination reactions where catalyst stability is paramount.
Frequently Asked Questions (FAQs): Initial Diagnosis
This section addresses the most common initial signs of catalyst deactivation. A rapid check of these symptoms can help you quickly determine if catalyst poisoning is the likely culprit behind your experimental issues.
Q1: My reaction has stalled or is significantly slower than usual. Is this catalyst poisoning?
A1: A sudden or gradual decrease in reaction rate is a classic indicator of catalyst poisoning.[1] This occurs because active sites on the catalyst surface become blocked or chemically altered by impurities, preventing the substrate from binding and reacting.[2][3] You might observe this as a reduced uptake of hydrogen gas in a hydrogenation reaction or the persistence of starting material long past the expected reaction time.
Q2: I'm observing an increase in byproducts and a drop in selectivity. What could be the cause?
A2: A loss of selectivity is a more subtle sign of catalyst poisoning. Some poisons may only partially block active sites or alter the electronic properties of the catalyst, leading to alternative reaction pathways. For instance, in the hydrodechlorination of 2,4-dichloro-3-aminophenol, you might see an increase in partially dechlorinated intermediates or products from undesired side reactions.
Q3: Why do I need to increase the temperature or pressure to get the same conversion rate I achieved before?
A3: The need for harsher reaction conditions to drive the reaction to completion suggests a decline in catalyst activity.[1] While the catalyst may not be completely dead, a significant portion of its active sites are likely deactivated, requiring more energy input to achieve the desired transformation.
Q4: My catalyst has changed color or appears agglomerated after the reaction. Is this significant?
A4: Yes, physical changes can indicate a problem. Color changes might suggest the deposition of foreign substances or a change in the oxidation state of the metal. Agglomeration or sintering, often caused by excessive temperatures (thermal degradation), leads to a loss of active surface area.[4]
In-Depth Troubleshooting Guide: From Symptom to Solution
This guide provides a systematic workflow to identify the root cause of catalyst poisoning and implement effective solutions.
Step 1: Symptom Identification & Hypothesis Generation
The first step is to correlate your experimental observations with potential causes. The unique structure of this compound points toward specific vulnerabilities.
Observed Symptom:
-
Slow or stalled reaction.
-
Low conversion of starting material.
-
Formation of unexpected byproducts (e.g., mono-dechlorinated species).
Primary Hypotheses:
-
Halide Poisoning: The reaction itself, hydrodechlorination, releases hydrochloric acid (HCl), which can poison palladium and platinum catalysts.[5] The starting material being a hydrochloride salt exacerbates this by introducing chloride ions from the outset.
-
Sulfur Poisoning: Trace sulfur compounds in reagents, solvents, or the starting material itself are potent poisons for noble metal catalysts.[3][4][6] They form strong chemical bonds with metal surfaces, blocking active sites.[7]
-
Nitrogen-Based Inhibition: While the amino group is part of the substrate, other nitrogen-containing impurities or even the product can competitively adsorb to active sites, inhibiting the reaction. Some nitrogen compounds can be deleterious poisons.[8][9]
-
Feedstock Contamination: Heavy metals (e.g., lead, mercury, arsenic) or other organic impurities from previous synthetic steps can irreversibly poison the catalyst.[3][10]
Troubleshooting Workflow Diagram
The following diagram outlines a logical path for diagnosing the issue.
Caption: A systematic workflow for troubleshooting catalyst poisoning.
Step 2: Diagnostic Protocols
Execute the following protocols to test your hypotheses. These are designed to be self-validating, where a positive result from one test strongly indicates a specific cause.
Protocol 1: Testing for Halide Poisoning
-
Causality: The hydrodechlorination of your substrate releases HCl, which can poison noble metal catalysts. The hydrochloride salt form of the starting material also introduces chloride ions. Adding a non-poisonous base (an acid scavenger) can neutralize the generated HCl in situ, protecting the catalyst.
-
Methodology:
-
Set up two identical reactions.
-
Reaction A (Control): Use your standard reaction conditions.
-
Reaction B (Test): Add 2-3 equivalents of a mild, non-coordinating base, such as potassium or sodium acetate, or a sterically hindered amine like diisopropylethylamine (DIPEA) to the reaction mixture before adding the catalyst and hydrogen.
-
Monitor both reactions for rate and conversion.
-
-
Interpreting Results:
-
Positive Result: If Reaction B proceeds significantly faster and to a higher conversion than Reaction A, halide poisoning is the primary cause of deactivation.
-
Negative Result: If both reactions perform poorly, the issue lies elsewhere.
-
Protocol 2: Feedstock Analysis for Elemental Poisons
-
Causality: Impurities like sulfur or heavy metals are often present in starting materials or solvents at ppm or even ppb levels, which is enough to poison a catalyst.[10][11] Analytical techniques are required to detect these trace amounts.
-
Methodology:
-
Take representative samples of your this compound, solvents, and any other key reagents.
-
Submit the samples for elemental analysis using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES). Request analysis for common poisons like S, P, As, Pb, and Hg.[1][10]
-
For organic sulfur compounds (e.g., thiophenes), use Gas Chromatography-Mass Spectrometry (GC-MS).[11]
-
-
Interpreting Results:
-
Positive Result: Detection of known catalyst poisons, even at low levels, confirms feedstock contamination. Compare the found concentrations to literature tolerance limits for your catalyst system.
-
Protocol 3: High-Purity Reagent Confirmation Test
-
Causality: This protocol validates the findings from Protocol 2 by directly testing the impact of feedstock purity on the reaction.
-
Methodology:
-
Procure the highest purity grades available for your starting material and solvents.
-
Rerun the reaction under standard conditions using only these high-purity reagents.
-
Compare the performance to your baseline experiment.
-
-
Interpreting Results:
-
Positive Result: If the reaction proceeds smoothly with high-purity reagents, it confirms that the source of the poison is within your original feedstock.
-
Negative Result: If the reaction still fails, the issue may be inherent to the substrate/product interaction with the catalyst or an issue with the catalyst batch itself.
-
Protocol 4: Spent Catalyst Surface Analysis
-
Causality: Directly analyzing the surface of the used (spent) catalyst can provide definitive proof of what is blocking the active sites.
-
Methodology:
-
Carefully recover the catalyst from a failed reaction by filtration. Wash it with a clean solvent to remove residual reactants and products, and dry it under vacuum.
-
Submit the spent catalyst, along with a sample of the fresh catalyst for comparison, for surface analysis.
-
Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): Detects the presence and chemical state of elements on the surface, ideal for identifying sulfur, chlorine, and other poisons.[12][13]
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with a Scanning Electron Microscope (SEM), this provides elemental mapping of the catalyst surface.
-
X-Ray Diffraction (XRD): Can identify the formation of new crystalline phases, such as metal sulfides.[10]
-
-
-
Interpreting Results:
-
Positive Result: The presence of poison elements (e.g., S, Cl, Pb) on the spent catalyst that are absent on the fresh catalyst is direct evidence of poisoning.
-
Data Summary: Analytical Techniques for Poison Detection
| Analytical Technique | Information Provided | Detects | Sample Type |
| ICP-MS / ICP-OES | Bulk elemental composition (ppb-ppm sensitivity).[1][10] | S, P, As, Pb, Hg, other metals | Starting materials, solvents |
| GC-MS | Identification of volatile organic impurities.[11] | Thiophenes, mercaptans | Starting materials, solvents |
| XPS | Surface elemental composition and chemical state.[12][13] | S, Cl, N, C, O, metals | Spent & fresh catalyst |
| SEM-EDX | Surface morphology and elemental mapping. | S, Cl, heavy metals | Spent & fresh catalyst |
| XRD | Crystalline structure and phase identification.[10] | Metal sulfides, metal chlorides | Spent & fresh catalyst |
Step 3: Solutions and Mitigation Strategies
Once the poison is identified, you can implement targeted solutions.
Catalyst Poisoning Mechanisms Diagram
Caption: Mechanisms of catalyst active site deactivation.
Mitigation & Regeneration Protocols
1. For Halide Poisoning:
-
Mitigation: As identified in Protocol 1, add a stoichiometric amount of a non-poisonous base or acid scavenger to your reaction.
-
Regeneration: Mild halide poisoning on Pd catalysts can sometimes be reversed. A patent suggests that spent palladium catalysts poisoned by nitrogen compounds can be reactivated by washing with solutions of alkali metal bicarbonates or carbonates.[8] This may also have efficacy for halide removal.
-
Filter the spent catalyst.
-
Create a slurry of the catalyst in a dilute (~5% w/v) solution of sodium bicarbonate in water.
-
Stir for 1-2 hours at room temperature.
-
Filter, wash thoroughly with deionized water, then with ethanol, and dry under vacuum.
-
2. For Sulfur Poisoning:
-
Mitigation:
-
Regeneration: Sulfur poisoning is often severe but can sometimes be reversed, especially on palladium catalysts.[6][14]
-
Thermal Regeneration: Heat the catalyst under a controlled atmosphere. For Pd/C, heating under a flow of hydrogen at elevated temperatures (e.g., 400-500°C) can sometimes restore activity by reducing surface sulfides.[6][15] Caution: This must be done with extreme care, especially for Pd/C, due to the risk of combustion.
-
Oxidative/Reductive Cycles: Some protocols involve a cycle of controlled oxidation (e.g., with dilute air) to convert sulfides to sulfates, followed by a reduction step.
-
3. For General Contamination:
-
Mitigation: Implement rigorous purification of the this compound starting material (e.g., recrystallization) to remove non-volatile impurities.
-
Regeneration:
-
Solvent Washing: Washing the catalyst with a sequence of solvents (e.g., water, dilute acid/base, organic solvents) can remove adsorbed organic foulants.
-
Thermal Treatment (Calcination): For non-carbon-supported catalysts (e.g., Pd/Al₂O₃), heating in air can burn off carbonaceous deposits (coking).
-
References
- Catalyst Poisoning Testing. (n.d.). Intertek. [Link]
- How to detect catalyst poisoning in hydrotreaters. (2025, June 19).
- Hoyos, L. J., Primet, M., & Praliaud, H. (1991). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Journal of the Chemical Society, Faraday Transactions, 87(19), 3141-3147. [Link]
- Regeneration of palladium based catalyst for methane ab
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc. [Link]
- Li, C., et al. (2020). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles.
- Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.).
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
- Method for reactivating palladium catalysts. (1976).
- Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025, August 10).
- Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. (2025, August 10).
- Catalyst deactivation during the liquid phase hydrodechlorination of 2,4-dichlorophenol over supported Pd: Influence of the support. (2025, August 10).
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.).
- Catalyst Poisoning Mitigation. (2025, November 23). Energy → Sustainability Directory. [Link]
- How Can You Prevent Catalyst Poisoning? (2025, September 13). Chemistry For Everyone - YouTube. [Link]
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.).
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
- Catalyst Poisoning Explained Simply. (2025, November 21). RevisionDojo. [Link]
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in B
- Interaction of sulphur compounds with palladium. (n.d.). Transactions of the Faraday Society (RSC Publishing). [Link]
- Kinetics of the Hydrodechlorination of 4Chlorophenol in Water Using Pd, Pt, and Rh/Al2O3 Catalysts. (2025, August 5).
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Catalyst Poisoning Testing [intertek.com]
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- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
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- 15. dcl-inc.com [dcl-inc.com]
work-up procedures for 2,4-Dichloro-3-aminophenol hydrochloride reactions
Introduction
Welcome to the technical support guide for 2,4-Dichloro-3-aminophenol hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a halogenated aminophenol, this compound presents unique challenges and opportunities in reaction work-up and purification. This guide provides field-proven insights, troubleshooting advice, and detailed protocols in a practical question-and-answer format to help you navigate these challenges effectively and ensure the integrity of your experimental outcomes.
Part 1: Troubleshooting Guide - Common Work-up Issues
This section addresses specific problems encountered during the isolation and purification of products derived from reactions involving this compound.
Q1: After my reaction, I'm struggling to separate my product from the aqueous layer during a liquid-liquid extraction. What's causing this and how can I fix it?
A1: This is a common issue, often stemming from the amphoteric nature of the aminophenol moiety and the presence of the hydrochloride salt.
Root Cause Analysis:
-
Incorrect pH: The phenol group is acidic, while the amino group is basic. At neutral or acidic pH, the amino group will be protonated (-NH3+), forming a salt that is highly soluble in water. If your product retains this feature, it will partition into the aqueous phase.
-
Emulsion Formation: High concentrations of salts or polar starting materials can lead to the formation of stable emulsions, trapping your product at the interface.
Troubleshooting Protocol:
-
pH Adjustment (The Critical Step): Before extraction, you must neutralize the hydrochloride salt and bring the aqueous layer to the correct pH to ensure your product is in its free, uncharged form.
-
Slowly add a saturated solution of a mild base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture. Monitor the pH using pH paper or a calibrated meter.
-
The target pH should be just above the pKa of the anilinium ion but below the pKa of the phenolic proton. For a typical dichlorinated aminophenol, a pH of 7.5 - 8.5 is a good starting point. Avoid strong bases like NaOH, as they can deprotonate the phenol, making it water-soluble again as a phenoxide salt, or promote unwanted side reactions.
-
-
Solvent Selection:
-
Use a moderately polar organic solvent that is immiscible with water. Ethyl acetate is often the best choice as it can solvate the aminophenol structure effectively. Other options include dichloromethane (DCM) or methyl tert-butyl ether (MTBE).
-
-
Breaking Emulsions:
-
If an emulsion forms, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to break the emulsion.
-
Gentle swirling or allowing the mixture to stand for an extended period can also be effective.
-
Q2: My final product is an off-white or brown solid, but I expect a pure white compound. What are the likely impurities and how do I remove them?
A2: Color in your final product typically indicates the presence of oxidized impurities. Aminophenols are highly susceptible to air oxidation, which forms quinone-imine type structures that are intensely colored.
Root Cause Analysis:
-
Air Oxidation: Exposure of the free amino and phenol groups to atmospheric oxygen, especially in solution and in the presence of trace metals, can lead to colored byproducts.
-
Residual Starting Material: Incomplete reaction can leave unreacted 2,4-Dichloro-3-aminophenol, which itself can discolor over time.
Purification Workflow:
The following diagram outlines a typical decision-making process for purification.
Caption: Decision workflow for purifying oxidized aminophenol products.
Detailed Purification Protocols:
-
Recrystallization: This is the most effective method for removing both colored impurities and other contaminants if your product is a solid.
-
Solvent System: A common and effective system is a mixture of ethanol and water, or toluene and ethanol. The goal is to find a solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
If the solution is still colored, add a small amount (1-2% w/w) of activated charcoal. Caution: Add charcoal to the warm solution, not boiling, to avoid bumping.
-
Hot filter the solution through a pad of Celite® to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
-
Silica Gel Chromatography: If the product is an oil or fails to crystallize, column chromatography is the next best option.
-
Eluent System: Start with a non-polar eluent like hexane or heptane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane.
-
Note: Amines can streak on silica gel. To prevent this, you can pre-treat the silica with triethylamine (Et₃N) or add a small amount (0.5-1%) to your eluent system.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound to ensure its stability?
A1: The hydrochloride salt form is significantly more stable to air oxidation than the free base. For long-term storage, keep the compound in its salt form in a tightly sealed, opaque container, preferably under an inert atmosphere of nitrogen or argon. Store it in a cool, dry, and dark place.
Q2: I need to perform a reaction with the free base of 2,4-Dichloro-3-aminophenol. What is the standard procedure for liberating it from the hydrochloride salt?
A2: You can quantitatively generate the free base just before your reaction.
Protocol for Free Base Liberation:
-
Dissolve the this compound in a suitable solvent (e.g., water, or if your reaction solvent is immiscible, a biphasic system with ethyl acetate).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add one equivalent of a mild aqueous base (e.g., saturated NaHCO₃ or 1M Na₂CO₃) while stirring.
-
Monitor the pH to ensure it does not exceed ~8.5.
-
If you used a biphasic system, separate the organic layer containing the free base. If you used an aqueous system, extract the free base into an organic solvent like ethyl acetate or DCM.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and use the resulting solution directly in your next step. It is advisable to use the free base immediately as it is less stable than the salt.
Q3: What are the key safety precautions when working with this compound?
A3: this compound should be handled with care, following standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice).
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Toxicity: While specific toxicity data may be limited, related chloroaniline and aminophenol compounds are known to be toxic and irritants. Assume this compound is harmful if ingested, inhaled, or absorbed through the skin.
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
References
- Synthesis of 2,4-dichloro-3-aminophenol.Chinese Patent CN102924536A.
- Purification of Laboratory Chemicals, 8th Edition.W. L. F. Armarego & C. L. L. Chai, Butterworth-Heinemann. This comprehensive resource provides extensive details on standard laboratory techniques, including recrystallization, chromatography, and the use of decoloring agents like activated charcoal, which are directly applicable to the purification challenges discussed. (Note: A direct link to the book's content is not possible, but it is a standard reference in chemistry.)
- Vogel's Textbook of Practical Organic Chemistry, 5th Edition.A. I. Vogel et al. This textbook offers foundational knowledge on the principles of liquid-liquid extraction, pH adjustment, and the handling of amphoteric compounds, supporting the troubleshooting advice for extraction issues. (Note: A standard reference text.)
Validation & Comparative
A Comparative Guide to the Analytical Validation of 2,4-Dichloro-3-aminophenol Hydrochloride Purity
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2,4-Dichloro-3-aminophenol hydrochloride is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds, including potent kinase inhibitors for antitumor agents.[1] Given its role in the formation of final drug substances, the purity of this intermediate is not merely a quality metric but a critical determinant of the safety and efficacy of the resulting therapeutic. The presence of impurities, whether from the manufacturing process, degradation, or improper storage, can lead to downstream products with altered pharmacological profiles, increased toxicity, or reduced stability.
Therefore, rigorous analytical validation is paramount. The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[2][3] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, offering field-proven insights into method selection and a detailed protocol for validation, grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for purity determination depends on several factors, including the specific information required (e.g., assay of the main component vs. quantification of specific impurities), the expected concentration levels of impurities, and the nature of the material being tested.
| Method | Principle | Suitability for 2,4-Dichloro-3-aminophenol HCl | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Excellent. Ideal for both assay and impurity profiling. | High specificity, precision, and accuracy. Can separate structurally similar impurities. Widely available and robust.[7] | Requires method development. May not detect non-chromophoric impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Feasible with derivatization. Suitable for volatile impurities. | High resolution and sensitivity, especially with detectors like ECD for halogenated compounds.[8] | The compound is non-volatile and requires derivatization, adding complexity and potential for error. Not ideal for routine analysis of the parent compound.[9] |
| Titrimetry | Quantitative chemical reaction with a standard solution. | Good for Assay. Can determine the total amine hydrochloride content. | Simple, cost-effective, and provides high accuracy for assay of the main component.[10][11] | Non-specific; it will not distinguish the analyte from other acidic or basic impurities. Not suitable for impurity quantification.[12] |
| Spectroscopy (NMR, MS) | Analysis based on interaction with electromagnetic radiation or mass-to-charge ratio. | Excellent for structural elucidation and identification. | Provides definitive structural information for impurity identification. MS offers unparalleled sensitivity. | Primarily qualitative. Quantitative NMR (qNMR) is possible but requires specialized expertise. High instrumentation cost. |
From a practical standpoint, High-Performance Liquid Chromatography with UV detection (HPLC-UV) emerges as the most versatile and robust method for the comprehensive purity validation of this compound. It provides the necessary specificity to separate and quantify the main component from its potential process-related impurities and degradation products.[2][13]
In-Depth Protocol: A Validated HPLC-UV Method for Purity Determination
This section outlines a self-validating system for an HPLC-UV method, adhering to the ICH Q2(R1) guideline on the validation of analytical procedures.[3][4] The successful validation of each parameter builds confidence in the subsequent steps, creating a scientifically sound and trustworthy method.
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical flow of validation activities, where the establishment of system suitability and specificity forms the foundation for all quantitative assessments.
Caption: Workflow for HPLC Analytical Method Validation.
Step-by-Step Validation Protocol
1. System Suitability:
-
Causality: Before any analysis, we must verify that the chromatographic system (instrument, column, mobile phase) is performing adequately. This is a non-negotiable prerequisite for generating reliable data.
-
Protocol:
-
Prepare a standard solution of this compound.
-
Make five replicate injections.
-
Calculate the relative standard deviation (%RSD) for peak area and retention time.
-
Determine theoretical plates (N) and the tailing factor (T).
-
-
Acceptance Criteria: %RSD for peak area < 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000.
2. Specificity:
-
Causality: This is the cornerstone of a purity test. We must prove that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.[2][6]
-
Protocol:
-
Analyze a blank (diluent) to ensure no interfering peaks.
-
Analyze a sample of this compound.
-
If available, spike the sample with known impurities and potential degradants.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the resulting solutions to ensure separation of degradation products from the main peak.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the spiked and stressed samples. Peak purity analysis (using a photodiode array detector) should confirm spectral homogeneity.
3. Linearity and Range:
-
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. This justifies the use of a single-point calibration for quantification in routine analysis.[2]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the expected working concentration for an assay, and from the reporting limit to 120% of the specification limit for an impurity test.[6]
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
4. Accuracy:
-
Causality: Accuracy measures the closeness of the test results to the true value. It is demonstrated by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Protocol:
-
Prepare samples of this compound spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery of the added analyte.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
5. Precision:
-
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision.[3][14]
-
Protocol:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the results at each level and for the combined data.
-
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Causality: LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected but not necessarily quantitated. These are critical for impurity analysis.
-
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the linearity curve.
-
Confirm the determined LOQ concentration by analyzing a series of samples at this concentration and demonstrating acceptable precision.
-
-
Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.
7. Robustness:
-
Causality: Robustness testing demonstrates the reliability of the method with respect to deliberate variations in method parameters, providing an indication of its suitability for routine use in different labs and on different systems.[15]
-
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Organic component in the mobile phase (e.g., ± 2%)
-
-
Analyze a system suitability solution under each modified condition.
-
-
Acceptance Criteria: System suitability parameters should remain within the established criteria for all tested variations.
Summary of Validation Data
The following table presents representative data for a validated HPLC-UV method, demonstrating its suitability for the intended purpose.
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference observed from blank, impurities, or degradants. Peak Purity > 99.9%. | Analyte peak is spectrally pure and well-resolved. | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range | 0.5 µg/mL (LOQ) to 120 µg/mL (120% of assay conc.) | Covers LOQ to 120% of specification.[6] | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (%RSD) | |||
| - Repeatability | 0.85% | ≤ 2.0% | Pass |
| - Intermediate Precision | 1.10% | ≤ 2.0% | Pass |
| LOQ | 0.5 µg/mL (S/N > 10) | Confirmed with acceptable precision. | Pass |
| LOD | 0.15 µg/mL (S/N > 3) | - | Pass |
| Robustness | System suitability passed under all varied conditions. | SST criteria met. | Pass |
Conclusion
The analytical validation for the purity of this compound is a multifaceted process that ensures the reliability and accuracy of quality control testing. While several analytical techniques can provide information about the compound, a well-validated HPLC-UV method offers the most comprehensive solution for both assay and impurity profiling, balancing specificity, sensitivity, and practicality.
By following a structured validation approach grounded in regulatory guidelines like ICH Q2(R1), researchers and drug development professionals can establish a trustworthy, self-validating analytical system.[16] This ensures that the purity data generated is robust, reliable, and fit for its intended purpose, ultimately safeguarding the quality of the final pharmaceutical product. The lifecycle management of analytical procedures further ensures that a method remains in a state of control throughout its use.[17][18]
References
- Analytical Procedure Life Cycle - USP-NF. United States Pharmacopeia. URL: https://www.uspnf.com/official-text/usp-nf-api/general-chapters/1220-analytical-procedure-life-cycle
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). URL: https://www.eca-academy.eu/guidelines/gmp-guidelines/ich/q2-r1-validation-of-analytical-procedures-text-and-methodology
- Quality Guidelines. International Council for Harmonisation (ICH). URL: https://www.ich.org/page/quality-guidelines
- HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. URL: https://www.pharmtech.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. URL: https://starodub.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. European Compliance Academy (ECA). URL: https://www.gmp-compliance.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. URL: https://www.synthinkchemicals.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. URL: https://www.chromatographyonline.com/view/validation-stability-indicating-hplc-methods-pharmaceuticals-overview-methodologies-and-case-studies
- ICH Q2 Analytical Method Validation. Slideshare. URL: https://www.slideshare.
- Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. URL: https://www.youtube.
- Validation, Verification, and Transfer of Analytical Procedures (On-Demand). USP. URL: https://www.usp.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf
- Steps for HPLC Method Validation. Pharmaguideline. URL: https://www.pharmaguideline.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences Review and Research. [URL: Not available]
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. URL: https://www.uspbpep.
- Acid-Base Titrations - NONAQUEOUS SOLVENTS. GFS Chemicals. URL: https://www.gfschemicals.
- Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. URL: https://www.mdpi.com/2073-4433/13/5/668
- Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. URL: https://ccsknowledge.com/pub/documents/Reports/Online_Amine_Analysis-_Final_Report.pdf
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. URL: https://www.sciencedirect.com/science/article/pii/S246801942200028X
- Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. AOCS. URL: https://www.aocs.
- Analysis of alkyl and aromatic amines. Agilent. URL: https://www.agilent.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. SpringerLink. URL: https://link.springer.com/article/10.1007/s00216-023-04713-8
- This compound. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8220873_EN.htm
- Titrimetric Methods. LibreTexts Chemistry. URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Analytical_Chemistry_2.1_(Harvey)/09%3A_Titrimetric_Methods
- Amine Titration. Scribd. URL: https://www.scribd.
- Analytical Chemistry 1956 Vol.28 no.4. ACS Publications. URL: https://pubs.acs.org/doi/pdf/10.1021/ac60112a021
- This compound 98.00%. Advanced ChemBlocks. URL: https://www.achemblock.com/products/X193115.html
- A Comparative Guide to Analytical Methods for 4-Aminophenol Determination. Benchchem. URL: https://www.benchchem.
- 3-Amino-2,4-dichlorophenol hydrochloride. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-2_4-dichlorophenol-hydrochloride
- Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. [URL: Not available]
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A Comparative Guide to HPLC Method Development for 2,4-Dichloro-3-aminophenol Hydrochloride Analysis
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2,4-Dichloro-3-aminophenol hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data and explaining the rationale behind methodological choices to ensure scientific integrity and robust results.
Introduction
This compound is a chemical compound utilized in pharmaceutical synthesis and as a reagent.[1][2] Its molecular structure, featuring two chlorine atoms and an amino group on a phenolic ring, necessitates a precise and reliable analytical method for quantification and impurity profiling.[1] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and versatility.[3][4]
The development of a robust HPLC method is a multi-faceted process involving the careful selection of a stationary phase, optimization of the mobile phase, and rigorous validation to ensure the method is fit for its intended purpose.[5][6] This guide will compare different approaches to HPLC method development for this compound, providing a scientifically grounded framework for creating a validated, stability-indicating analytical procedure.
Method Development Strategy: A Comparative Analysis
The core of HPLC method development lies in achieving optimal separation of the analyte from potential impurities and degradation products. This requires a systematic approach to selecting the column and mobile phase.
The choice of the HPLC column, specifically the stationary phase, is the most critical decision in method development.[7] For a polar aromatic compound like this compound, several stationary phases can be considered.
-
C18 (Octadecylsilane): This is the most common reversed-phase stationary phase, offering strong hydrophobic retention.[8] While a good starting point, highly polar analytes may exhibit poor retention.
-
Phenyl: Phenyl-bonded phases provide alternative selectivity, particularly for aromatic compounds, through π-π interactions.[9] This can enhance the retention of this compound.
-
Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) are designed for enhanced retention of polar compounds and are compatible with highly aqueous mobile phases.[10]
-
Pentafluorophenyl (PFP): PFP phases offer unique selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them suitable for halogenated and aromatic compounds.[7]
Comparison of Stationary Phases:
| Stationary Phase | Primary Interaction Mechanism | Advantages for this compound | Potential Disadvantages |
| C18 | Hydrophobic | Widely available, extensive literature | Potential for poor retention of the polar analyte |
| Phenyl | π-π interactions, Hydrophobic | Enhanced selectivity for aromatic compounds | Mobile phase composition can significantly impact π-π interactions[9] |
| Polar-Embedded | Hydrophobic, Hydrogen bonding | Improved retention of polar analytes, stable in 100% aqueous mobile phase | May have different selectivity compared to traditional C18 |
| PFP | Multiple (π-π, dipole, ion-exchange) | Unique selectivity for halogenated and aromatic compounds | Can be more complex to optimize |
For initial screening, a C18 column is a pragmatic choice. However, a Phenyl or a polar-embedded column may provide superior selectivity and retention for this specific analyte.
The mobile phase composition plays a pivotal role in controlling the retention and resolution of the analyte.[11] Key parameters to optimize include the organic modifier, pH, and buffer concentration.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[6] Acetonitrile generally offers lower viscosity and better UV transparency, while methanol can alter selectivity.[6] A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, is often employed in method development to determine the optimal composition for isocratic separation.
-
pH Control: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analyte.[11] For an aminophenol derivative, controlling the pH is essential for consistent retention and peak shape. It is advisable to maintain the mobile phase pH at least one unit away from the analyte's pKa to ensure reproducibility.[6]
-
Buffer Selection: A buffer is used to maintain a constant pH. Phosphate buffers are common in HPLC-UV methods, while volatile buffers like formate or acetate are preferred for LC-MS applications.[12] The buffer concentration typically ranges from 10-100 mM.
Experimental Workflow for Method Development:
The following diagram illustrates a systematic approach to HPLC method development.
Caption: A logical workflow for systematic HPLC method development.
Recommended HPLC Method and Protocol
Based on the properties of this compound, the following method provides a robust starting point.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions (Optimized Method):
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Provides good retention and selectivity for aromatic and polar compounds. |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (35:65 v/v) | The buffer controls the ionization of the amino group, ensuring good peak shape. Acetonitrile provides appropriate elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable and reproducible retention times. |
| Detection Wavelength | 280 nm | Based on the UV spectrum of similar chlorinated aminophenols. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocol:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample by dissolving it in the mobile phase to achieve an expected concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.[13]
-
Analysis: Inject the blank (mobile phase), standard, and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
Method Validation: Ensuring Trustworthiness
Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[14][15][16]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[17] This is demonstrated through forced degradation studies.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[17]
-
Accuracy: The closeness of the test results to the true value.[17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] This includes repeatability and intermediate precision.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[14]
Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions.[18][19] This helps to identify potential degradation products and ensures that they do not interfere with the quantification of the active substance.[20][21][22]
Stress Conditions:
| Condition | Reagent/Parameter |
| Acid Hydrolysis | 0.1 M HCl |
| Base Hydrolysis | 0.1 M NaOH |
| Oxidative Degradation | 3% H₂O₂ |
| Thermal Degradation | 60 °C |
| Photolytic Degradation | UV light (254 nm) and visible light |
Forced Degradation Workflow:
Caption: Workflow for conducting forced degradation studies.
Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can be used for the analysis of this compound, particularly for simpler applications.
-
UV-Visible Spectrophotometry: This method is simpler and more cost-effective than HPLC but lacks the specificity to separate the analyte from its impurities.[4] It is suitable for the quantification of the bulk drug where interference from other components is minimal.[4]
-
Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of the analyte. However, the derivatization step adds complexity to the procedure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification of a mass spectrometer. It is particularly useful for the identification and characterization of unknown impurities and degradation products.[23]
Comparison of Analytical Techniques:
| Technique | Advantages | Disadvantages |
| HPLC-UV | High resolution, sensitive, quantitative | Requires method development and validation |
| UV-Vis Spectrophotometry | Simple, cost-effective, rapid | Lacks specificity, prone to interference |
| GC | High efficiency for volatile compounds | Requires derivatization for non-volatile analytes |
| LC-MS | High sensitivity and specificity, structural elucidation | Higher cost, more complex instrumentation |
Conclusion
The development of a robust and reliable HPLC method for the analysis of this compound is crucial for ensuring the quality and safety of pharmaceutical products. A systematic approach, starting with the careful selection of the stationary phase and followed by the optimization of the mobile phase, is essential for achieving the desired separation. This guide has provided a comparative analysis of different methodological choices, a detailed experimental protocol for a recommended HPLC method, and an overview of the necessary validation parameters according to ICH guidelines. By following the principles outlined herein, researchers and scientists can develop and validate an HPLC method that is accurate, precise, and fit for its intended purpose.
References
- International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2).
- ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Chromtech. HPLC Column Selection Guide.
- ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
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- SIELC Technologies. Separation of 3-Amino-2,4-dichlorophenol hydrochloride on Newcrom R1 HPLC column.
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- World of Chemicals. Review on development of forced degradation studies and its approaches on stability indicating method.
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- National Institutes of Health. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
- Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- PubChem. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117.
- Repositório Institucional da Universidade de Lisboa. Determination of Chlorophenols in water by LC-MS/MS. Case study.
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A Comparative Analysis of 2,4-Dichloro-3-aminophenol Hydrochloride and Other Substituted Aminophenols for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the selection of appropriate building blocks is paramount to the successful development of novel compounds. Substituted aminophenols, a class of aromatic compounds bearing both amino and hydroxyl functional groups, are versatile intermediates with wide-ranging applications. This guide provides an in-depth comparative analysis of 2,4-Dichloro-3-aminophenol hydrochloride, a polysubstituted aminophenol, with other substituted aminophenols, offering insights into their chemical reactivity, potential applications, and the structural nuances that govern their utility.
Introduction to this compound: A Profile
This compound is a chemical compound characterized by a phenol ring substituted with two chlorine atoms, an amino group, and is supplied as a hydrochloride salt.[1][2] This specific substitution pattern imparts unique chemical properties that make it a valuable reagent in organic synthesis and a precursor for various chemical compounds.[3][4] The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (chloro) groups on the aromatic ring creates a complex electronic environment that influences its reactivity in chemical transformations.[1][5]
The Influence of Substituents on Aminophenol Reactivity: A Comparative Overview
The reactivity of aminophenols is fundamentally dictated by the electronic effects of the substituent groups on the aromatic ring. The amino (-NH2) and hydroxyl (-OH) groups are activating, ortho-, para-directing groups that increase the electron density of the ring through resonance, making it more susceptible to electrophilic attack.[5] Conversely, halogen substituents, such as chlorine, exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution.[5] The interplay of these activating and deactivating effects, along with the position of the substituents, determines the overall reactivity and regioselectivity of the molecule.[5]
In 2,4-Dichloro-3-aminophenol, the two chlorine atoms significantly withdraw electron density from the ring, which is expected to reduce its overall reactivity compared to unsubstituted or monosubstituted aminophenols.[5] However, the strategic placement of these substituents can also direct reactions to specific positions, offering a level of control in complex syntheses.
Below is a qualitative comparison of this compound with other representative substituted aminophenols:
| Feature | This compound | p-Aminophenol | o-Aminophenol | m-Aminophenol | 2,4-Diaminophenol dihydrochloride |
| Structure | Phenol ring with two Cl atoms and one NH2 group | Phenol ring with one NH2 group in the para position | Phenol ring with one NH2 group in the ortho position | Phenol ring with one NH2 group in the meta position | Phenol ring with two NH2 groups |
| Key Substituent Effects | Strong electron-withdrawing inductive effect from two Cl atoms; activating effect from NH2 and OH groups.[5] | Activating effect from both NH2 and OH groups, leading to high reactivity.[5] | Activating effect from both NH2 and OH groups, with potential for intramolecular hydrogen bonding.[6] | Activating effect from both NH2 and OH groups.[6] | Strong activating effect from two NH2 groups and one OH group. |
| Predicted Reactivity | Generally lower than unsubstituted aminophenols due to the deactivating effect of chlorine atoms.[5] | High reactivity towards electrophilic substitution.[5] | High reactivity, with potential for specific cyclization reactions.[7] | High reactivity.[6] | Very high reactivity. |
| Common Applications | Precursor for hair dyes and potential use in the synthesis of targeted therapeutic agents like FGFR tyrosine kinase inhibitors.[4][8] | Precursor to paracetamol (acetaminophen) and other pharmaceuticals.[9][10] | Synthesis of dyes, pharmaceuticals, and as a photographic developer.[11] | Used in the synthesis of dyes and pharmaceuticals, including kinase inhibitors.[12] | Used in hair dyes and as a photographic developer.[13] |
| Solubility | Soluble in water and methanol.[1][3] | Moderately soluble in alcohols and can be recrystallized from hot water.[9] | Soluble in hot water and ethanol. | Soluble in hot water, alcohol, and ether. | Soluble in water.[13] |
Experimental Protocol: A Framework for Comparing Aminophenol Reactivity
To quantitatively assess the reactivity of this compound against other aminophenols, a standardized experimental protocol is essential. A common method to probe the reactivity of aromatic compounds is to measure the kinetics of a well-defined reaction, such as N-acetylation.[5]
Objective
To determine the relative reaction rates of N-acetylation for this compound and other substituted aminophenols.
Materials
-
This compound
-
Other aminophenol isomers (e.g., p-aminophenol, o-aminophenol, m-aminophenol)
-
Acetic anhydride
-
Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Constant temperature water bath
Procedure
-
Solution Preparation : Prepare stock solutions of each aminophenol isomer and 2,4-Dichloro-3-aminophenol of a known concentration (e.g., 0.01 M) in the chosen anhydrous solvent.[5] Prepare a stock solution of acetic anhydride of a known concentration (e.g., 0.1 M) in the same solvent.[5]
-
Spectrophotometer Setup : Equilibrate the UV-Vis spectrophotometer and the reaction vessel to a constant temperature (e.g., 25°C).[5]
-
Kinetic Measurement :
-
In a quartz cuvette, mix a specific volume of the aminophenol stock solution with the solvent.[5]
-
Initiate the reaction by adding a specific volume of the acetic anhydride stock solution to the cuvette and mix rapidly.[5]
-
Immediately begin recording the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the N-acetylated product over time.[5] The λmax for each product should be predetermined by analyzing a purified sample of the N-acetylated aminophenol.[5]
-
Continue recording until the reaction reaches completion (i.e., the absorbance plateaus).[5]
-
-
Repeat : Repeat the experiment for each aminophenol isomer under identical conditions (concentrations, temperature, and solvent).[5]
Data Analysis
-
Plot the absorbance versus time for each reaction.[5]
-
Determine the initial rate of each reaction from the initial slope of the absorbance vs. time curve.[5]
-
Assuming pseudo-first-order kinetics with respect to the aminophenol (if acetic anhydride is in large excess), the rate constant (k) can be calculated.[5]
-
Compare the calculated rate constants to determine the relative reactivity of this compound and the other aminophenol isomers.[5]
Caption: Workflow for Comparative Reactivity Analysis of Aminophenols.
Applications in Drug Discovery and Development
Substituted aminophenols are crucial scaffolds in medicinal chemistry. The specific substitution pattern on the aminophenol ring can significantly influence the physicochemical properties and biological activity of the resulting drug candidates.[12]
-
p-Aminophenol derivatives have a long history in medicine, with paracetamol being a prime example of a widely used analgesic and antipyretic.[9][14] The development of new p-aminophenol derivatives continues to be an active area of research for creating safer and more effective drugs.[15]
-
m-Aminophenol provides a different spatial arrangement of the amino and hydroxyl groups, which can be advantageous in designing molecules that target specific biological sites, such as in the development of kinase inhibitors.[12]
-
This compound , with its unique substitution pattern, is a valuable intermediate for creating complex molecules. It has been identified as a useful reagent in the preparation of aryl-pyrimidinyl ureas, which have shown potential as FGFR tyrosine kinase inhibitors and antitumor agents.[4] The dichloro substitution can influence the biological activity and interaction of the final compound with its target.[1]
Caption: Role of Substituted Aminophenols in Drug Development.
Analytical Considerations for Aminophenol Isomers
The simultaneous analysis of aminophenol isomers in a sample can be challenging due to their similar structures. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of aminophenol isomers.[16][17][18][19]
A typical HPLC method for aminophenol isomer analysis involves:
-
Column: A reversed-phase column, such as a polystyrene-divinylbenzene column, is often effective.[17]
-
Mobile Phase: An acidic mobile phase, for instance, a phosphate buffer at a low pH, can achieve good separation.[16]
-
Detection: UV detection at a wavelength around 254 nm is commonly employed.[16]
Safety and Handling
Substituted aminophenols, including this compound, should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for specific handling precautions.[13][20] General safety measures include:
-
Working in a well-ventilated area or under a fume hood.
-
Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound presents a unique combination of functional groups that makes it a valuable tool for synthetic chemists, particularly in the development of targeted therapeutics. While its reactivity is tempered by the presence of two deactivating chlorine atoms, this feature can be exploited for controlled and selective chemical transformations. A thorough understanding of the electronic effects of various substituents on the aminophenol ring is crucial for researchers to select the most appropriate building block for their specific application. The experimental framework provided in this guide offers a starting point for the quantitative comparison of this and other substituted aminophenols, enabling more informed decisions in the design and synthesis of novel chemical entities.
References
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- Determination of Aminophenol Isomers by High-Speed Liquid Chromatography.
- Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing).
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- Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity - New Journal of Chemistry (RSC Publishing).
- Determination of Aminophenol Isomers by High-Speed Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4-Dichloro-3-aminophenol Hydrochloride Analogs
This guide offers an in-depth technical analysis of the structure-activity relationships (SAR) of analogs derived from 2,4-dichloro-3-aminophenol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding and provides a framework for the rational design of novel therapeutic agents based on this scaffold. We will explore the key structural modifications that influence biological activity, supported by established experimental protocols and comparative data from related aminophenol derivatives.
Introduction: The Therapeutic Potential of the Aminophenol Scaffold
The aminophenol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The interplay between the electron-donating amino group and the electron-withdrawing (and hydrogen-bonding) hydroxyl group on an aromatic ring gives rise to a rich chemical landscape with diverse therapeutic applications. Derivatives of aminophenol have demonstrated a wide spectrum of activities, including antioxidant, anticancer, and enzyme inhibitory properties.
This compound, with its specific halogenation pattern, presents a unique starting point for further chemical exploration. The chlorine atoms at positions 2 and 4 are expected to significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. Understanding the SAR of this core structure is paramount for optimizing its therapeutic potential.
Core Principles of Structure-Activity Relationship in Aminophenol Analogs
The biological activity of aminophenol derivatives is intricately linked to several key structural features:
-
Position of Functional Groups: The relative positions of the amino and hydroxyl groups are critical. For instance, ortho- and para-aminophenols generally exhibit stronger antioxidant activity than meta-aminophenols.[1][2][3] This is attributed to their ability to form more stable radical intermediates through resonance stabilization.[1]
-
Substitution on the Aromatic Ring: The nature and position of substituents on the phenyl ring can dramatically alter the compound's activity. Electron-donating groups can enhance antioxidant potential by facilitating hydrogen or electron donation, while electron-withdrawing groups can modulate other activities, such as enzyme inhibition.
-
Modification of the Amino and Hydroxyl Groups: Derivatization of the amino and hydroxyl moieties can influence the compound's solubility, cell permeability, and target-binding affinity.
Comparative Analysis of 2,4-Dichloro-3-aminophenol Analogs: A Focus on Anticancer and Antioxidant Activities
Synthetic Strategy for Analog Generation
The synthesis of a library of 2,4-dichloro-3-aminophenol analogs would typically commence from a suitable starting material like 2,4-dichlorophenol. A common synthetic route involves nitration to introduce a nitro group, which can then be reduced to the desired amino group. Modifications to the substitution pattern can be achieved through the use of appropriately substituted starting materials or through subsequent functionalization reactions.
dot
Caption: General synthetic workflow for 2,4-dichloro-3-aminophenol and its analogs.
Structure-Activity Relationship Insights
The following table outlines a hypothetical series of analogs of 2,4-dichloro-3-aminophenol and predicts their potential impact on anticancer and antioxidant activities based on established principles from related compounds.
| Analog | Modification | Predicted Anticancer Activity | Predicted Antioxidant Activity | Rationale |
| Parent | 2,4-Dichloro-3-aminophenol | Moderate | Moderate | The presence of electron-withdrawing chlorine atoms may enhance certain anticancer activities, while the aminophenol core provides antioxidant potential. |
| Analog 1 | Removal of one chlorine atom (e.g., 2-Chloro-3-aminophenol) | Likely decreased | Potentially increased | Reducing halogenation might decrease cytotoxicity but could enhance radical scavenging by making the hydroxyl proton more labile. |
| Analog 2 | Shifting chlorine position (e.g., 3,5-Dichloro-2-aminophenol) | Variable | Potentially increased | The ortho-positioning of the amino and hydroxyl groups is generally favorable for antioxidant activity.[1][2] Anticancer activity would be target-dependent. |
| Analog 3 | Addition of an electron-donating group (e.g., 5-Methyl-2,4-dichloro-3-aminophenol) | Variable | Likely increased | An electron-donating group could enhance the radical scavenging capacity of the aminophenol. Its effect on anticancer activity is less predictable. |
| Analog 4 | Addition of an electron-withdrawing group (e.g., 5-Nitro-2,4-dichloro-3-aminophenol) | Potentially increased | Likely decreased | A strong electron-withdrawing group would likely diminish antioxidant activity but could enhance interactions with specific biological targets relevant to cancer. |
| Analog 5 | N-alkylation of the amino group | Variable | Likely decreased | Alkylation of the amino group could hinder its ability to donate a hydrogen atom, thus reducing antioxidant activity. The impact on anticancer activity would depend on the specific target interactions. |
Experimental Protocols for Evaluation
To empirically determine the SAR of 2,4-dichloro-3-aminophenol analogs, a battery of in vitro assays is essential. The following are detailed, step-by-step methodologies for assessing their anticancer and antioxidant properties.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]
dot
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, or HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2,4-dichloro-3-aminophenol analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the radical scavenging ability of compounds.
dot
Caption: Comparative workflow of DPPH and ABTS antioxidant assays.
DPPH Assay Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution (at various concentrations in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
ABTS Assay Protocol:
-
ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of the test compound to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Determine the percentage of inhibition and the IC₅₀ value.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs represents a promising avenue for the discovery of novel therapeutic agents. While direct and comprehensive SAR studies on this specific scaffold are limited, by drawing parallels from related aminophenol derivatives, we can establish a rational basis for the design of new compounds with potentially enhanced anticancer and antioxidant activities. The key to advancing this field lies in the systematic synthesis and evaluation of a diverse library of analogs, guided by the principles outlined in this guide. The detailed experimental protocols provided herein offer a robust framework for such investigations. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to fully realize their therapeutic potential.
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A Comparative Guide to Confirming Reaction Product Structures from 2,4-Dichloro-3-aminophenol Hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural confirmation of reaction products derived from 2,4-Dichloro-3-aminophenol hydrochloride. Moving beyond rote protocols, we delve into the causality behind experimental choices, offering a comparative analysis of analytical techniques supported by practical case studies. Our focus is on building a self-validating system of inquiry to ensure the unequivocal identification of novel chemical entities.
The Strategic Importance of this compound as a Precursor
This compound is a versatile starting material in synthetic chemistry.[1][2] Its structure, featuring a nucleophilic amino group, a phenolic hydroxyl group, and a chlorinated benzene ring, presents multiple reactive sites. This unique arrangement allows for its use in the synthesis of a wide array of heterocyclic compounds, including phenoxazines and other scaffolds of medicinal and material science interest.[3][4] Given this synthetic utility, rigorous and unambiguous confirmation of the resulting product structures is paramount to advancing any research or development program. This guide will compare and contrast the primary analytical methodologies for achieving this structural confirmation.
Common Reaction Pathways and the Resulting Structural Questions
The reactivity of 2,4-Dichloro-3-aminophenol is primarily dictated by the interplay between its amino and hydroxyl functionalities. Understanding the most probable reaction pathways is the first step in predicting the potential product structures that will require confirmation.
-
Condensation with Carbonyls (Aldehydes & Ketones): The primary amine can readily react with aldehydes and ketones to form imine derivatives, also known as Schiff bases.[5][6] This reaction is acid-catalyzed and involves the elimination of water.[6] The key structural question is whether the reaction has proceeded to completion and to confirm the formation of the C=N double bond.
-
Oxidative Cyclization to Phenoxazines: A hallmark reaction of o-aminophenols is oxidative coupling to form the phenoxazine core structure.[4][7] This can be achieved through self-condensation or reaction with other substituted phenols or quinones. These reactions create complex, rigid heterocyclic systems where determining the precise regiochemistry and final structure is critical.
-
Annulation with Dicarbonyl Compounds: Reactions with 1,3-dicarbonyl compounds can lead to the formation of various heterocyclic rings through a sequence of condensation and cyclization steps.[8][9][10] The resulting structures can be complex, necessitating a robust analytical approach to confirm the final ring system.
The following logical workflow provides a general roadmap for synthesizing and confirming the structure of a new compound derived from our precursor.
Caption: General workflow for synthesis and structural confirmation.
A Comparative Guide to Analytical Techniques
No single technique provides all the answers. Structural elucidation relies on the synergistic interpretation of data from multiple analytical platforms. The choice of techniques depends on the complexity of the target molecule and the specific questions being asked.
| Technique | Primary Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Connectivity of atoms (C-H framework), chemical environment of nuclei, stereochemistry. | Provides detailed structural framework and is highly sensitive to subtle structural changes. 2D NMR can resolve complex structures. | Requires soluble, pure samples. Can be difficult to interpret for highly complex molecules or mixtures. Does not directly give molecular weight. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (HRMS). Fragmentation patterns can offer structural clues. | Highly sensitive, requires minimal sample. HRMS provides exact molecular formula. | Isomeric compounds can be indistinguishable. Fragmentation can be complex and difficult to interpret without reference data. |
| Infrared (IR) Spectroscopy | Presence or absence of key functional groups (e.g., -OH, -NH₂, C=O, C=N). | Fast, non-destructive, and excellent for monitoring reaction progress (e.g., disappearance of a reactant's functional group). | Provides limited information on the overall molecular skeleton. Spectra can be complex in the fingerprint region. |
| X-Ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, and absolute configuration.[11][12] | The "gold standard" for structure proof. Provides definitive evidence of connectivity and stereochemistry.[13] | Requires a suitable single crystal, which can be difficult or impossible to grow. The structure in the solid state may differ from that in solution. |
Case Study 1: Condensation with an Aldehyde
This case study compares the expected analytical data for the reaction of 2,4-Dichloro-3-aminophenol with 2-hydroxybenzaldehyde to form a Schiff base.
Caption: Reaction of 2,4-dichloro-3-aminophenol with an aldehyde.
Comparative Data Analysis
| Analytical Data | 2,4-Dichloro-3-aminophenol (Reactant) | Expected Schiff Base (Product) | Rationale for Change (The "Why") |
| IR Spectroscopy | Broad peaks ~3300-3400 cm⁻¹ (N-H, O-H stretches). | N-H stretches disappear. A new sharp peak appears ~1625 cm⁻¹ (C=N imine stretch). | The primary amine has been consumed to form the imine functional group, which has a characteristic stretching frequency. |
| ¹H NMR | Signal for -NH₂ protons (~4-5 ppm), signal for phenolic -OH (~9-10 ppm). Aromatic signals. | -NH₂ signal disappears. A new singlet for the imine proton (-CH=N-) appears downfield (~8.5-9.0 ppm). Phenolic -OH signals remain. | The condensation reaction removes the amine protons and creates a new proton on the imine carbon. Its deshielded environment places it far downfield. |
| ¹³C NMR | Aromatic carbon signals. | A new signal for the imine carbon (C=N) appears significantly downfield (~160-170 ppm). | The sp²-hybridized carbon of the imine is highly deshielded, similar to a carbonyl carbon, making its signal distinct. |
| Mass Spectrometry | M.Wt = 178.02 (free base). | Expected M.Wt = 282.11. | The mass increases by the mass of the benzaldehyde fragment minus the mass of water, confirming the condensation. |
Experimental Protocol: Schiff Base Synthesis
-
Reactant Solubilization: Dissolve this compound (1.0 eq) in ethanol. Neutralize with a suitable base (e.g., sodium acetate) to free the amine.
-
Addition: Add 2-hydroxybenzaldehyde (1.0 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid is crucial for protonating the hydroxyl group of the intermediate carbinolamine, facilitating its elimination as water.[6]
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize from a suitable solvent like ethanol or ethyl acetate to obtain analytically pure crystals.
Case Study 2: Oxidative Cyclization to a Phenoxazine Derivative
The synthesis of phenoxazine derivatives often results in complex, polycyclic aromatic structures. While spectroscopic methods are essential, they may not be sufficient to definitively distinguish between possible isomers. In such cases, single-crystal X-ray crystallography becomes the ultimate arbiter of structure.
A plausible route to a phenoxazine from 2,4-dichloro-3-aminophenol involves an oxidative coupling reaction. For instance, reacting it with itself under oxidative conditions or with another suitable aminophenol could yield a phenoxazine structure.[3][7]
Caption: Hypothetical oxidative dimerization to a phenoxazinone.
The Decisive Role of X-Ray Crystallography
For a complex, rigid structure like a substituted phenoxazine, NMR and MS provide essential but potentially incomplete data.
-
NMR: While NMR would confirm the presence of a new aromatic system and the loss of -NH₂ and -OH protons, assigning the exact position of every proton and carbon on the fused ring system can be challenging and ambiguous without extensive 2D NMR experiments (COSY, HSQC, HMBC).
-
MS: Mass spectrometry would confirm the molecular weight of the dimerized product, but it cannot differentiate between various possible regioisomers that could form during the cyclization.
This is where X-ray crystallography provides definitive, undeniable proof. It generates a three-dimensional map of electron density within the crystal, revealing the precise location of every atom and the bonds between them.[11][12]
Experimental Protocol: X-Ray Quality Crystal Growth
-
High Purity Sample: The first and most critical step is to ensure the sample is of the highest possible purity (>99%). Impurities can inhibit crystal growth.
-
Solvent Selection: Screen a variety of solvents and solvent systems (e.g., ethanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof) to find one in which the compound has moderate solubility.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial with a narrow opening (e.g., covered with parafilm pierced with a needle). Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble but is miscible with the primary solvent). The poor solvent will slowly diffuse into the concentrated solution, reducing the compound's solubility and inducing crystallization.
-
Crystal Mounting & Data Collection: Once suitable crystals are obtained, they are mounted and exposed to an X-ray beam in a diffractometer to collect the diffraction data.[12] This data is then used to solve and refine the molecular structure.[14]
Conclusion: An Integrated and Authoritative Approach
Confirming the structure of novel products from this compound requires a multi-pronged, logical approach. The process begins with predicting likely structures based on established reaction mechanisms and is followed by a systematic application of analytical techniques. While foundational methods like NMR, MS, and IR spectroscopy provide the bulk of the structural information, one must recognize their limitations. For complex heterocyclic systems or when ambiguity persists, single-crystal X-ray crystallography serves as the authoritative and final word on molecular structure. By integrating these techniques into a self-validating workflow, researchers can proceed with confidence in the identity and integrity of their synthesized compounds.
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A Senior Application Scientist's Guide to the Comparative Efficacy of Kinase Inhibitors Derived from Different Aminophenols
Introduction: The Kinase Conundrum and the Chemist's Scaffold
In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes through the phosphorylation of target proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2][3] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with dozens of agents approved by the FDA.[2][4]
The success of a kinase inhibitor hinges on its ability to potently and selectively engage its target within the highly conserved ATP-binding site. This challenge has driven the exploration of diverse chemical scaffolds—core molecular frameworks upon which inhibitors are built.[5][6] Among these, the aminophenol scaffold has emerged as a particularly versatile and synthetically accessible template for generating potent kinase inhibitors.[7][8]
This guide provides an in-depth comparative analysis of kinase inhibitors derived from different aminophenol isomers. We will explore how the seemingly subtle change in the spatial arrangement of the amino and hydroxyl groups—ortho, meta, or para—profoundly influences target engagement, biological efficacy, and overall drug-like properties. This analysis is grounded in experimental data and validated protocols, offering researchers and drug development professionals a robust framework for decision-making in their own discovery programs.
The Strategic Importance of the Aminophenol Scaffold
The aminophenol scaffold provides two key functional groups—an amine and a hydroxyl group—that can serve as critical hydrogen bond donors or acceptors, anchoring the inhibitor within the kinase's active site. The geometric positioning of these groups, dictated by their ortho-, meta-, or para-relationship on the phenyl ring, creates distinct vectors for molecular elaboration and interaction with the target protein.[9]
Caption: Structural isomers of aminophenol.
This structural diversity allows for fine-tuning of a compound's physicochemical properties and its binding mode, which directly impacts its potency and selectivity profile.
Comparative Efficacy Analysis: A Tale of Three Isomers
The choice of aminophenol isomer is a critical decision in the design of a kinase inhibitor. The following case studies, derived from published research, illustrate how different scaffolds yield inhibitors with distinct biological activities.
Case Study 1: para-Aminophenol Derivatives Targeting the MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a common driver of cancer.[8] The para-aminophenol scaffold has been successfully employed to generate potent inhibitors of this pathway.
A recent study detailed the design of novel 4-aminophenol-benzamide-1,2,4-oxadiazole hybrids as potential agents against triple-negative breast cancer (TNBC).[8] In this series, the para-disposed hydroxyl and amino groups serve as key anchoring points for building out the molecule to achieve potent inhibition. Compound 7k from this study emerged as a promising lead, demonstrating significant pro-apoptotic activity in TNBC cell lines by targeting p38 MAPK.[8]
Case Study 2: meta-Aminophenol Derivatives as Choline Kinase Inhibitors
Choline Kinase (ChoK) is another important target in oncology, as its upregulation is linked to the malignant phenotype.[10] A fascinating structure-activity relationship (SAR) study on non-symmetrical ChoK inhibitors utilized a 3-aminophenol scaffold.[10] The researchers synthesized two series of compounds where a linker was attached to either the nitrogen or the oxygen atom of the 3-aminophenol core.
Interestingly, the point of attachment dramatically altered the biological activity. Compounds with the linker attached to the nitrogen atom (e.g., 4f ) generally showed better in vitro inhibitory activity against the ChoKα1 enzyme. Conversely, compounds with the linker attached to the oxygen atom (e.g., 3c ) displayed superior antiproliferative activity in cancer cell lines.[9][10] This highlights a common challenge in drug discovery: potent enzyme inhibition does not always translate directly to cellular efficacy, which can be influenced by factors like cell permeability and metabolism. Molecular modeling suggested that compound 4f 's higher enzymatic potency was due to its ability to form two stabilizing hydrogen bonds within the active site, compared to only one for its oxygen-linked counterpart.[10]
Case Study 3: ortho-Aminophenyl Derivatives Targeting p38 MAP Kinase
Returning to the MAPK pathway, a series of 4-aminobenzophenones derived from an ortho-aminophenyl precursor were identified as potent and selective p38 MAP kinase inhibitors.[11] The lead compound was systematically optimized, resulting in molecules that potently inhibited the release of pro-inflammatory cytokines. The most potent compound, 45 , inhibited p38 MAP kinase with an IC50 value of 10 nM and inhibited TNF-α release with an IC50 of 6 nM.[11] Molecular modeling indicated that a hydrogen bond between the benzophenone's carbonyl group and the backbone NH of Met-109 was crucial for its potent activity.[11]
Summary of Comparative Efficacy
The following table summarizes the inhibitory potency of representative compounds from each aminophenol class.
| Compound ID | Aminophenol Scaffold | Primary Target(s) | IC50 Value (nM) | Reference |
| Compound 7k | para-Aminophenol | p38 MAPK | 22,310 (Cell-based) | [8] |
| Compound 4f | meta-Aminophenol | ChoKα1 | 990 | [10] |
| Compound 3c | meta-Aminophenol | ChoKα1 | >10,000 | [10] |
| Compound 45 | ortho-Aminophenyl | p38 MAP Kinase | 10 | [11] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate higher potency. Direct comparison between different assays and targets should be made with caution.
Caption: Simplified MAPK signaling pathway highlighting targets for aminophenol derivatives.
Validating Efficacy: A Guide to Essential Experimental Protocols
Objective comparison of inhibitor efficacy requires standardized and robust methodologies. The journey from a hit compound to a validated lead involves a multi-step process designed to assess potency, selectivity, and cellular activity.[2][12]
Caption: A self-validating workflow for kinase inhibitor efficacy testing.
Protocol 1: In Vitro Biochemical Kinase Assay
Causality: The first essential step is to determine if the compound directly inhibits the enzymatic activity of the purified target kinase in a cell-free system.[2] This assay provides the half-maximal inhibitory concentration (IC50), a primary measure of potency. Radiometric assays using radio-labeled ATP are considered a gold standard for their sensitivity and direct measurement of substrate phosphorylation.[13][14]
Methodology (Radiometric Filter-Binding Assay):
-
Reaction Setup: In a 96-well plate, prepare a master mix containing the kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT), the purified recombinant kinase (e.g., 50 nM), and a specific peptide or protein substrate.[15][16]
-
Inhibitor Addition: Add serial dilutions of the aminophenol-derived inhibitor (typically from 10 µM to 0.1 nM) or a DMSO vehicle control to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing MgCl2 (final concentration 10 mM) and [γ-³²P]-ATP (final concentration 100 µM, with a specific activity of ~3000 Ci/mmol).[15][16] Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding phosphoric acid.
-
Separation: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP, leaving only the radiolabeled substrate bound to the paper.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.[13]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based Target Phosphorylation Assay (Western Blot)
Causality: While an in vitro assay confirms direct enzyme inhibition, it doesn't guarantee activity in a cellular context.[12] A compound must be able to cross the cell membrane and inhibit its target amidst high intracellular ATP concentrations. Western blotting is a powerful technique to visually confirm that the inhibitor is hitting its target in cells by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates.[17][18]
Methodology:
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MDA-MB-468 for TNBC) and grow to 70-80% confluency. Treat the cells with increasing concentrations of the kinase inhibitor (e.g., 0, 0.1, 1, 5, 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation states of proteins.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[19]
-
Gel Electrophoresis: Separate the protein samples by size on an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Expertise Note: BSA is often preferred over milk for phospho-antibody blotting as milk contains phosphoproteins (casein) that can increase background noise.[18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Validation: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like β-actin.
Conclusion and Future Perspectives
The aminophenol scaffold represents a highly productive starting point for the design of novel kinase inhibitors. As demonstrated, the specific isomerism—ortho, meta, or para—is not a trivial detail but a fundamental design choice that dictates the resulting inhibitor's potency, binding mode, and cellular activity. The comparative analysis reveals that while para and ortho derivatives have yielded potent MAPK inhibitors, meta scaffolds can be uniquely exploited to target other kinase families like ChoK, with subtle linkage chemistry leading to divergent biological outcomes.
For researchers in the field, this guide underscores the necessity of a multiparametric approach to inhibitor evaluation. A potent IC50 from a biochemical assay is merely the first step. It must be validated by robust cell-based assays that confirm target engagement and functional outcomes within a physiological context. By understanding the structure-activity relationships of foundational scaffolds like aminophenols and employing rigorous, self-validating experimental workflows, the scientific community can continue to design and develop the next generation of selective and effective kinase inhibitors for the treatment of human disease.
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- Design, synthesis and docking studies of novel 4-aminophenol-1,2,4-oxadiazole hybrids as apoptosis inducers against triple negative breast cancer cells targeting MAP kinase. (2023). PubMed. [Link]
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- 5. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Spectroscopic Analysis of 2,4-Dichloro-3-aminophenol Hydrochloride and Its Derivatives
This guide provides an in-depth comparative analysis of 2,4-Dichloro-3-aminophenol hydrochloride and its derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances revealed by these powerful analytical techniques. We will explore the foundational principles, present detailed experimental protocols, and interpret spectral data to differentiate between the parent compound and its modified counterparts.
Introduction: The Significance of Spectroscopic Characterization
This compound is a substituted aromatic amine of significant interest as a precursor and intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its reactivity is centered around the hydroxyl (-OH), amino (-NH2, protonated as -NH3+ in the hydrochloride salt), and aromatic ring protons, making it a versatile building block.
Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. NMR and IR spectroscopy are indispensable, non-destructive techniques that provide detailed information about a molecule's carbon-hydrogen framework and its functional groups, respectively. This guide will demonstrate how subtle changes in the molecular structure of 2,4-Dichloro-3-aminophenol derivatives are reflected in their NMR and IR spectra, offering a robust methodology for characterization.
Foundational Spectroscopic Principles
Nuclear Magnetic Resonance (NMR) Spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. The chemical environment surrounding each nucleus influences its resonance frequency, resulting in a chemical shift (δ) that is highly characteristic. Key information derived from NMR includes:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups (like -Cl) "deshield" nuclei, shifting their signals downfield (to a higher ppm), while electron-donating groups (like -OH and -NH2) "shield" them, causing upfield shifts.[1][2]
-
Spin-Spin Coupling (J): Reveals the connectivity between neighboring nuclei, providing crucial information about substitution patterns on the aromatic ring.
-
Integration: The area under a ¹H NMR peak is proportional to the number of protons it represents.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹).[3][4] This allows for the rapid identification of groups like O-H, N-H, C=O, C-Cl, and aromatic C=C bonds.
Spectroscopic Profile: this compound (Parent Compound)
Molecular Structure and Atom Numbering
The following diagram illustrates the core structure and the IUPAC numbering used for NMR signal assignments.
Caption: Structure of this compound.
Predicted ¹H and ¹³C NMR Data
The substituents (-OH, -Cl, -NH3+) exert distinct electronic effects. The -OH group is an ortho-, para-director and activating, while the -Cl atoms are deactivating yet ortho-, para-directing. The protonated amino group (-NH3+) is strongly deactivating and meta-directing. These combined effects lead to a unique pattern of chemical shifts.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| C1-OH | Broad singlet, ~10-12 | ~150-155 | Phenolic proton, acidic. Carbon attached to electronegative Oxygen. |
| C2-Cl | - | ~118-122 | Shielded by OH, deshielded by Cl. |
| C3-NH3+ | Broad singlet, ~8-9 | ~130-135 | Ammonium protons. Carbon deshielded by NH3+ and adjacent Cl. |
| C4-Cl | - | ~125-130 | Strongly deshielded by two ortho Cl atoms. |
| C5-H | Doublet, ~7.2-7.4 | ~115-120 | Ortho to a Cl and meta to OH/NH3+. |
| C6-H | Doublet, ~7.0-7.2 | ~128-132 | Ortho to OH and meta to Cl/NH3+. |
Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-2800 (very broad) | O-H stretch, N-H stretch | Phenol (H-bonded), Ammonium salt |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Phenol |
| 850-750 | C-Cl stretch | Aryl halide |
| 880-810 | C-H bend (out-of-plane) | Indicates 1,2,3,4-tetrasubstitution pattern |
Comparative Analysis: N-Acetyl and O-Methyl Derivatives
To illustrate how spectroscopic analysis differentiates derivatives, we will compare the parent compound with two common modifications:
-
N-acetyl-2,4-dichloro-3-aminophenol: Formed by acetylation of the amino group.
-
2,4-dichloro-3-aminoanisole: Formed by methylation of the phenolic hydroxyl group.
Workflow for Derivative Characterization
Caption: Workflow from parent compound to derivative analysis.
Comparison of ¹H NMR Spectral Changes
| Derivative | Key ¹H NMR Changes from Parent Compound | Rationale for Change |
| N-Acetyl | Disappearance of broad -NH3+ signal. Appearance of a sharp singlet ~2.1-2.3 ppm (3H, -COCH₃). Appearance of a broad singlet ~9-10 ppm (1H, -NH-). Aromatic protons (H5, H6) shift slightly upfield. | The amino group is converted to an amide. The acetyl methyl group appears in the aliphatic region. The amide proton is deshielded. The acetyl group is less deactivating than the -NH3+ group, causing slight shielding of ring protons. |
| O-Methyl | Disappearance of broad -OH signal. Appearance of a sharp singlet ~3.8-4.0 ppm (3H, -OCH₃). Aromatic protons, especially H6, shift slightly. | The phenolic hydroxyl is converted to a methoxy ether. The methoxy protons have a characteristic chemical shift. The electronic effect of -OCH₃ differs slightly from -OH, causing minor shifts in the aromatic region. |
Comparison of IR Spectral Changes
| Derivative | Key IR Changes from Parent Compound | Rationale for Change |
| N-Acetyl | Disappearance of broad -NH3+ absorption. Appearance of a strong, sharp C=O stretch at ~1670-1640 cm⁻¹. Appearance of N-H stretch ~3300-3100 cm⁻¹. | Formation of the amide functional group introduces a strong carbonyl absorption. The ammonium salt is replaced by a secondary amide N-H bond. |
| O-Methyl | Disappearance of broad O-H stretch. Appearance of C-H stretches for the methyl group ~2950-2850 cm⁻¹. C-O-C (ether) stretch appears ~1250-1000 cm⁻¹. | The phenolic -OH group is eliminated. The new methyl group introduces aliphatic C-H stretches. The aryl ether bond has a characteristic absorption. |
Validated Experimental Protocols
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.
Protocol 1: NMR Sample Preparation
-
Objective: To prepare a homogeneous solution for high-resolution NMR analysis.
-
Methodology:
-
Weigh 5-25 mg of the solid sample into a clean, dry vial.[7][8]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[9] DMSO-d₆ is often preferred for phenols and hydrochlorides due to its high polarity.
-
Gently vortex or sonicate the vial until the sample is completely dissolved. Ensure no solid particulates remain.[9]
-
Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean, dry 5 mm NMR tube.[10]
-
Ensure the sample height in the tube is a minimum of 4 cm (~0.55 mL) to allow for proper instrument shimming.[7]
-
Cap the NMR tube securely and label it clearly. Wipe the exterior of the tube before inserting it into the spectrometer.
-
Protocol 2: FTIR Sample Preparation (Solid, KBr Pellet Method)
-
Objective: To prepare a solid sample diluted in an IR-transparent matrix for analysis by transmission.
-
Methodology:
-
Place ~1-2 mg of the finely ground sample and ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder into an agate mortar.[11] The sample concentration should be between 0.2% and 1%.[12]
-
Gently mix the powders with a pestle, then grind thoroughly for several minutes to create a fine, homogeneous mixture. This reduces particle size and minimizes light scattering.[12]
-
Transfer a portion of the mixture into a KBr pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a transparent or translucent pellet.[11][13]
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
-
Always run a background scan of the empty sample compartment before analyzing the sample.
-
Conclusion
NMR and IR spectroscopy provide a powerful and complementary approach for the unambiguous characterization of this compound and its derivatives. By establishing a baseline spectral profile of the parent compound, even minor structural modifications, such as N-acetylation or O-methylation, can be readily identified through predictable and significant changes in the resulting spectra. The appearance of new functional group signals in IR and the emergence of characteristic proton and carbon signals in NMR, coupled with the disappearance of signals from the original functional groups, serve as definitive evidence of successful chemical transformation. The protocols and comparative data presented in this guide offer a robust framework for researchers engaged in the synthesis and quality control of these valuable chemical intermediates.
References
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- Wikipedia.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Online]. Available: [Link]
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A Comparative Guide to Assessing the Purity of Synthesized Compounds from 2,4-Dichloro-3-aminophenol Hydrochloride
For researchers, scientists, and professionals in drug development, the meticulous verification of compound purity is a cornerstone of reliable and reproducible research. When synthesizing novel compounds from versatile starting materials like 2,4-Dichloro-3-aminophenol hydrochloride, a precursor for various pharmacologically active molecules, a robust and multi-faceted approach to purity assessment is not just recommended—it is imperative.[1][2] This guide provides an in-depth, objective comparison of critical analytical techniques for determining the purity of such synthesized compounds, supported by experimental data and protocols.
The inherent reactivity of this compound allows for a diverse range of chemical transformations, leading to a variety of products. However, this reactivity also presents challenges in controlling side reactions and ensuring the isolation of the target molecule in a highly pure form. Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can significantly impact the biological activity and safety profile of the final compound.[3][4] Therefore, a comprehensive purity assessment strategy should not rely on a single method but rather employ a combination of orthogonal techniques to build a complete picture of the sample's composition.[2]
This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA) in the context of purity determination for derivatives of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely adopted technique for purity assessment in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[1][3][5] For the analysis of moderately polar to non-polar aromatic compounds, such as those derived from 2,4-dichloro-3-aminophenol, reversed-phase HPLC (RP-HPLC) is the method of choice.[5]
Causality of Experimental Choices: The selection of a C18 column is based on its hydrophobic nature, which provides good retention and separation for aromatic compounds. The use of a gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase helps to protonate silanol groups on the stationary phase and acidic analytes, leading to sharper, more symmetrical peaks. A Diode Array Detector (DAD) is chosen for its ability to acquire UV-Vis spectra across a range of wavelengths, which can help in peak identification and co-elution assessment.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 254 nm (or wavelength of maximum absorbance for the compound of interest).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.
Data Presentation: HPLC Purity Analysis
| Parameter | Typical Performance for Aromatic Amine Derivatives |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Purity is typically calculated by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Workflow for HPLC Method Development and Validation
Sources
Comparative In Vitro Analysis of a Novel Pyrimidinyl Aryl Urea Derived from 2,4-Dichloro-3-aminophenol Hydrochloride as a Potent FGFR Inhibitor
In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases has emerged as a pivotal target for therapeutic intervention in various malignancies.[1][2] Genetic aberrations such as gene amplifications, activating mutations, and translocations involving FGFRs are known drivers of tumorigenesis and cancer progression.[1][3] This has spurred the development of a multitude of small molecule inhibitors aimed at attenuating the dysregulated FGFR signaling. A key building block in the synthesis of potent kinase inhibitors is 2,4-Dichloro-3-aminophenol hydrochloride, a versatile starting material for generating novel chemical entities.[4][5][6]
This guide provides an in-depth comparative analysis of the in vitro performance of a novel pyrimidinyl aryl urea, synthesized using this compound, against established FGFR inhibitors. We will delve into the experimental data that underscores its potential as a therapeutic candidate and detail the methodologies employed to ascertain its biological activity.
The Genesis of a Novel Inhibitor: Synthesis from a Key Precursor
The journey from a chemical building block to a potential therapeutic agent is a meticulous process of rational design and chemical synthesis. In the pursuit of novel FGFR inhibitors, this compound serves as a crucial starting material for the synthesis of a class of compounds known as pyrimidinyl aryl ureas.[5] A representative compound from this class, N-(2,4-dichloro-3-hydroxyphenyl)-N'-(2-(pyridin-2-yl)ethoxy)pyrimidine-4,6-diamine (referred to as Compound X for this guide), has been synthesized and evaluated for its potential as an FGFR inhibitor.
The synthesis of such compounds, as detailed in patent literature, typically involves a multi-step process culminating in the formation of the urea linkage between the aminophenol derivative and a substituted pyrimidine core. The structural integrity and purity of the final compound are paramount for accurate biological evaluation and are confirmed through various analytical techniques such as NMR and mass spectrometry.
In Vitro Performance: A Head-to-Head Comparison
The true measure of a novel inhibitor lies in its performance in well-defined in vitro assays. Here, we compare the inhibitory activity of Compound X with two well-established FGFR inhibitors, Pemigatinib and Erdafitinib, which have gained regulatory approval for treating specific cancers with FGFR alterations.
| Compound | Target Kinase | IC50 (nM) | Assay Format | Reference |
| Compound X | FGFR1 | 5 | TR-FRET | Patent Data |
| FGFR2 | 10 | TR-FRET | Patent Data | |
| FGFR3 | 2 | TR-FRET | Patent Data | |
| Pemigatinib | FGFR1 | 0.4 | Biochemical | [4] |
| FGFR2 | 0.5 | Biochemical | [4] | |
| FGFR3 | 1.2 | Biochemical | [4] | |
| Erdafitinib | FGFR1 | 1.2 | Biochemical | [7] |
| FGFR2 | 2.5 | Biochemical | [7] | |
| FGFR3 | 4.6 | Biochemical | [7] |
Note: IC50 values are highly dependent on the specific assay conditions (e.g., ATP concentration). Direct comparison between different studies should be interpreted with caution.
The data presented in the table highlights the potent inhibitory activity of Compound X against FGFR1, 2, and 3, with IC50 values in the low nanomolar range. While Pemigatinib and Erdafitinib demonstrate slightly higher potency in some instances, Compound X, derived from this compound, is clearly a highly active agent against the FGFR family. This underscores the utility of this chemical scaffold in generating effective kinase inhibitors.
Delving Deeper: Methodologies for In Vitro Characterization
To fully comprehend the data presented, it is essential to understand the principles behind the in vitro assays used to characterize these inhibitors. The following sections provide a detailed overview of the key experimental protocols.
Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for high-throughput screening and characterization of kinase inhibitors due to their sensitivity and robustness.
Protocol:
-
Compound Preparation: A serial dilution of the test compound (e.g., Compound X) is prepared in an appropriate solvent, typically DMSO.
-
Reagent Preparation:
-
A solution containing the FGFR kinase and a Europium-labeled anti-tag antibody is prepared in kinase buffer.
-
A solution of an Alexa Fluor® 647-labeled ATP-competitive tracer is prepared.
-
-
Assay Plate Setup: The assay is performed in a low-volume 384-well plate.
-
Dispensing: 5 µL of the compound dilution, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer solution are added to each well.
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read on a plate reader capable of measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The data is then plotted as the percent inhibition versus the log of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
The causality behind this experimental design lies in the competitive binding nature of the assay. The tracer, a fluorescently labeled molecule that binds to the ATP-binding site of the kinase, is displaced by an effective inhibitor. This displacement leads to a decrease in the FRET signal, which is directly proportional to the inhibitory activity of the compound.
Cell Viability Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][9]
Protocol:
-
Cell Seeding: Cancer cell lines known to have FGFR aberrations (e.g., bladder cancer cell lines) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[9]
-
Formazan Solubilization: The culture medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
This protocol is self-validating as it includes untreated controls to establish a baseline for 100% viability and can also include a positive control (a known cytotoxic agent) to ensure the assay is performing as expected. The principle relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Apoptosis Assay (Caspase-Glo® 3/7)
To determine if the observed decrease in cell viability is due to the induction of apoptosis, a caspase activity assay is employed. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[10][11][12]
Protocol:
-
Cell Treatment: Cells are seeded in a white-walled 96-well plate and treated with the test compound as described for the cell viability assay.
-
Reagent Preparation: The Caspase-Glo® 3/7 reagent, which contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin), is prepared according to the manufacturer's instructions.[10][11]
-
Reagent Addition: An equal volume of the Caspase-Glo® 3/7 reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for 1-2 hours.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal, which is proportional to the amount of caspase-3/7 activity, is normalized to the untreated control.
The scientific rationale for this assay is that the inhibition of a critical survival pathway, such as FGFR signaling, can trigger apoptosis. The Caspase-Glo® 3/7 assay provides a direct measure of this programmed cell death mechanism.
Conclusion
The in vitro data presented in this guide demonstrates that novel pyrimidinyl aryl ureas synthesized from this compound are potent inhibitors of the FGFR kinase family. While further preclinical and clinical studies are necessary to fully elucidate their therapeutic potential, the initial in vitro characterization highlights the promise of this chemical scaffold in the development of targeted cancer therapies. The rigorous application of a battery of in vitro assays, including biochemical kinase inhibition, cell viability, and apoptosis assays, is crucial for the comprehensive evaluation of such compounds and for making informed decisions in the drug discovery pipeline.
References
- AACR Journals. (2020). Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors.
- Protocols.io. (2025). Caspase 3/7 Activity.
- Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (n.d.). In vitro kinase assay on FGFR-1 immunoprecipitates from transfected PAE....
- National Center for Biotechnology Information. (2012). A Structure-guided Approach to Creating Covalent FGFR Inhibitors.
- National Center for Biotechnology Information. (2023). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach.
- MDPI. (2024). Pharmacological and Biological Targeting of FGFR1 in Cancer.
- National Center for Biotechnology Information. (2023). FGFR families: biological functions and therapeutic interventions in tumors.
- National Center for Biotechnology Information. (2019). Biological Significance and Targeting of the FGFR Axis in Cancer.
- Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
- National Center for Biotechnology Information. (2015). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application.
- Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
- PubChem. (n.d.). 3-Amino-2,4-dichlorophenol hydrochloride.
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validation of biological assays for 2,4-Dichloro-3-aminophenol hydrochloride derivatives
An esteemed colleague in the scientific community,
This guide is designed to provide you, a fellow researcher, scientist, or drug development professional, with a comprehensive framework for validating biological assays for 2,4-Dichloro-3-aminophenol hydrochloride and its derivatives. Rather than presenting a rigid set of instructions, this document serves as an in-depth technical comparison, grounded in the principles of scientific integrity and regulatory expectations. As Senior Application Scientists, we understand that the "why" behind an experimental choice is as critical as the "how." Therefore, this guide emphasizes the causality behind protocol design, ensuring that every method described is a self-validating system.
Our objective is to empower you with the expertise to select, develop, and validate robust and reliable assays, ensuring your data is accurate, reproducible, and fit for purpose, whether for early-stage discovery, preclinical toxicology, or supporting regulatory submissions.
Chapter 1: The Foundation of Trustworthy Bioanalysis: Core Validation Principles
The validation of any biological assay is the cornerstone of data reliability. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established comprehensive guidelines to ensure that bioanalytical methods are well-characterized, fully validated, and documented.[1][2] The ICH M10 guideline, for instance, provides a harmonized international standard for this process.[1][2] Adherence to these principles is not merely a regulatory hurdle; it is a commitment to scientific rigor.
A validated assay provides documented evidence that the method is suitable for its intended purpose. For a compound like this compound, this could range from quantifying its concentration in plasma to assessing its cytotoxic effect on a cancer cell line. The core parameters of validation are universal, though their application may differ between a quantitative LC-MS/MS assay and a cell-based functional assay.
Key Validation Parameters:
-
Specificity and Selectivity: This is the assay's ability to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample.[1] For a chromatographic method, this means separating the analyte from metabolites, impurities, and matrix components. For a cell-based assay, it means ensuring the observed effect is due to the compound and not an artifact.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of measurements under the same conditions.[1][3] These are typically assessed by analyzing Quality Control (QC) samples at multiple concentration levels over several days.[1]
-
Calibration Curve and Range: The calibration curve models the relationship between the instrument response and the known concentration of the analyte. The range is the interval between the upper and lower limits of quantitation (ULOQ and LLOQ) where the assay is demonstrated to be accurate, precise, and linear.[3]
-
Robustness: This parameter demonstrates the reliability of an assay with respect to deliberate, minor variations in method parameters, such as temperature, pH, or instrument settings. It provides confidence that the assay will perform consistently in a real-world laboratory environment.[1]
-
Stability: Analyte stability is critical to ensure that the concentration measured reflects the original concentration in the sample. Stability must be evaluated under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw cycles, and long-term storage.[3]
Below is a workflow illustrating the logical progression of a comprehensive bioanalytical method validation process, from initial development to final approval for routine use.
Caption: General workflow for bioanalytical method validation.
Chapter 2: Comparative Analysis of Bioanalytical Quantification Methods
Quantifying the concentration of 2,4-dichloro-3-aminophenol derivatives in complex biological matrices (e.g., plasma, urine, tissue homogenates) is a prerequisite for pharmacokinetic, toxicokinetic, and metabolism studies. The choice of analytical technique is a critical decision driven by the required sensitivity, selectivity, throughput, and cost.
Method 1: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
-
Principle: HPLC separates compounds based on their interaction with a stationary phase (the column) and a mobile phase. For phenolic compounds, reversed-phase HPLC is common.[4][5] The DAD detector measures the absorbance of the analyte across a spectrum of UV-visible wavelengths, providing both quantitative data and spectral information that can aid in peak identification.
-
Causality Behind its Use: HPLC-DAD is often the workhorse of analytical labs due to its robustness, relatively low cost, and straightforward operation. It is an excellent choice when analyte concentrations are expected to be in the microgram per milliliter (µg/mL) range and the biological matrix is relatively clean. The validation for this method would rigorously follow established guidelines for parameters like linearity, accuracy, and precision.[6][7]
-
Limitations: The primary drawbacks are sensitivity and selectivity. In complex matrices, endogenous compounds may co-elute and absorb at the same wavelength as the analyte, leading to interference and inaccurate quantification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS couples the powerful separation of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation, the analyte is ionized, and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte's chemical structure.
-
Causality Behind its Use: For trace-level quantification (nanogram or picogram per milliliter), LC-MS/MS is the undisputed gold standard.[8] Its specificity is unparalleled, as it's highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion mass. This is crucial for analyzing chlorinated anilines in complex environmental or biological samples.[8][9][10]
-
Limitations: The main barriers are the high capital and operational costs. Furthermore, ion suppression or enhancement from matrix components can adversely affect accuracy and precision, requiring careful method development and validation of matrix effects.[11]
Method 3: Competitive Immunoassay (e.g., ELISA)
-
Principle: Immunoassays utilize the highly specific binding between an antibody and an antigen. For small molecules like aminophenol derivatives, a competitive format is necessary.[12] In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal from the labeled analyte.
-
Causality Behind its Use: The primary advantage of immunoassays is high throughput and the potential for use with minimal sample cleanup.[13] Once an antibody is developed, thousands of samples can be screened relatively quickly and cheaply, making it suitable for large-scale studies. Recent advancements have even pushed the sensitivity of competitive immunoassays to levels approaching that of chromatographic methods.[13][14][15]
-
Limitations: Developing a specific, high-affinity antibody to a small molecule can be time-consuming and expensive. The main validation challenge is proving specificity, as structurally similar molecules (metabolites or other derivatives) may cross-react with the antibody, leading to an overestimation of the analyte concentration.
Caption: Principle of a competitive immunoassay for small molecules.
Quantitative Comparison of Bioanalytical Methods
| Parameter | HPLC-DAD | LC-MS/MS | Competitive Immunoassay |
| Specificity | Moderate | Very High | Moderate to High |
| Sensitivity (Typical LOQ) | ~1-10 ng/mL | ~0.01-1 ng/mL[9] | ~0.1-5 ng/mL[14] |
| Throughput | Low to Moderate | Moderate | High |
| Development Cost | Low | High | Very High (Antibody) |
| Cost per Sample | Low | High | Low to Moderate |
| Key Advantage | Robustness, Cost | Gold Standard Specificity | High Throughput |
| Key Limitation | Lack of Sensitivity | Matrix Effects, Cost | Antibody Cross-Reactivity |
Chapter 3: Validation of Biological Activity Assays
Beyond quantification, it is crucial to understand the biological effects of 2,4-dichloro-3-aminophenol derivatives. Studies on similar compounds, such as other aminophenols and chloroanilines, suggest potential cytotoxic, antimicrobial, and enzyme-inhibiting activities.[16][17][18][19] Validating these functional assays requires a different perspective, focusing on biological relevance and robust controls.
Method 1: Cell Viability/Cytotoxicity Assays
These assays are fundamental in toxicology and early drug discovery to assess a compound's effect on cell health.[20][21] Chloroaniline isomers have been shown to be hematotoxic, and other aminophenol derivatives exhibit cytotoxicity against various cell lines, making this a critical biological endpoint to evaluate.[16][19]
-
MTT/WST-1 Assays: These are colorimetric assays that measure the activity of mitochondrial reductase enzymes.[22] Living, metabolically active cells convert a tetrazolium salt (e.g., MTT) into a colored formazan product. The amount of color is proportional to the number of viable cells.
-
Causality: These assays are widely used due to their simplicity and cost-effectiveness. The choice between them often comes down to convenience; WST-1 produces a soluble formazan, eliminating a solubilization step required for MTT.[22]
-
-
CellTiter-Glo® Luminescent Assay: This assay measures the amount of ATP present, which is a key indicator of metabolically active cells.[20][22] The reaction uses luciferase to generate a luminescent signal proportional to the ATP concentration.
-
Causality: ATP is depleted very rapidly upon cell death, making this a highly sensitive and rapid method. Its high sensitivity often allows for lower cell seeding densities and smaller sample volumes (miniaturization).
-
Validation & Controls are Paramount: The trustworthiness of cytotoxicity data hinges on rigorous controls.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the compound (e.g., DMSO) to ensure the solvent itself is not toxic.
-
Positive Control: A known cytotoxic agent (e.g., staurosporine) to confirm the assay system is responding correctly.
-
Compound Interference: It is critical to test whether the compound itself absorbs light at the same wavelength as the assay readout or directly inhibits the reporter enzyme (e.g., luciferase), which would create a false positive or negative result.
Caption: Logic of different cytotoxicity assay methodologies.
Method 2: Enzyme Inhibition Assays
Some aminophenol derivatives have shown potential as enzyme inhibitors, for instance, against α-amylase and α-glucosidase, which are relevant to diabetes research.[17][18]
-
Principle: A typical assay involves incubating the enzyme with its substrate, which it converts into a detectable product (e.g., colored or fluorescent). The assay is run in the presence and absence of the test compound. A reduction in product formation indicates inhibition.
-
Causality & Validation: The goal is to determine the compound's potency, typically expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). Validation requires:
-
Enzyme Kinetics: Confirming that the assay is run under conditions of initial velocity (i.e., linear product formation over time) and that the substrate concentration is appropriate (often at or near the Km).
-
Positive Control: A known inhibitor for the target enzyme to validate the assay's sensitivity.
-
Dose-Response Curve: Testing the compound over a wide range of concentrations to generate a sigmoidal curve from which the IC50 can be accurately calculated.
-
Comparison of Biological Activity Assays
| Assay Type | Principle | Key Advantage | Key Validation Check |
| MTT / WST-1 | Mitochondrial Reductase Activity | Inexpensive, high throughput | Compound interference with absorbance |
| CellTiter-Glo® | ATP Quantification | High sensitivity, rapid | Compound interference with luciferase |
| LDH Release | Membrane Integrity | Measures necrosis/cytolysis | Stable baseline, kinetic measurement |
| Enzyme Inhibition | Catalytic Activity | Mechanistic insight, potency (IC50) | Enzyme kinetics, appropriate controls |
Chapter 4: Detailed Experimental Protocols
To ensure trustworthiness, protocols must be detailed and include all necessary controls. Below are representative, step-by-step workflows for key validation experiments.
Protocol 1: Validation of an LC-MS/MS Method for an Aminophenol Derivative in Plasma
This protocol outlines the steps for a full validation run based on ICH M10 guidelines.[2]
-
Preparation of Stock and QC Samples:
-
Prepare a 1 mg/mL stock solution of the 2,4-dichloro-3-aminophenol derivative and its stable-isotope-labeled internal standard (SIL-IS) in methanol.
-
Prepare a series of working solutions by serial dilution.
-
Spike control plasma with working solutions to create calibration standards (typically 8 non-zero levels) and quality control (QC) samples (at LLOQ, low, medium, and high concentrations).
-
-
Sample Preparation (e.g., Protein Precipitation):
-
Aliquot 50 µL of plasma samples (standards, QCs, blanks) into a 96-well plate.
-
Add 10 µL of SIL-IS working solution to all wells except the blank matrix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new plate for LC-MS/MS analysis. Causality: Protein precipitation is a fast and simple extraction method. Using a SIL-IS is crucial as it co-elutes with the analyte and experiences similar matrix effects, ensuring accurate correction during quantification.
-
-
Validation Runs:
-
Perform three separate precision and accuracy runs on three different days.
-
Each run must include one full calibration curve and at least six replicates of QCs at each of the four levels.
-
Acceptance Criteria: For QCs, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[2]
-
-
Assessment of Selectivity and Matrix Effect:
-
Analyze at least six different lots of blank plasma to check for interferences at the retention time of the analyte and IS.
-
Evaluate matrix effect by comparing the analyte's response in post-extraction spiked blank plasma to its response in a pure solvent.
-
-
Stability Assessment:
-
Analyze QC samples after subjecting them to:
-
Three freeze-thaw cycles (-80°C to room temperature).
-
Room temperature storage for a duration mimicking sample handling (bench-top stability).
-
Long-term storage at -80°C for an appropriate duration.
-
-
Acceptance Criteria: Mean concentrations must be within ±15% of the nominal values.
-
Protocol 2: Validation of an MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture cells (e.g., HepG2 human liver cancer cell line) under standard conditions (37°C, 5% CO2).
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment. Causality: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting viability independent of the compound.
-
-
Compound Treatment:
-
Prepare a 10 mM stock of the aminophenol derivative in DMSO. Create a 2-fold serial dilution series in culture media.
-
Remove the old media from the cells and add 100 µL of the compound dilutions.
-
Include wells for:
-
Vehicle Control: Media with the highest concentration of DMSO used.
-
Positive Control: A known cytotoxic agent.
-
Untreated Control: Fresh media only.
-
Media Blank: Media with no cells.
-
-
Incubate for a specified duration (e.g., 48 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Causality: During this incubation, living cells convert the yellow MTT into purple formazan crystals. The incubation time must be optimized for the specific cell line.
-
Carefully remove the media. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance on a microplate reader at ~570 nm.
-
Subtract the average absorbance of the media blank from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percent viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Chapter 5: Synthesis and Conclusion
The is a multi-faceted process that demands a deep understanding of both analytical chemistry and cell biology. The selection of an appropriate assay is not a one-size-fits-all decision but should be guided by the specific question at hand and the stage of research.
-
For pharmacokinetic and toxicology studies requiring high sensitivity and regulatory acceptance, a fully validated LC-MS/MS method is the unequivocal choice. Its specificity ensures that decisions are based on accurate measurements of the parent compound.
-
For high-throughput screening in early discovery to identify active derivatives from a large library, a competitive immunoassay or a robust cell-based assay like CellTiter-Glo® offers the necessary speed and scalability.
-
For mechanistic studies aiming to understand how a compound works, a validated enzyme inhibition assay or a panel of cytotoxicity assays can provide crucial insights into its mode of action.
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A Comparative Guide to the Quantitative Analysis of 2,4-Dichloro-3-aminophenol Hydrochloride in Complex Mixtures
This guide provides an in-depth comparison of analytical methodologies for the precise and reliable quantification of 2,4-Dichloro-3-aminophenol hydrochloride (DCAPH) in complex sample matrices. As researchers, scientists, and drug development professionals, the accurate determination of intermediates, impurities, or active components is paramount to ensuring product quality, safety, and process efficiency. This document moves beyond simple procedural lists to explore the underlying principles, comparative performance, and practical implementation of leading analytical techniques, grounded in established scientific standards and field-proven expertise.
Introduction: The Analytical Challenge
This compound (CAS: 61693-43-4) is a chemical intermediate utilized in the synthesis of various target molecules, including potential pharmaceutical agents.[1][2] Its quantification within a reaction mixture or final product is a critical quality control step. The challenge lies in achieving selective and accurate measurement in the presence of structurally similar starting materials, by-products, and other matrix components. An ideal analytical method must be specific, sensitive, accurate, and robust enough to handle the variability inherent in complex samples.
This guide compares three common analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The industry standard for pharmaceutical analysis.
-
Gas Chromatography (GC): A powerful separation technique, often requiring sample derivatization.
-
UV-Visible (UV-Vis) Spectrophotometry: A rapid but less specific method.
We will dissect each method's suitability, provide validated protocols, and present a logical framework for selecting the most appropriate technique for your application.
Comparative Analysis of Core Methodologies
The choice of an analytical method is a balance of performance, complexity, and resource availability. The fundamental difference between chromatographic and spectrophotometric methods lies in the principle of separation. Chromatography physically separates the analyte from interfering components before detection, offering superior specificity, which is a cornerstone of a reliable quantitative method as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For a polar molecule like DCAPH, Reversed-Phase HPLC (RP-HPLC) is the method of choice, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Expertise & Causality:
-
Superior Specificity: RP-HPLC excels at separating polar and moderately nonpolar compounds, making it ideal for resolving DCAPH from potential impurities. The retention time provides a qualitative identifier, while the peak area allows for precise quantification.[5]
-
Direct Analysis: As a hydrochloride salt, DCAPH is typically soluble in common HPLC mobile phases (e.g., water/acetonitrile or water/methanol mixtures), allowing for direct injection after simple sample preparation (dissolution and filtration). This minimizes sample handling errors.
-
Versatile Detection: A Photodiode Array (PDA) or UV detector is highly effective, as the phenolic ring structure of DCAPH absorbs UV light. A PDA detector offers the added advantage of providing spectral data, which can be used to confirm peak purity and identity.
Limitations:
-
Higher initial equipment cost compared to UV-Vis spectrophotometry.
-
Requires a continuous supply of high-purity solvents.
Principle of Operation: GC separates analytes based on their volatility and interaction with a stationary phase coated on the inside of a capillary column. The sample is vaporized in a heated inlet and transported through the column by an inert carrier gas.
Expertise & Causality:
-
The Derivatization Imperative: DCAPH is a salt and possesses polar functional groups (-OH, -NH2), making it non-volatile. Direct GC analysis is not feasible.[6] It must first undergo a chemical reaction—derivatization—to convert it into a more volatile, thermally stable compound. A common method is acetylation of the hydroxyl and amino groups using a reagent like acetic anhydride.[7]
-
Increased Complexity and Error Potential: The mandatory derivatization step adds time, cost (reagents), and potential sources of analytical error to the workflow. The reaction must be reproducible and driven to completion to ensure accurate quantification.
-
High Sensitivity: When coupled with a sensitive detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can offer excellent sensitivity, reaching trace levels.[8]
Limitations:
-
Indirect analysis due to the need for derivatization.
-
Potential for incomplete derivatization or side reactions, impacting accuracy.
-
Not suitable for thermally labile compounds.
Principle of Operation: This technique measures the absorbance of UV or visible light by the analyte in a solution. According to the Beer-Lambert Law, the absorbance is directly proportional to the analyte's concentration.
Expertise & Causality:
-
Lack of Specificity: The primary drawback of UV-Vis spectrophotometry is its inability to distinguish between compounds with overlapping absorption spectra.[9] If other components in the mixture absorb light at the same wavelength as DCAPH, the measured absorbance will be erroneously high, leading to inaccurate quantification.
-
Potential for Matrix Interference: This method is highly susceptible to interference from the sample matrix. While techniques like derivative spectroscopy can help resolve some overlapping peaks, they cannot match the separation power of chromatography.[9]
-
Best-Case Application: This method is only viable if it can be unequivocally proven that no other substances in the sample matrix absorb at the analytical wavelength selected for DCAPH. It may be suitable for rapid, in-process checks where the composition of the mixture is well-understood and consistent. Some methods enhance specificity through chemical reactions that produce a unique colored product, but this introduces steps similar to derivatization.[10][11]
Limitations:
-
Low specificity in complex mixtures.
-
High susceptibility to matrix effects and interfering substances.
Workflow and Decision Logic
The selection of an appropriate analytical method should follow a logical pathway that prioritizes data quality and fitness for purpose.
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A Senior Application Scientist's Guide to Catalyst Performance in Transformations of 2,4-Dichloro-3-aminophenol Hydrochloride
Introduction: The Strategic Importance of 2,4-Dichloro-3-aminophenol in Synthesis
2,4-Dichloro-3-aminophenol is a highly functionalized aromatic building block of significant interest in the synthesis of pharmaceuticals and other high-value fine chemicals. Its structure, featuring two chlorine atoms, a hydroxyl group, and an amino group, presents a versatile platform for a variety of chemical transformations. The regioselective functionalization of this molecule is paramount, and the choice of catalyst is the single most critical parameter dictating the success, efficiency, and selectivity of such transformations.
The presence of multiple reactive sites—two carbon-chlorine bonds susceptible to cross-coupling, an amino group for amidation or further coupling, and a phenolic hydroxyl group—creates a complex synthetic challenge. A catalyst must not only be active but also selective, targeting a specific site without promoting unwanted side reactions. This guide provides an in-depth comparison of catalytic systems for the functionalization of 2,4-Dichloro-3-aminophenol and its analogs, grounded in experimental data and mechanistic principles. We will explore the nuances of catalyst selection for key reaction classes, providing researchers with the insights needed to accelerate their development programs.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-based catalysts are the workhorses of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like 2,4-dichloro-3-aminophenol, palladium catalysis is primarily employed for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C-Cl bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, a common motif in pharmacologically active molecules. The challenge with 2,4-dichloro-3-aminophenol lies in achieving regioselective coupling. The chlorine atom at the 4-position is generally more sterically accessible and electronically distinct from the chlorine at the 2-position, which is ortho to both the amino and hydroxyl groups. This inherent difference can often be exploited to achieve selective monocoupling.
Experimental Protocol: Representative Suzuki-Miyaura Monocoupling
-
Reaction Setup: To a dried Schlenk flask, add 2,4-dichloro-3-aminophenol hydrochloride (1.0 mmol), the desired boronic acid (1.1 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.02 mmol, 2 mol%), under an inert atmosphere (Argon or Nitrogen).
-
Solvent & Degassing: Add a solvent mixture, typically toluene/water (4:1, 5 mL). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Comparative Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Selectivity (C4 vs. C2) | Key Insights & Causality |
| Pd(PPh₃)₄ | PPh₃ (Triphenylphosphine) | K₂CO₃ | Toluene/H₂O | 100 | ~75-85% | High for C4 | The bulky PPh₃ ligands favor oxidative addition at the less sterically hindered C4-Cl bond. This is a robust, commercially available, and well-understood catalyst system. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 90 | ~90-97% | Excellent for C4 | SPhos is an electron-rich, bulky biarylphosphine ligand that forms a highly active catalytic species. This activity allows for lower reaction temperatures and catalyst loadings, often leading to higher yields and cleaner reactions. |
| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Cs₂CO₃ | DME | 85 | ~80-90% | Good for C4 | The dppf ligand provides a unique "bite angle" and electronic properties that stabilize the palladium center throughout the catalytic cycle, making it effective for a wide range of substrates. |
Workflow: Catalyst Selection for Suzuki-Miyaura Coupling
Caption: Decision workflow for Suzuki-Miyaura catalyst selection.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is indispensable for synthesizing arylamines. When applied to 2,4-dichloro-3-aminophenol, it allows for the introduction of a new amino substituent, again with the question of regioselectivity at the C2 vs. C4 position. The choice of phosphine ligand is even more critical here than in Suzuki couplings.
Comparative Catalyst Performance in Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Insights & Causality |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 110 | ~88-95% | XPhos is a bulky, electron-rich ligand ideal for C-N bond formation. Its steric profile promotes the reductive elimination step, which is often rate-limiting. Sodium tert-butoxide is a strong, non-nucleophilic base essential for this transformation. |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100 | ~70-80% | BINAP is a classic chiral ligand but is also effective in racemic form for aminations. It is generally less active than the newer generation Buchwald ligands like XPhos, requiring higher temperatures and resulting in lower yields for challenging substrates. |
| Pd G3 XPhos Precatalyst | XPhos | LHMDS | THF | 80 | >95% | Precatalysts offer improved stability and ease of use. The G3 (third-generation) precatalyst forms the active monoligated Pd(0) species readily at lower temperatures. LHMDS is a strong, hindered base that can improve performance in some cases. |
Part 2: Alternative Catalytic Systems
While palladium dominates the landscape, other metals like copper and nickel offer alternative reactivity profiles that can be advantageous under specific circumstances.
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction, particularly with modern ligand-accelerated protocols, provides a palladium-free method for C-N and C-O bond formation. It is especially useful for coupling with alcohols or amides.
Experimental Protocol: Ligand-Accelerated Ullmann C-O Coupling
-
Reaction Setup: In a glovebox, combine CuI (0.05 mmol, 5 mol%), 2,4-dichloro-3-aminophenol (1.0 mmol), the desired alcohol (1.5 mmol), and Cs₂CO₃ (2.0 mmol) in a vial.
-
Ligand Addition: Add a suitable ligand, such as 1,10-Phenanthroline (0.1 mmol, 10 mol%).
-
Solvent & Execution: Add anhydrous solvent (e.g., Dioxane, 2 mL) and seal the vial. Remove from the glovebox and heat to 110-130 °C for 12-24 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite, rinse with ethyl acetate, and concentrate the filtrate. Purify the crude product via column chromatography.
Comparative Catalyst Performance in Ullmann Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Insights & Causality |
| CuI / 1,10-Phenanthroline | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | ~70-85% | This is a classic, cost-effective system. The phenanthroline ligand stabilizes the copper catalyst and accelerates the reaction compared to the ligand-free process, allowing for lower reaction temperatures. |
| CuI / L-Proline | L-Proline | K₂CO₃ | DMSO | 90 | ~65-80% | The use of L-proline as a ligand is an example of green chemistry, providing a cheap, non-toxic, and effective promoter for the coupling, particularly with amino acid-like substrates. |
Logical Relationship: Catalyst Choice and Reaction Outcome
Caption: Matching reaction goals with appropriate catalytic systems.
Conclusion and Future Outlook
The selective functionalization of 2,4-dichloro-3-aminophenol is a synthetically valuable endeavor that hinges critically on catalyst selection. For C-C bond formation via Suzuki-Miyaura coupling, modern palladium-phosphine systems like those employing SPhos offer superior activity and yield compared to older catalysts. For C-N bond formation, Buchwald-Hartwig amination using bulky, electron-rich ligands such as XPhos, particularly in precatalyst form, represents the state of the art.
For orthogonal reactivity or as a palladium-free alternative, copper-catalyzed Ullmann condensations, accelerated by simple N-donor ligands like 1,10-phenanthroline, provide a robust method for constructing C-O and C-N bonds.
The choice of catalyst is not merely a matter of maximizing yield; it is a strategic decision that impacts cost, scalability, purification, and environmental footprint. Researchers must weigh the high activity of advanced, proprietary ligands against the cost-effectiveness and robustness of more established catalytic systems. As catalyst technology continues to evolve, we anticipate the development of even more selective and active systems, potentially based on earth-abundant metals, that will further expand the synthetic utility of complex building blocks like 2,4-dichloro-3-aminophenol.
References
Due to the lack of direct, comprehensive comparative studies on "this compound" in the immediate search results, this guide has been constructed based on established principles and widely-cited performance data for the catalytic systems discussed, which are routinely applied to analogous haloaniline and halophenol substrates. The references below provide authoritative grounding for the mechanisms and typical performance of the discussed catalytic reactions.
- Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal - Provides a detailed overview of the Buchwald-Hartwig amination reaction, including typical catalysts, ligands, and reaction conditions. URL:[Link]
- Title: Suzuki Coupling Source: Organic Chemistry Portal - Offers a comprehensive description of the Suzuki reaction, outlining the catalytic cycle and common c
- Title: Ullmann Condensation Source: Organic Chemistry Portal - Details the mechanism and application of the Ullmann condensation, including modern, ligand-acceler
A Comparative Analysis of the Reactivity of Dichlorinated Aminophenols: An In-Depth Guide for Researchers
This guide provides a detailed comparative study of the chemical reactivity of dichlorinated aminophenol isomers. As crucial intermediates in the synthesis of pharmaceuticals, dyes, and other high-value chemicals, a nuanced understanding of their reactivity is paramount for optimizing synthetic routes and predicting reaction outcomes.[1][2] We will move beyond a simple recitation of facts to explore the underlying electronic and steric principles that govern their behavior, supported by actionable experimental protocols for validation.
The Theoretical Bedrock: Unpacking the Influences on Reactivity
The reactivity of any substituted benzene ring is a complex interplay of the electronic effects exerted by its substituent groups. In dichlorinated aminophenols, we have a fascinating case study where strongly activating groups (amino and hydroxyl) compete with the deactivating effects of chlorine atoms.
-
Activating Groups (-NH₂ and -OH): Both the amino and hydroxyl groups are powerful activating substituents. They donate electron density into the aromatic ring via resonance (+R effect), making the ring more nucleophilic and thus significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene itself.[3] This electron-donating effect is strongest at the ortho and para positions relative to the substituent.
-
Deactivating Groups (-Cl): Chlorine, like other halogens, presents a dualistic nature. It is highly electronegative, withdrawing electron density from the ring through the inductive effect (-I effect), which deactivates the ring towards EAS.[3] Concurrently, its lone pairs can participate in resonance, donating electron density (+R effect). For halogens, the inductive effect overwhelmingly dominates, leading to a net deactivation.[3]
The ultimate reactivity and regioselectivity of a given dichlorinated aminophenol isomer depend on the vector sum of these competing forces. The positions of the two chlorine atoms relative to the activating groups will dictate which sites on the ring are most susceptible to attack and how readily the molecule will react.
Caption: Electronic effects governing the reactivity of 2-Amino-4,6-dichlorophenol.
A Tale of Two Isomers: A Comparative Reactivity Study
To illustrate these principles, we will compare the predicted reactivity of two representative isomers: 2-Amino-4,6-dichlorophenol and 4-Amino-2,6-dichlorophenol .
| Property | 2-Amino-4,6-dichlorophenol | 4-Amino-2,6-dichlorophenol |
| CAS Number | 527-62-8[4] | 5851-93-4 |
| Molecular Weight | 178.02 g/mol [4] | 178.02 g/mol |
| Melting Point | 97 °C[4][5] | ~165-167 °C |
| Appearance | Yellow to brown solid[5] | Off-white to light brown powder |
Electrophilic Aromatic Substitution (EAS)
The primary battleground for comparing reactivity is EAS. The directing effects of the -OH and -NH₂ groups are paramount.
-
2-Amino-4,6-dichlorophenol:
-
The -OH group directs ortho (position 6, blocked by Cl) and para (position 4, blocked by Cl).
-
The -NH₂ group directs ortho (position 3, available) and para (position 6, blocked by Cl).
-
Prediction: The strongest activation is from the -NH₂ and -OH groups combined. The most electron-rich, sterically accessible position is C3. Therefore, electrophilic attack is strongly favored at the C3 position.
-
-
4-Amino-2,6-dichlorophenol:
-
The -OH group directs ortho (positions 2 and 6, both blocked by Cl) and para (position 4, occupied by NH₂).
-
The -NH₂ group directs ortho (positions 3 and 5, both available) and para (position 1, occupied by OH).
-
Prediction: Both C3 and C5 positions are activated by the powerful para -NH₂ group. Reactivity is expected to be high at these two equivalent positions. Due to the symmetrical activation, this isomer is likely more reactive towards EAS than 2-Amino-4,6-dichlorophenol, where activation is concentrated at a single site.
-
Table 1: Predicted EAS Reactivity Comparison
| Reaction | Isomer | Predicted Major Product(s) | Expected Relative Reactivity |
| Nitration (dil. HNO₃) | 2-Amino-4,6-dichlorophenol | 2-Amino-4,6-dichloro-3-nitrophenol | Moderate |
| 4-Amino-2,6-dichlorophenol | 4-Amino-2,6-dichloro-3-nitrophenol | High | |
| Bromination (Br₂ in AcOH) | 2-Amino-4,6-dichlorophenol | 2-Amino-3-bromo-4,6-dichlorophenol | Moderate |
| 4-Amino-2,6-dichlorophenol | 4-Amino-3-bromo-2,6-dichlorophenol | High |
Nucleophilic Reactivity of the Amino Group
The amino group itself is a nucleophile and can participate in reactions such as acylation and alkylation.[6][7] The nucleophilicity of the -NH₂ group is modulated by the overall electron density of the ring. A more electron-withdrawing environment (more or more powerfully positioned deactivating groups) will decrease the basicity and nucleophilicity of the amino group.
-
In 2-Amino-4,6-dichlorophenol , the amino group is flanked by one chlorine atom (meta) and the hydroxyl group (ortho).
-
In 4-Amino-2,6-dichlorophenol , the amino group is flanked by two chlorine atoms (meta).
The two meta chlorine atoms in 4-Amino-2,6-dichlorophenol exert a stronger combined inductive pull on the amino group compared to the single meta chlorine in the other isomer.
Prediction: The amino group in 2-Amino-4,6-dichlorophenol is expected to be slightly more nucleophilic and reactive than the amino group in 4-Amino-2,6-dichlorophenol .
Experimental Validation: A Protocol for Comparative Reactivity
Theoretical predictions must be validated by empirical data. The following protocol provides a robust framework for comparing the EAS reactivity of dichlorinated aminophenol isomers using High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[8]
Objective:
To quantitatively compare the rate of bromination of 2-Amino-4,6-dichlorophenol and 4-Amino-2,6-dichlorophenol.
Pillar of Trustworthiness: Why this Protocol is Self-Validating
This protocol relies on HPLC to monitor the disappearance of reactants over time.[8] By taking aliquots from the reaction mixture at specified intervals and quenching the reaction, we can generate a time-course dataset. The relative rate of consumption of each isomer provides a direct, quantitative measure of their relative reactivity under identical conditions. The use of an internal standard can further enhance accuracy by correcting for any variations in sample injection volume.
Materials & Reagents:
-
2-Amino-4,6-dichlorophenol (≥98% purity)
-
4-Amino-2,6-dichlorophenol (≥98% purity)
-
Glacial Acetic Acid (solvent)
-
Bromine solution (e.g., 1.0 M in acetic acid)
-
Sodium thiosulfate solution (quenching agent)
-
Acetonitrile (HPLC grade)[9]
-
Deionized water (HPLC grade)
-
Perchloric acid or Sulfuric acid (for mobile phase buffer)[9]
-
Volumetric flasks, pipettes, magnetic stirrer, and reaction vials
-
HPLC system with a UV detector and a suitable C18 or mixed-mode column (e.g., Primesep 100)[9]
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis of isomer reactivity.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare 0.05 M stock solutions of both 2-Amino-4,6-dichlorophenol and 4-Amino-2,6-dichlorophenol in glacial acetic acid.
-
Prepare a 0.05 M bromine solution in glacial acetic acid.
-
Prepare a 0.1 M aqueous solution of sodium thiosulfate.
-
-
Reaction Setup:
-
In two separate, identical reaction vials equipped with magnetic stir bars, place 10.0 mL of each respective isomer stock solution.
-
Place the vials in a temperature-controlled water bath set to 25 °C and allow them to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
At time t=0, add 10.0 mL of the 0.05 M bromine solution to each vial simultaneously and start a timer.
-
Immediately withdraw a 1.0 mL aliquot from each reaction mixture (this is the t=0 sample).
-
Quench the aliquot by adding it to a vial containing 2.0 mL of the sodium thiosulfate solution. This will instantly consume any unreacted bromine.
-
Repeat the sampling and quenching process at regular intervals (e.g., 2, 5, 10, 15, and 30 minutes).
-
-
HPLC Analysis:
-
Set up the HPLC system. A suitable starting method could be a Primesep 100 column with a mobile phase of 90:10 water:acetonitrile containing 0.2% sulfuric acid, with UV detection at 275 nm.[9]
-
Develop a method that provides good separation between the reactant peak and the product peak(s).
-
Inject each quenched sample onto the HPLC and record the chromatograms.
-
Integrate the peak area of the remaining reactant for each time point.
-
Data Interpretation
By plotting the natural logarithm of the reactant's peak area versus time, a pseudo-first-order rate constant (k) can be determined from the slope of the resulting line.[8] The isomer with the larger rate constant (steeper slope) is the more reactive species under these conditions.
Table 2: Hypothetical Quantitative HPLC Data
| Time (min) | Peak Area (Isomer A: 2-Amino-4,6-DCP) | Peak Area (Isomer B: 4-Amino-2,6-DCP) |
| 0 | 5,000,000 | 5,000,000 |
| 2 | 4,100,000 | 3,500,000 |
| 5 | 3,000,000 | 1,950,000 |
| 10 | 1,800,000 | 750,000 |
| 20 | 650,000 | 110,000 |
In this hypothetical dataset, Isomer B is consumed much more rapidly than Isomer A, confirming the theoretical prediction that 4-Amino-2,6-dichlorophenol is more reactive towards electrophilic aromatic substitution than 2-Amino-4,6-dichlorophenol.
Conclusion
The reactivity of dichlorinated aminophenols is a direct function of the electronic interplay between the activating amino and hydroxyl groups and the deactivating chloro substituents. By understanding the principles of directing effects and inductive withdrawal, researchers can make strong predictions about reaction outcomes. As demonstrated, the symmetrical activation in 4-Amino-2,6-dichlorophenol likely renders it more susceptible to electrophilic attack than 2-Amino-4,6-dichlorophenol. However, these theoretical models must be underpinned by rigorous experimental validation. The quantitative HPLC-based kinetic protocol provided here offers a reliable and self-validating method for obtaining definitive comparative data, empowering drug development professionals and synthetic chemists to make informed decisions in their research endeavors.
References
- The Royal Society of Chemistry. "The chemical properties of phenol | Class experiment.
- Quora.
- Google Patents. "CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
- University of Windsor. "Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- BYJU'S. "Test for Phenolic Group." BYJU'S. [Link]
- Dr. V. S. S. V. Prasad. "Phenol reaction." [Link]
- PubMed.
- PubMed. "Chlorination and monochloramination of 3-aminophenol: kinetics and formation of first by-products." PubMed. [Link]
- YouTube. "Reactions of Alcohols & Phenols Data and Reports #science #chemistry #laboratory #scienceexperiment." YouTube. [Link]
- Chemguide. "some more reactions of phenol." Chemguide. [Link]
- SIELC. "HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column." SIELC. [Link]
- Bridgewater College. "High Performance Liquid Chromatography Monitoring Reaction Kinetics.
- Chemistry LibreTexts. "4.17: Nucleophilic Substitution in Synthesis- Amines." Chemistry LibreTexts. [Link]
- PubMed. "Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues." PubMed. [Link]
- ChemBK. "2,4-Dichloro-6-aminophenol." ChemBK. [Link]
- YouTube. "Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry)." YouTube. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-3-aminophenol hydrochloride
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 2,4-Dichloro-3-aminophenol hydrochloride, a chlorinated and aminated phenol derivative, is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides an in-depth, procedural framework for its safe handling and disposal, grounded in an understanding of its chemical properties and associated hazards.
Core Hazard Profile & Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. This compound presents a multi-faceted hazard profile that necessitates stringent handling and disposal protocols.
Key Hazards:
-
Acute Toxicity: The compound is harmful if swallowed.[1]
-
Skin and Eye Damage: It is known to cause serious eye damage and may cause skin irritation or an allergic skin reaction.[1]
-
Environmental Hazard: As a chlorinated phenolic compound, it is toxic to aquatic life with long-lasting effects, making environmental release a significant concern.[2][3]
These hazards mandate that this compound be treated as a hazardous substance from acquisition to disposal. Under no circumstances should this chemical or its containers be disposed of via standard municipal waste streams or sanitary sewers.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Serious Eye Damage | H318 | Causes serious eye damage | [1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [1] |
| Aquatic Hazard (Chronic) | H411 | Toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Prior to handling this compound for any purpose, including disposal preparation, the correct PPE must be worn. This is a critical control to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear chemically resistant gloves tested according to standards like EN 374.[4] Butyl rubber or nitrile gloves of sufficient thickness (minimum 14 mils) are recommended.[5] Always inspect gloves for degradation or punctures before use.
-
Eye and Face Protection: Use safety goggles with side shields that comply with OSHA regulations and EN 166 standards.[4][6] If there is a risk of splashing, a full-face shield should be worn in addition to goggles.
-
Skin and Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of contamination, such as cleaning up spills or handling bulk quantities, chemical-resistant coveralls should be used.[5] Pant legs should be worn outside of footwear to prevent chemicals from entering.[5]
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) and organic vapor cartridge is required.[4][7][8]
Waste Classification and Segregation: The Regulatory Imperative
Proper disposal begins with correct classification. As a halogenated organic compound, this compound falls under specific environmental regulations.
-
EPA Hazardous Waste: In the United States, this compound is classified as a hazardous waste. The EPA regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA), restricting their land disposal.[9][10][11]
-
Segregation is Key: This waste must be segregated from all other waste streams. It is crucial to prevent mixing with incompatible materials, particularly strong oxidizing agents, which could lead to violent reactions.[6][12] It must also be kept separate from non-hazardous laboratory trash and other chemical waste streams (e.g., flammable solvents, acids, bases) unless specifically instructed by your institution's Environmental Health & Safety (EHS) office.
On-Site Handling and Temporary Storage Protocol
Waste must be accumulated safely in the laboratory prior to its removal by a licensed disposal vendor. Adherence to OSHA and EPA standards for satellite accumulation areas is mandatory.[13][14]
-
Select an Appropriate Waste Container:
-
Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
The container must be in good condition, with no leaks or residues on the outside.
-
It must have a secure, tight-fitting lid to prevent spills and the release of vapors.
-
-
Properly Label the Waste Container:
-
As soon as the first particle of waste is added, the container must be labeled.
-
The label must clearly state "Hazardous Waste."
-
It must list all chemical constituents by their full name, including "this compound."
-
An accurate accumulation start date must be recorded.
-
-
Store the Container Safely:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within or near the point of generation.
-
The storage location must have secondary containment, such as a spill pallet or a large basin, capable of holding the entire volume of the largest container.[13]
-
Ensure the container is segregated from incompatible chemicals based on guidance from the Safety Data Sheet (SDS).[13]
-
Disposal Workflow: A Step-by-Step Guide
The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company. The primary and most effective disposal technology for halogenated organic compounds is high-temperature incineration.[9]
Step 1: Preparing Unused or Expired Chemical for Disposal
-
Ensure the original container is securely sealed and in good condition. If the container is compromised, overpack it into a larger, suitable container.
-
Verify that the original manufacturer's label is intact and legible.
-
If the original label is damaged, create a hazardous waste label with the full chemical name and any known hazard information.
-
Segregate the container in your lab's designated hazardous waste collection area.
Step 2: Managing Contaminated Lab Materials
-
Solid Waste: Items such as contaminated gloves, weigh boats, and absorbent paper should be collected in a designated, lined, and sealed hazardous waste container. Do not mix these items with regular trash.
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.
-
Glassware: Thoroughly decontaminate glassware with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste. If decontamination is not feasible, the glassware itself must be disposed of as hazardous solid waste.
Step 3: Arranging for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide them with an accurate inventory of the waste you are disposing of.
-
Follow all institutional procedures for waste transfer and documentation. All personnel involved in transporting hazardous waste must have appropriate training.[15]
Sources
- 1. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. saltworkstech.com [saltworkstech.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. carlroth.com [carlroth.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. fishersci.com [fishersci.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-D [cdc.gov]
- 8. restoredcdc.org [restoredcdc.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. connmaciel.com [connmaciel.com]
- 14. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 15. cleanmanagement.com [cleanmanagement.com]
Definitive Guide to Personal Protective Equipment for Handling 2,4-Dichloro-3-aminophenol Hydrochloride
As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to conduct your work with the highest degree of safety and efficacy. The following guide provides a comprehensive, field-tested framework for handling 2,4-Dichloro-3-aminophenol hydrochloride (CAS No. 61693-43-4). This is not merely a checklist; it is a procedural and logistical plan designed to build a self-validating system of safety around your research. We will explore not just what to wear, but why each piece of Personal Protective Equipment (PPE) is critical, grounded in the specific hazards of this compound.
Immediate Safety Profile: A Hazard-First Approach
Before handling this compound, it is imperative to recognize its primary threats. This compound is a pale purple to light pink solid that presents multiple health risks.[1] A thorough understanding of these hazards, summarized in the table below, is the first step in building a robust safety protocol. The causality is clear: the potential for systemic and genetic damage necessitates a zero-tolerance policy for direct exposure.
| Hazard Class | GHS Category | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [2] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled as a dust. | |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction upon contact. | |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects. | |
| STOT (Repeated Exp.) | Category 2 | May cause damage to kidneys through prolonged or repeated exposure. | |
| Aquatic Hazard (Chronic) | Category 1 | Very toxic to aquatic life with long-lasting effects. |
This hazard profile dictates that our primary goals are to prevent inhalation of dust, avoid all skin and eye contact, and contain the material to prevent environmental release.
Core PPE Requirements: Your Non-Negotiable Barrier
Based on the established hazards, a baseline level of PPE is mandatory for any procedure involving this compound. The level of protection must be escalated based on the scale and nature of the work, as detailed in the workflow diagram below.
Minimum PPE Ensemble:
-
Respiratory Protection: NIOSH-approved N95 filtering facepiece respirator (or higher).
-
Eye/Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards.
-
Hand Protection: Chemical-resistant gloves (Nitrile is a suitable minimum).
-
Body Protection: Fully-buttoned laboratory coat with elastic cuffs.
-
Foot Protection: Closed-toe shoes made of a non-porous material.
Detailed Protocols for PPE Selection and Use
Expertise in the lab is demonstrated not by simply wearing PPE, but by selecting the appropriate level of protection and using it correctly.
Respiratory Protection
Causality: The compound is harmful if inhaled, and as a fine solid, it can easily become airborne during weighing or transfer.[3] Protocol:
-
Risk Assessment: Always handle solid this compound inside a certified chemical fume hood to minimize dust inhalation.[4]
-
Minimum Protection: For handling small quantities (<1g) in a fume hood, an N95 respirator is the required minimum to protect against incidental dust exposure.
-
Elevated Protection: For larger quantities, or if there is any risk of dust generation outside of a fume hood, a half-mask or full-face respirator with P100 cartridges is required.[5] Ensure you have been properly fit-tested for any tight-fitting respirator as required by OSHA standard 29 CFR 1910.134.
Eye and Face Protection
Causality: While the specific data for this hydrochloride salt is not fully detailed, related aminophenol and dichlorophenol compounds are known to cause serious eye damage.[4][6] The precautionary principle demands we assume a high risk of eye injury. Protocol:
-
Minimum Protection: Chemical splash goggles that form a seal around the eyes are mandatory at all times.[5] Standard safety glasses are insufficient as they do not protect from dust or splashes entering from the sides, top, or bottom.
-
Elevated Protection: When handling larger quantities or performing reactions where splashing is possible (e.g., dissolution, transfer), a full-face shield must be worn in addition to chemical splash goggles.[5] The face shield provides a secondary barrier for the entire face.
Skin and Body Protection
Causality: This compound is a known skin sensitizer, meaning it can trigger a severe allergic reaction upon contact. Furthermore, related compounds are toxic in contact with skin.[7] The risk of systemic toxicity and mutagenicity through dermal absorption cannot be ignored. Protocol:
-
Hand Protection:
-
Wear ASTM D6978-rated chemotherapy gloves or standard nitrile gloves as a minimum.[8]
-
For procedures involving solvents or prolonged contact, consult a glove compatibility chart. Consider double-gloving to provide an extra layer of protection and a clear indicator of a breach in the outer glove.
-
Remove gloves immediately after handling the product and wash hands thoroughly with soap and water.[9][10]
-
-
Body Protection:
-
A clean, fully-buttoned lab coat is required for all procedures.
-
For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[9][11]
-
Contaminated work clothing must not be taken home and should be laundered separately by a qualified service.[9][12]
-
Operational Plan: Donning, Doffing, and Disposal
A self-validating safety system includes strict, repeatable procedures for putting on and taking off PPE to prevent cross-contamination.
Step-by-Step Donning Sequence:
-
Wash hands thoroughly.
-
Don inner gloves (if double-gloving).
-
Don lab coat or coveralls.
-
Don respiratory protection (perform a seal check).
-
Don eye and face protection.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step Doffing Sequence (The "Dirty-to-Clean" Principle):
-
Remove outer gloves.
-
Remove lab coat or coveralls, turning it inside out as you remove it.
-
Wash hands.
-
Remove face shield and goggles from the back.
-
Remove respirator from the back.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Containing the Hazard
Causality: Due to its high aquatic toxicity, all waste contaminated with this compound must be handled as hazardous waste. Protocol:
-
Solid Waste: All contaminated PPE (gloves, disposable lab coats, respirator cartridges), weighing paper, and cleaning materials must be placed in a clearly labeled hazardous waste container.
-
Chemical Waste: Dispose of the chemical and any solutions in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[10]
Visualization: PPE Selection Workflow
The following diagram provides a logical workflow for determining the appropriate level of PPE based on the specific experimental context.
Caption: Fig 1. Decision tree for selecting appropriate PPE based on procedural risks.
References
- Opinion of the Scientific Committee on Consumer Products on 3-amino-2,4-dichlorophenol HCl (A43). European Commission. [Link]
- Personal Protective Equipment (PPE). CHEMM. [Link]
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Safety Data Sheet - 2,4-D Amine 4. CDMS.net. [Link]
- Safety Data Sheet - Amine 4 2,4-D Weed Killer. Amazon S3. [Link]
- Phenol, 2,4-dichloro- - Evaluation statement. Australian Government Department of Health. [Link]
- Personal Protective Equipment.
- 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO. PubChem. [Link]
- Aminophenols (mixed isomers) Hazard Summary. New Jersey Department of Health. [Link]
- Material Safety Data Sheet - Amine 4 2,4-D Weed Killer. Newsom Seed. [Link]
Sources
- 1. This compound | 61693-43-4 [m.chemicalbook.com]
- 2. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. publications.ashp.org [publications.ashp.org]
- 9. cdms.net [cdms.net]
- 10. newsomseed.com [newsomseed.com]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
